molecular formula C9H12O2 B1312371 1-Methoxy-3-(methoxymethyl)benzene CAS No. 1515-82-8

1-Methoxy-3-(methoxymethyl)benzene

Cat. No.: B1312371
CAS No.: 1515-82-8
M. Wt: 152.19 g/mol
InChI Key: LARMPJBNGQZMOT-UHFFFAOYSA-N
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Description

1-Methoxy-3-(methoxymethyl)benzene is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-3-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARMPJBNGQZMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453744
Record name 1-methoxy-3-(methoxymethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-82-8
Record name 1-Methoxy-3-(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1515-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methoxy-3-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxy-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical, spectroscopic, and chemical properties of 1-Methoxy-3-(methoxymethyl)benzene. It aims to provide not just data, but also field-proven insights into the interpretation and application of this information.

Introduction and Molecular Identity

This compound, also known as 3-methoxybenzyl methyl ether, is an aromatic ether with the chemical formula C₉H₁₂O₂.[1] Its structure, featuring a benzene ring with a methoxy group and a methoxymethyl substituent at the meta positions, makes it a subject of interest in synthetic organic chemistry as a potential building block or intermediate. Understanding its precise physical and spectroscopic characteristics is crucial for its effective use in research and development.

This document collates available data, provides expert interpretation of expected analytical results, and outlines protocols relevant to its handling and characterization.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Part 1: Physicochemical Properties

Direct experimental data for the physical properties of this compound (CAS: 1515-82-8) are not extensively reported in publicly available literature. The data presented below includes key identifiers and computed properties from reliable databases, alongside experimental data for the closely related isomer, 1-Methoxy-4-(methoxymethyl)benzene (CAS: 1515-81-7), for estimation and comparison.

PropertyValue for this compoundSourceValue for para-isomer (1-Methoxy-4-(methoxymethyl)benzene)Source
CAS Number 1515-82-8[1]1515-81-7[2]
Molecular Formula C₉H₁₂O₂[1]C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [1]152.19 g/mol [2]
Appearance Colorless liquid (inferred)---
Boiling Point Not available-47-50 °C at 0.0015 Torr[2]
Density Not available-1.026 g/cm³ at 20 °C[2]
Refractive Index (n²⁰/D) Not available-Not available-
XLogP3 (Computed) 1.7[3]--
Topological Polar Surface Area 18.5 Ų[3]--
InChIKey LARMPJBNGQZMOT-UHFFFAOYSA-N[1]RSOYRXBYZFBWFS-UHFFFAOYSA-N[2]

Expert Insight: The absence of a high melting point and the presence of two ether functionalities suggest that the compound is a liquid at standard temperature and pressure. Its boiling point is expected to be higher than that of simpler related compounds like 1-methoxy-3-methylbenzene (177 °C) due to the increased molecular weight and polarity.[4] Solubility is predicted to be high in common organic solvents like ethanol, ether, and dichloromethane, with low solubility in water.

Part 2: Spectroscopic and Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is the most direct method for confirming the arrangement of hydrogens in the molecule. For a spectrum recorded in CDCl₃, the following signals are predicted:

  • Aromatic Protons (δ 6.8-7.3 ppm): The four protons on the benzene ring will appear in this region. Due to the meta-substitution pattern, they will form a complex multiplet system. The proton between the two substituents (at C2) is expected to be the most downfield, while the others will show characteristic splitting patterns.

  • Methylene Protons (-CH₂-) (δ ~4.5 ppm): The two protons of the methoxymethyl group's methylene bridge (-O-CH₂-Ar) are chemically equivalent and are expected to appear as a sharp singlet.

  • Aromatic Methoxy Protons (Ar-OCH₃) (δ ~3.8 ppm): The three protons of the methoxy group directly attached to the aromatic ring are expected to appear as a distinct singlet.

  • Aliphatic Methoxy Protons (-CH₂-OCH₃) (δ ~3.4 ppm): The three protons of the methoxymethyl group's terminal methyl are also a singlet, expected to be slightly upfield compared to the aromatic methoxy group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton. Nine distinct signals are expected:

  • Aromatic Carbons (δ 110-160 ppm): Six signals corresponding to the benzene ring carbons. The two carbons directly attached to oxygen atoms (C1 and C3) will be the most downfield (δ ~159 ppm and ~139 ppm, respectively). The other four aromatic carbons will appear in the δ 112-130 ppm range.

  • Methylene Carbon (-CH₂-) (δ ~74 ppm): The carbon of the methylene bridge.

  • Aromatic Methoxy Carbon (Ar-OCH₃) (δ ~55 ppm): The carbon of the methoxy group on the ring.

  • Aliphatic Methoxy Carbon (-CH₂-OCH₃) (δ ~58 ppm): The terminal methyl carbon of the methoxymethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule. Based on GC-MS data from the NIST Mass Spectrometry Data Center, the following key fragments are observed:[1]

  • Molecular Ion (M⁺) at m/z = 152: This peak confirms the molecular weight of the compound.[1]

  • Fragment at m/z = 121: This prominent peak corresponds to the loss of the methoxy group (-OCH₃) from the methylene bridge, forming a stable 3-methoxybenzyl cation.[1]

  • Fragment at m/z = 122: This likely arises from a rearrangement and loss of formaldehyde (CH₂O) from the molecular ion.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key absorption bands are:

  • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.

  • ~1600, 1585, 1490 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

  • ~1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

  • ~1150-1085 cm⁻¹ (strong): C-O-C stretching of the alkyl ether.

  • ~1040 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

Part 3: Synthesis and Reactivity Context

While a specific, optimized synthesis for this compound is not prominently published, its structure lends itself to well-established synthetic organic chemistry reactions. A plausible and efficient route is the Williamson ether synthesis .

Proposed Synthetic Pathway:

  • Starting Material: 3-Methoxybenzyl alcohol.

  • Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding sodium alkoxide.

  • Nucleophilic Substitution: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the solution. The alkoxide acts as a nucleophile, displacing the iodide or sulfate group in an Sₙ2 reaction to form the desired ether product.

This method is generally high-yielding and provides a clean product after a standard aqueous workup and purification by column chromatography or distillation.

Part 4: Safety and Handling

Hazard ConsiderationRecommended Protocol
Contact Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Inhalation Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.
Ingestion Do not ingest. Wash hands thoroughly after handling.
Flammability Assumed to be a combustible liquid. Keep away from open flames, sparks, and other sources of ignition.
Disposal Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Part 5: Experimental Protocol Example

Determination of Refractive Index

The refractive index is a fundamental physical property that is highly sensitive to the purity of a liquid sample.[6] Its measurement is a standard procedure for quality control.

Objective: To accurately measure the refractive index of a liquid sample of this compound at a standard temperature (20°C) using the sodium D-line (589 nm).

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath circulator

  • Pasteur pipettes

  • Lint-free tissues

  • Calibration standard (e.g., distilled water or a certified refractive index standard)

  • Sample of this compound

Methodology:

  • Temperature Stabilization: Turn on the water bath circulator set to 20.0 ± 0.1°C and ensure water is flowing through both the illuminating and refracting prisms of the Abbe refractometer. Allow at least 15-20 minutes for the instrument to thermally equilibrate.

  • Calibration Check:

    • Open the prism assembly. Using a clean Pasteur pipette, place 2-3 drops of distilled water (n²⁰/D = 1.3330) onto the surface of the measuring prism.

    • Close the prism assembly securely.

    • Adjust the light source and mirror to achieve maximum illumination of the field of view.

    • Turn the coarse adjustment knob until the light/dark boundary appears in the eyepiece.

    • Turn the fine adjustment knob to bring the boundary exactly onto the crosshairs.

    • If the boundary appears colored (chromatic aberration), turn the dispersion compensator until the boundary is a sharp, black-and-white line.

    • Read the refractive index from the scale. If the reading is not within ±0.0002 of 1.3330, perform a calibration adjustment according to the manufacturer's instructions.

  • Sample Measurement:

    • Clean the prism surfaces thoroughly with ethanol or acetone followed by a soft, lint-free tissue.

    • Apply 2-3 drops of the this compound sample to the measuring prism and close the assembly.

    • Allow 1-2 minutes for the sample to reach thermal equilibrium.

    • Repeat steps 2c through 2f to measure the refractive index of the sample.

    • Record the refractive index value to four decimal places.

  • Replicates and Cleaning:

    • Perform at least three independent measurements, cleaning the prisms between each replicate.

    • Report the average of the consistent readings.

    • After the final measurement, thoroughly clean the prisms and shut down the instrument and water bath.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_cal Calibration cluster_measure Measurement A Set Water Bath to 20°C B Equilibrate Refractometer A->B C Apply Distilled Water B->C Start Calibration D Measure RI C->D E Verify Reading (1.3330 ± 0.0002) D->E F Clean Prisms E->F Calibration OK G Apply Sample F->G H Measure Sample RI G->H I Record Value H->I I->F Perform Replicate (2x) J Average Results & Clean Up I->J Measurements Complete

Caption: Workflow for the determination of refractive index.

References

  • PubChem. This compound - Compound Summary (CID 11062558). National Center for Biotechnology Information. [Link]

  • Stenutz, R. 1-methoxy-3-methylbenzene. The Stenutz Pages. [Link]

  • Cheméo. Chemical Properties of (3-Methoxyphenyl) methanol, 2-methylbutyl ether. [Link]

  • Ma, H., Chen, F., Wang, B., & He, Y. (2007). Simple and Effective Synthesis of Methoxymethyl Benzene and Its Application in Gasoline. Energy & Fuels, 21(6), 3493-3496.
  • CAS Common Chemistry. 1-Methoxy-4-(methoxymethyl)benzene. American Chemical Society. [Link]

  • PubChem. This compound - Compound Summary (CID 11062558). National Center for Biotechnology Information. [Link]

  • The Good Scents Company. cumene. [Link]

  • Taylor, R. (Ed.). (2002). Protective Groups in Organic Synthesis. Wiley-VCH.
  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - this compound. [Link]

  • PubChem. 1-Methoxy-3-(methoxymethoxy)benzene - Compound Summary (CID 542621). National Center for Biotechnology Information. [Link]

  • NIST. Benzene, 1-methoxy-3-methyl-. NIST Chemistry WebBook. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubMed. Refractive indices of common solvents and solutions at 1550 nm. [Link]

  • Journal of Chemical and Pharmaceutical Research. Refractive index, density, molar refraction and polarizability constant of some 2,3‐dihydroquinazolin‐4(1H)‐one derivatives in dioxane at different concentrations and at 27° C. [Link]

Sources

"1-Methoxy-3-(methoxymethyl)benzene" chemical structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Methoxy-3-(methoxymethyl)benzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key aromatic ether in organic synthesis. We will explore its molecular structure, bonding characteristics, physicochemical properties, and established protocols for its synthesis and characterization, grounding the discussion in established chemical principles and field-proven insights.

Introduction and Strategic Importance

This compound (CAS No. 1515-82-8) is a disubstituted benzene derivative featuring a methoxy (-OCH₃) group and a methoxymethyl (-CH₂OCH₃) group at the meta positions.[1] Its structural arrangement makes it a valuable intermediate and building block in synthetic chemistry. The differential reactivity of the benzylic ether versus the phenolic ether allows for selective chemical transformations, a crucial feature in the multi-step synthesis of complex molecules like pharmaceuticals and functional materials. Understanding its electronic and structural properties is paramount for predicting its reactivity and optimizing its application in synthetic routes.

Molecular Structure and Bonding Analysis

The molecule's architecture is defined by a central benzene ring, an sp²-hybridized planar system. The attached methoxy and methoxymethyl groups introduce specific electronic and steric features.

  • Aromatic Core: The benzene ring consists of six sp²-hybridized carbon atoms, each forming three sigma (σ) bonds. The remaining p-orbital on each carbon atom overlaps to form a delocalized π-electron system above and below the plane of the ring. This delocalization is the source of benzene's aromatic stability.

  • Methoxy Group (-OCH₃): The oxygen atom is sp³-hybridized. One sp³ orbital overlaps with an sp² orbital of the benzene ring to form a C-O σ bond. Another sp³ orbital forms a σ bond with the sp³-hybridized carbon of the methyl group. The remaining two sp³ orbitals are occupied by lone pairs. One of these lone pairs is oriented parallel to the ring's p-orbitals, allowing for resonance delocalization into the π-system. This makes the methoxy group an electron-donating group (EDG) and an ortho-, para-director for electrophilic aromatic substitution.

  • Methoxymethyl Group (-CH₂OCH₃): This is a benzylic ether. The benzylic carbon is sp³-hybridized, forming σ bonds with a ring carbon, two hydrogen atoms, and the ether oxygen. The ether oxygen is also sp³-hybridized. Unlike the methoxy group, the ether oxygen in this substituent is insulated from the aromatic ring by the methylene (-CH₂) bridge, preventing direct resonance interaction. Its influence on the ring is primarily inductive.

The interplay between the resonance-donating methoxy group and the inductively-withdrawing methoxymethyl group dictates the electron density distribution and reactivity of the aromatic ring.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

The physical properties and spectral data are crucial for identification, purity assessment, and predicting behavior in reaction media.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₂O₂PubChem[1]
Molecular Weight 152.19 g/mol PubChem[1][2]
CAS Number 1515-82-8PubChem[1]
Appearance Colorless liquid (predicted)
Boiling Point Data not available; estimated to be higher than related compounds like 3-methoxytoluene (175-176 °C)NIST[3]
IUPAC Name This compoundPubChem[1]
Spectroscopic Signatures

Spectroscopic analysis provides a fingerprint for the molecule's structure.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the two different methoxy groups, and the benzylic methylene protons. The aromatic protons will appear as complex multiplets in the ~6.7-7.3 ppm range. The benzylic protons (-CH₂O-) would likely appear as a singlet around 4.4-4.6 ppm. The two methoxy methyl groups (-OCH₃) would appear as distinct singlets, likely around 3.8 ppm (aromatic ether) and 3.4 ppm (aliphatic ether).

  • ¹³C NMR: The carbon spectrum will show nine distinct signals. The aromatic carbons will resonate in the ~110-160 ppm range, with the carbons attached to the oxygen atoms being the most deshielded. The benzylic carbon (-CH₂O-) would be expected around 70-75 ppm, and the two methoxy carbons would appear around 55-60 ppm.

  • Infrared (IR) Spectroscopy: Key absorptions would include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and alkyl groups (~2850-2960 cm⁻¹). Strong C-O ether stretching bands will be prominent in the 1000-1300 cm⁻¹ region. The C=C stretching of the aromatic ring will appear around 1450-1600 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 152. Key fragmentation patterns would include the loss of a methoxy radical (•OCH₃) to give a peak at m/z = 121, and the formation of the stable 3-methoxybenzyl cation at m/z = 121 through cleavage of the benzylic ether bond.[1]

Synthesis and Reactivity

Synthetic Approach: Williamson Ether Synthesis

A common and reliable method for preparing this compound is via a two-step process starting from 3-methoxybenzyl alcohol. This leverages the nucleophilicity of an alkoxide to displace a halide.

Step 1: Formation of Sodium 3-methoxybenzyl alkoxide 3-Methoxybenzyl alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the alcohol and form the corresponding sodium alkoxide.

Step 2: Nucleophilic Substitution The generated alkoxide is then reacted with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The alkoxide acts as a nucleophile, displacing the iodide or sulfate leaving group in an Sₙ2 reaction to form the desired ether.

Experimental Protocol

Materials:

  • 3-Methoxybenzyl alcohol[4]

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Anhydrous THF is added to create a slurry.

  • Alkoxide Formation: 3-Methoxybenzyl alcohol (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the NaH slurry at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour until hydrogen gas evolution ceases. Causality: The use of a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the alcohol without competing side reactions.

  • Etherification: The reaction is cooled back to 0 °C, and dimethyl sulfate (1.1 equivalents) is added dropwise. The mixture is stirred at room temperature overnight. Self-Validation: Progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot disappears.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

  • Purification: The combined organic layers are washed with saturated NaHCO₃, followed by brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The resulting crude oil is purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

The title compound is primarily a synthetic intermediate. Its structure is found within larger, more complex molecules.

  • Protecting Group Chemistry: The methoxymethyl (MOM) ether is a common protecting group for alcohols.[5] While the specific molecule is not a protecting group itself, its synthesis involves the formation of a stable ether linkage, a fundamental reaction in protection/deprotection strategies.

  • Scaffold for Biologically Active Molecules: The substituted benzene ring serves as a rigid scaffold. The two ether functionalities can be further manipulated. For instance, the phenolic methoxy group can be cleaved under harsh acidic conditions (e.g., HBr) to reveal a phenol, which can then be used for further functionalization. The benzylic ether is more labile and can be cleaved under different conditions, allowing for orthogonal chemical strategies.

  • Fragment-Based Drug Discovery: As a "fragment," this molecule possesses desirable physicochemical properties (e.g., molecular weight, LogP) that make it a potential starting point in fragment-based lead discovery (FBLD) campaigns.

Conclusion

This compound is a structurally important aromatic compound whose utility is defined by the distinct electronic properties and reactivity of its two ether functional groups. A thorough understanding of its bonding, spectral characteristics, and synthetic pathways is essential for its effective application by researchers in organic synthesis and medicinal chemistry. The protocols and data presented herein provide a validated framework for the synthesis, characterization, and strategic use of this versatile chemical building block.

References

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-methyl- (CAS 100-84-5). Retrieved from Cheméo. [Link]

  • PubChem. (n.d.). 1-(Methoxymethoxy)-3-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-3-(methoxymethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-3-methyl- Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-3-methyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (2007). Simple and Effective Synthesis of Methoxymethyl Benzene and Its Application in Gasoline. Industrial & Engineering Chemistry Research. [Link]

  • CompTox Chemicals Dashboard. (n.d.). Benzene, 1-(methoxymethyl)-3-methyl-. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Accounts of Chemical Research, 39(8), 521–532. [Link]

  • Google Patents. (2005). CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene.
  • Ataman Kimya. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • University of Richmond Scholarship Repository. (2014). Silyl trifluoromethanesulfonate-activated para-methoxybenzyl methyl ether as an alkylating agent for thiols and aryl ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

Sources

"1-Methoxy-3-(methoxymethyl)benzene" synthesis from m-anisyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Development

Executive Summary

This technical guide details the synthesis of 1-Methoxy-3-(methoxymethyl)benzene (also known as 3-methoxybenzyl methyl ether) from m-anisyl alcohol (3-methoxybenzyl alcohol). The protocol prioritizes the Williamson Ether Synthesis using sodium hydride (NaH) and iodomethane (MeI) due to its kinetic reliability and high yield in research settings. An alternative Phase Transfer Catalysis (PTC) method is provided for scale-up scenarios requiring greener solvent systems.

Strategic Analysis & Retrosynthesis

Target Molecule: this compound

  • CAS Registry Number: 1515-82-8 (Verify with specific vendor; often custom synthesized)

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 152.19 g/mol

Retrosynthetic Logic: The most efficient disconnection is at the benzylic oxygen-methyl bond. This reveals a nucleophilic alkoxide derived from m-anisyl alcohol and an electrophilic methyl source.

  • Nucleophile: 3-Methoxybenzyloxide (generated in situ).

  • Electrophile: Iodomethane (MeI) or Dimethyl Sulfate (DMS). MeI is preferred for lab scale due to easier handling and volatility of excess reagent.

Retrosynthesis Target This compound (Target) SM m-Anisyl Alcohol (Starting Material) Target->SM Disconnection MeI Me-I (Electrophile) Target->MeI

Figure 1: Retrosynthetic disconnection showing the benzylic ether formation.

Core Protocol: Williamson Ether Synthesis

Methodology: Irreversible deprotonation followed by S


2 substitution.
Yield Expectation:  85–95%
Purity:  >98% (after distillation/chromatography)
Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleKey Property
m-Anisyl Alcohol 1.0SubstrateBP: ~250°C; Viscous oil
Sodium Hydride (NaH) 1.2Base60% dispersion in oil; Water reactive
Iodomethane (MeI) 1.5ElectrophileToxic; Volatile (BP 42°C)
THF (Anhydrous) SolventMediumPolar aprotic; Solubilizes alkoxide
Tetrabutylammonium iodide 0.05CatalystOptional; accelerates sluggish reactions
Step-by-Step Experimental Procedure

Step 1: Preparation of Sodium Hydride (0.5 h)

  • Action: Weigh NaH (60% dispersion, 1.2 eq) into a flame-dried, argon-purged round-bottom flask.

  • Purification (Optional but Recommended): Wash the NaH twice with anhydrous hexane to remove mineral oil. Decant the hexane carefully. This increases the active surface area.

  • Suspension: Suspend the clean NaH in anhydrous THF (concentration ~0.5 M). Cool to 0°C in an ice bath.

Step 2: Deprotonation (1.0 h)

  • Action: Dissolve m-anisyl alcohol (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the NaH suspension at 0°C.

  • Observation: Vigorous evolution of hydrogen gas (

    
    ). The solution may turn slightly yellow or orange due to the formation of the alkoxide anion.
    
  • Critical Control: Stir for 30–60 minutes at 0°C to Room Temperature (RT) to ensure complete deprotonation.

Step 3: Methylation (2–4 h)

  • Action: Cool the mixture back to 0°C. Add Iodomethane (1.5 eq) dropwise.

  • Mechanism: The benzylic alkoxide attacks the methyl iodide via an S

    
    2 mechanism.
    
  • Condition: Allow the reaction to warm to RT and stir. Monitor by TLC (Hexane:EtOAc 4:1). The starting alcohol (lower R

    
    ) should disappear, replaced by the less polar ether (higher R
    
    
    
    ).

Step 4: Quench & Isolation

  • Quench: Cool to 0°C. Carefully add saturated aqueous ammonium chloride (

    
    ) to destroy excess NaH and MeI.
    
  • Extraction: Extract the aqueous layer 3x with Diethyl Ether (

    
    ) or Ethyl Acetate.
    
  • Wash: Wash combined organics with water, then brine. Dry over anhydrous

    
    .
    
  • Concentration: Filter and concentrate under reduced pressure. MeI is volatile and will be removed during rotary evaporation (use a well-ventilated hood).

Workflow Start Start: m-Anisyl Alcohol NaH_Prep Suspend NaH in THF (0°C) Start->NaH_Prep Addition Add Alcohol (Dropwise) Wait for H2 evolution NaH_Prep->Addition Alkoxide Intermediate: Sodium Alkoxide Addition->Alkoxide MeI_Add Add MeI (1.5 eq) Alkoxide->MeI_Add Reaction Stir at RT (2-4h) Monitor TLC MeI_Add->Reaction Quench Quench (Sat. NH4Cl) Reaction->Quench Workup Extract (Et2O) -> Dry -> Concentrate Quench->Workup Product Crude this compound Workup->Product

Figure 2: Operational workflow for the Williamson ether synthesis.

Alternative Method: Phase Transfer Catalysis (Green Chemistry)

For laboratories wishing to avoid NaH or anhydrous solvents, Phase Transfer Catalysis (PTC) is a robust alternative.

  • Reagents: 50% aq. NaOH (Base), Toluene or DCM (Solvent), Tetrabutylammonium bromide (TBAB, 5 mol%), MeI or Dimethyl Sulfate.

  • Procedure:

    • Dissolve m-anisyl alcohol and TBAB in Toluene.

    • Add 50% NaOH solution.

    • Add Methylating agent vigorously stirring.

    • Mechanism: The quaternary ammonium salt transports the hydroxide/alkoxide across the interface.

  • Pros: No anhydrous conditions needed; safer base.

  • Cons: Often requires harder stirring; separation of removing TBAB can sometimes complicate purification.

Characterization & Analytical Validation

The product is a colorless oil.[6] Confirmation of structure relies on the disappearance of the hydroxyl signal and the appearance of the new methoxy peak.

Expected NMR Data (CDCl


): 
  • 
    H NMR (400 MHz): 
    
    • 
       7.28 (t, 1H, Ar-H 5)
      
    • 
       6.95–6.85 (m, 3H, Ar-H 2,4,6)
      
    • 
       4.45 (s, 2H, Ar-CH 
      
      
      
      -O) — Diagnostic benzylic shift
    • 
       3.82 (s, 3H, Ar-O-CH 
      
      
      
      )
    • 
       3.40 (s, 3H, -CH
      
      
      
      -O-CH
      
      
      ) — New methyl ether peak
  • 
    C NMR (100 MHz): 
    
    • Distinct aliphatic carbons: ~55.3 ppm (Ar-OMe), ~58.2 ppm (Benzylic-OMe), ~74.5 ppm (Benzylic CH

      
      ).
      
Safety & Process Hazards
  • Iodomethane (MeI): A potent alkylating agent and suspected carcinogen. It is highly volatile. Control: Use only in a fume hood. Double-glove (nitrile) or use Silver Shield gloves. Quench all glassware with aqueous ammonia or dilute NaOH before removing from the hood.

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release flammable hydrogen. Control: Quench excess NaH with inert alcohol (isopropanol) or solid NH

    
    Cl followed by water slowly at 0°C.
    
  • Peroxide Formation: Benzyl ethers can form peroxides upon long-term storage and exposure to air. Control: Store under argon/nitrogen in the dark. Test for peroxides before distillation.

References
  • Williamson Ether Synthesis Review

    • Title: The Williamson Ether Synthesis.[7][8]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Methylation of Benzyl Alcohols

    • Title: Improved procedure for the synthesis of methyl ethers
    • Source: Indian Journal of Chemistry (via NIScPR).
    • URL:[Link]

  • Phase Transfer Catalysis Protocols

    • Title: Ether synthesis by etherification (alkyl
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

Sources

"1-Methoxy-3-(methoxymethyl)benzene" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1515-82-8 | Formula: C₉H₁₂O₂ | Molecular Weight: 152.19 g/mol [1][2][3][4]

Executive Summary

This technical guide provides a comprehensive analysis of 1-Methoxy-3-(methoxymethyl)benzene (also known as 3-methoxybenzyl methyl ether). A structural analog of anisole and benzyl ether, this compound serves as a critical intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceutical building blocks. Its dual-ether functionality—combining an aryl methyl ether and a benzylic methyl ether—makes it a valuable probe for studying selective O-demethylation metabolic pathways and benzylic C-H functionalization.

Physicochemical Profile

The following data establishes the core identity of the compound. Researchers should use these metrics for quality control and stoichiometric calculations.

PropertyValueUnitNotes
Molecular Formula C₉H₁₂O₂--
Molecular Weight 152.19 g/mol Average Mass
Exact Mass 152.0837DaMonoisotopic (for HRMS)
CAS Registry 1515-82-8--
Boiling Point 203.4 ± 15.0°CPredicted at 760 mmHg
Density ~1.01g/cm³Liquid at RT
LogP 1.87-Lipophilicity index
Topological PSA 18.5ŲPolar Surface Area
Elemental Analysis (Calculated)
  • Carbon (C): 71.03%

  • Hydrogen (H): 7.95%

  • Oxygen (O): 21.03%

Structural Elucidation & Spectroscopy

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The molecule possesses two distinct methoxy environments: a phenolic ether (Ar-OMe) and a benzylic ether (Bn-OMe).

NMR Logic & Assignments

The ¹H NMR spectrum is characterized by two distinct singlets for the methyl groups and a diagnostic singlet for the benzylic methylene.

  • Aromatic Region (6.80 – 7.30 ppm): The 1,3-substitution pattern yields a multiplet structure. Expect a triplet (t) for H-5 (~7.26 ppm) and multiplets for H-2, H-4, and H-6 (~6.80–6.95 ppm) due to ortho/para coupling.

  • Benzylic Methylene (~4.45 ppm): A sharp singlet (2H) representing the -CH₂- group between the ring and the oxygen. The chemical shift is deshielded by the adjacent oxygen and the aromatic ring.

  • Aryl Methoxy (~3.80 ppm): Singlet (3H). Typical range for anisole derivatives.

  • Aliphatic Methoxy (~3.40 ppm): Singlet (3H). Upfield relative to the aryl methoxy due to lack of direct resonance conjugation.

Mass Spectrometry (EI)

In Electron Impact (EI) ionization, the molecule follows a predictable fragmentation pattern useful for confirmation.

  • Molecular Ion (M⁺): m/z 152 (distinct parent peak).

  • Base Peak: Likely m/z 121 or 122.

    • Pathway A: Loss of the aliphatic methoxy radical (•OCH₃) or methanol to generate a stabilized benzyl cation/radical.

    • Pathway B: Benzylic cleavage.

Synthetic Pathways

While direct C-H functionalization is an emerging academic method, the Williamson Ether Synthesis remains the "Gold Standard" for preparative reliability, scalability, and purity.

Primary Protocol: Methylation of 3-Methoxybenzyl Alcohol

This route minimizes side reactions compared to using benzyl halides, which are lachrymators and less stable.

Reagents:

  • Substrate: 3-Methoxybenzyl alcohol (CAS 6971-51-3).

  • Base: Sodium Hydride (NaH) (60% dispersion in oil).

  • Electrophile: Iodomethane (MeI) or Dimethyl Sulfate (DMS).

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology:

  • Activation: Under an inert atmosphere (N₂/Ar), suspend NaH (1.1 eq) in anhydrous THF at 0°C.

  • Deprotonation: Add 3-Methoxybenzyl alcohol (1.0 eq) dropwise. Evolution of H₂ gas will occur. Stir for 30 min until gas evolution ceases and the alkoxide is formed.

  • Alkylation: Add Iodomethane (1.2 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc).

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether. Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation or Flash Column Chromatography (SiO₂).

Pathway Visualization

The following diagram illustrates the logical flow from precursor to product, including the alternative route via benzyl bromide.

SynthesisPath Start 3-Methoxybenzaldehyde Inter1 3-Methoxybenzyl Alcohol Start->Inter1 Reduction (NaBH4, MeOH) Inter2 3-Methoxybenzyl Bromide Inter1->Inter2 Bromination (PBr3) Product This compound (Target) Inter1->Product Method A (Preferred): NaH, MeI, THF (Williamson Ether) Inter2->Product Method B: NaOMe, MeOH (Nucleophilic Sub.)

Figure 1: Synthetic routes to this compound.[2][4] Method A is preferred for laboratory scale due to higher atom economy and safety profile compared to handling lachrymatory benzyl bromides.

Applications in Drug Development

In medicinal chemistry, this compound is rarely a final drug but serves as a vital fragment and metabolic probe .

Bioisosterism & Linkers

The meta-substituted diether scaffold provides a specific geometry that mimics 1,3-disubstituted aromatic pharmacophores.

  • Linker Chemistry: The benzylic ether oxygen acts as a hydrogen bond acceptor. It is often used to test the necessity of H-bond donors in active sites by replacing a benzyl alcohol (-CH₂OH) with the methyl ether (-CH₂OMe).

  • Metabolic Stability: Ethers are generally more stable than esters but susceptible to CYP450-mediated O-dealkylation.

Metabolic Probe (CYP450)

This molecule contains two distinct sites for O-demethylation, making it a useful substrate for studying regioselectivity in cytochrome P450 enzymes.

  • Site 1 (Phenolic): Demethylation yields 3-(methoxymethyl)phenol.

  • Site 2 (Benzylic): Demethylation yields 3-methoxybenzyl alcohol (which may further oxidize to the aldehyde).

Metabolism Parent This compound Metab1 3-(Methoxymethyl)phenol (Phenolic O-dealkylation) Parent->Metab1 CYP450 (Site A) Metab2 3-Methoxybenzyl Alcohol (Benzylic O-dealkylation) Parent->Metab2 CYP450 (Site B) Metab3 3-Methoxybenzoic Acid (Oxidation) Metab2->Metab3 ADH/ALDH

Figure 2: Predicted metabolic fate. The compound undergoes regioselective O-dealkylation, providing distinct metabolites that can be tracked via HPLC-MS.

Safety & Handling

  • Flammability: As an ether derivative, assume a flash point < 100°C. Store in a cool, well-ventilated flammables cabinet.

  • Peroxide Formation: Benzylic ethers can form peroxides upon prolonged exposure to air/light.

    • Protocol: Test for peroxides using starch-iodide paper before distillation.

    • Storage: Store under nitrogen at 2–8°C.

  • PPE: Standard laboratory PPE (nitrile gloves, safety glasses, lab coat) is required. Avoid inhalation of vapors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11062558, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound (DTXSID50453744). Retrieved from [Link]

Sources

Strategic Utilization of 1-Methoxy-3-(methoxymethyl)benzene in Advanced Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis[1][2]

1-Methoxy-3-(methoxymethyl)benzene (CAS 1515-82-8), often referred to as 3-methoxybenzyl methyl ether, represents a "privileged scaffold" in organic synthesis.[1][2] Its utility stems not merely from its functional groups but from their specific 1,3-meta relationship .[1][2] This geometric arrangement creates a unique electronic environment that allows for highly programmable regioselectivity—enabling chemists to access substitution patterns (specifically the 1,2,3-trisubstituted manifold) that are otherwise difficult to achieve via classical Electrophilic Aromatic Substitution (EAS).[1]

Structural & Electronic Profile
FeatureChemical CharacterSynthetic Implication
C1-Methoxy (-OMe) Strong

-acceptor,

-donor
Potent Ortho-Directing Group (DoM); Strong Activator (EAS).[1][2]
C3-Methoxymethyl (-CH₂OMe) Weak

-acceptor, Lewis Basic
Weak/Moderate Coordinating Group; Benzylic reactivity.[1][2]
C2-Position "Synergistic Pocket"Flanked by two coordinating oxygens; highly acidic proton (

reduced via inductive effects).[1][2]
C4/C6-Positions Sterically AccessiblePrimary sites for EAS; secondary sites for DoM if C2 is blocked.[1][2]

Part 2: Core Reactivity & Applications[1]

Application 1: Directed Ortho Metalation (DoM) – The "Synergistic" C2 Functionalization[1][2]

The most high-value application of this molecule is its ability to undergo Directed Ortho Metalation (DoM) with exceptional regiocontrol.[1][2]

Mechanism: While the C1-methoxy group is a strong Directing Metalation Group (DMG), the C3-methoxymethyl group acts as a secondary coordinator.[1][2] When treated with an alkyllithium base, the lithium cation coordinates to both oxygen atoms, locking the base into the C2 position.[1] This "Cooperative Effect" (or Synergistic Effect) lowers the transition state energy for deprotonation at C2, making it kinetically favored over C4 or C6.[1]

Protocol 1: Regioselective C2-Lithiation & Trapping

  • Objective: Install an electrophile (E⁺) at the C2 position to generate 1,2,3-trisubstituted benzenes.

  • Reagents: n-Butyllithium (n-BuLi), TMEDA (Tetramethylethylenediamine), Electrophile (e.g., DMF, I₂, B(OMe)₃).[1][2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add This compound (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Coordination: Cool the solution to -78 °C . Add TMEDA (1.1 equiv) to break up n-BuLi aggregates and enhance kinetic basicity.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

    • Critical Note: Maintain internal temperature below -70 °C to prevent benzylic deprotonation or Wittig rearrangement.[2]

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns a distinct yellow/orange, indicating the formation of the phenyllithium species.

  • Trapping: Add the Electrophile (1.2–1.5 equiv) dissolved in THF.

    • For Aldehydes (E = CHO): Add DMF.[2][3]

    • For Boronic Acids (E = B(OH)₂): Add B(OMe)₃, then acidic workup.[1]

  • Quench: Allow to warm to 0 °C and quench with sat. NH₄Cl.[2][4]

Self-Validating Check:

  • Successful Reaction: 1H NMR will show the disappearance of the C2 singlet (typically ~6.9 ppm, which is distinct due to being flanked by two oxygens) and the appearance of the new substituent.[1]

Application 2: Benzylic C-H Functionalization

The C3-methoxymethyl group is not just a directing group; it is a "masked" aldehyde or alcohol.[2] The benzylic C-H bonds are susceptible to radical abstraction or oxidative cleavage.[2]

Protocol 2: Oxidative Cleavage to 3-Methoxybenzaldehyde Derivatives

  • Context: Used when the methoxymethyl group serves as a temporary directing group and needs to be converted to a reactive carbonyl.[2]

  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate).[1][2]

Methodology (DDQ Oxidation):

  • Dissolve the substrate in a mixture of DCM:H₂O (10:1) .

  • Add DDQ (1.2 equiv) at 0 °C.

  • Stir vigorously. The reaction proceeds via a radical cation mechanism, abstracting a benzylic hydride to form an oxocarbenium ion, which is then hydrolyzed.[1]

  • Result: The -CH₂OMe group is converted to -CHO (aldehyde).[1][2]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity controlled by conditions (DoM vs. EAS) and the specific coordination environment at C2.

G Substrate This compound Lithiation C2-Lithiation (Cooperative Coordination) Substrate->Lithiation n-BuLi / TMEDA -78°C EAS EAS (Bromination/Nitration) (Steric Control) Substrate->EAS Br2 / FeBr3 0°C Intermediate_Li C2-Lithio Species (Kinetic Control) Lithiation->Intermediate_Li Synergistic Chelation Product_EAS 1,2,4-Trisubstituted (Para to OMe) EAS->Product_EAS Para-Directing (OMe dominance) Product_DoM 1,2,3-Trisubstituted Benzene Intermediate_Li->Product_DoM Electrophile (E+)

Figure 1: Divergent synthesis pathways. The DoM pathway (red) accesses the sterically crowded C2 position via chelation, while EAS (green) favors the accessible C4/C6 positions.[1]

Part 4: Comparative Selectivity Data

The table below summarizes the regioselectivity you can expect based on the reaction type. This data is critical for planning retrosynthetic disconnections.[2]

Reaction TypePrimary SiteSecondary SiteMechanistic Driver
Lithiation (DoM) C2 (Ortho-Ortho) C6 (Ortho to OMe)Chelation (C2 is flanked by 2 oxygens); Kinetic acidity.[1][2]
Electrophilic Subst. (EAS) C4 (Para to OMe) C6 (Ortho to OMe)Electronic activation by OMe; Steric hindrance at C2 avoids EAS.[1][2]
Radical Halogenation Benzylic (CH₂) N/ABond Dissociation Energy (BDE) of benzylic C-H.[1][2]

Part 5: References

  • Snieckus, V. (1990).[1][2][5] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.[1][2] Link[1][2]

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[1][2] "Heteroatom-Facilitated Lithiations." Organic Reactions, 26, 1–360.[1] Link[1][2]

  • Tietze, L. F., & Eicher, T. (1991).[1][2] Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (General reference for standard DoM protocols on anisole derivatives).

  • Clayden, J. (2002).[1][2] Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed discussion on cooperative lithiation effects in 1,3-systems).

Sources

The Strategic Utility of the 3-Methoxyphenyl Moiety: A Medicinal Chemistry Perspective on a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Alkoxy Group

In the intricate world of drug design and development, the selection of appropriate building blocks is paramount to achieving desired pharmacological activity, metabolic stability, and pharmacokinetic properties. Among the vast arsenal of chemical scaffolds, the 3-methoxyphenyl group, often introduced via precursors like 1-bromo-3-methoxybenzene, stands out as a particularly versatile and strategically important moiety. Its utility extends far beyond that of a simple lipophilic aromatic ring, offering a unique combination of electronic properties, metabolic handles, and conformational influence that medicinal chemists can exploit to fine-tune the characteristics of a drug candidate. This guide delves into the multifaceted role of the 3-methoxyphenyl core, with a particular focus on its application in the synthesis of complex molecular architectures, exemplified by the analgesic drug Tapentadol.

The 3-Methoxyphenyl Group: A Privileged Scaffold

The prevalence of the 3-methoxyphenyl group in bioactive molecules is not coincidental. Its meta-substituted methoxy group imparts a specific set of characteristics that are highly desirable in drug candidates:

  • Modulated Electron Density: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its placement at the meta position influences the electronic environment of the benzene ring in a manner that can be crucial for receptor-ligand interactions, particularly hydrogen bonding and π-π stacking.

  • Metabolic Lability: The methyl ether is a potential site for O-demethylation by cytochrome P450 enzymes. This metabolic vulnerability can be strategically employed to unmask a free phenol, which may be the active pharmacophore, or to facilitate drug clearance.

  • Improved Pharmacokinetics: The methoxy group can enhance the lipophilicity of a molecule, which can improve its absorption and distribution characteristics.

  • Synthetic Versatility: The 3-methoxyphenyl core, often introduced as 3-bromoanisole, provides a reactive handle for a variety of cross-coupling reactions, allowing for the construction of complex molecular frameworks.

Case Study: The Synthesis of Tapentadol

A prime example of the strategic use of a 3-methoxyphenyl building block is in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[1][2][3] One common synthetic route commences with 1-bromo-3-methoxybenzene (3-bromoanisole).[4][5][6][7]

Synthetic Pathway Overview

The synthesis of Tapentadol from 3-bromoanisole typically involves a Grignard reaction followed by a series of stereoselective steps to introduce the desired chirality, and finally, demethylation to yield the active phenolic drug.

Tapentadol_Synthesis cluster_0 Key Building Block cluster_2 Final Product A 1-Bromo-3-methoxybenzene B 3-Methoxyphenylmagnesium bromide (Grignard Reagent) A->B Mg, THF D (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol B->D Grignard Reaction C (S)-1-(dimethylamino)-2-methylpentan-3-one C->D E (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine D->E Reductive Deoxygenation F Tapentadol (3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol) E->F Demethylation

Caption: Synthetic overview for Tapentadol starting from 1-Bromo-3-methoxybenzene.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 1-bromo-3-methoxybenzene in anhydrous THF to the stirred magnesium suspension.

  • Maintain a gentle reflux until the magnesium is consumed to yield 3-methoxyphenylmagnesium bromide.

Step 2: Grignard Reaction

  • Cool the Grignard reagent to 0°C.

  • Add a solution of (S)-1-(dimethylamino)-2-methylpentan-3-one in anhydrous THF dropwise to the stirred Grignard solution.[5]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.[5]

Step 3: Reductive Deoxygenation

  • The tertiary alcohol can be converted to a suitable leaving group (e.g., a sulfonate ester).

  • Subsequent reduction of the intermediate yields (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine.[5]

Step 4: Demethylation

  • The final step is the demethylation of the methoxy group to the free phenol. This can be achieved using various reagents, such as hydrobromic acid or boron tribromide.

  • Work-up and purification yield Tapentadol.

Structure-Activity Relationship (SAR) of Tapentadol

The 3-hydroxyphenyl group of Tapentadol is crucial for its activity. The phenolic hydroxyl group is a key pharmacophoric element for binding to the μ-opioid receptor. The precursor, with its methoxy group, can be considered a prodrug that is metabolized to the active form in vivo.

MoietyContribution to Activity
3-Hydroxyphenyl Group Essential for μ-opioid receptor binding and agonist activity.[8]
Dimethylamino Group Contributes to the molecule's basicity and is important for interaction with the norepinephrine transporter.
Ethyl and Methyl Groups on the Propyl Chain The specific stereochemistry (1R, 2R) is critical for potent activity.[1]

The Broader Role of Methoxyphenyl Building Blocks in Medicinal Chemistry

The utility of the 3-methoxyphenyl moiety is not limited to Tapentadol. This building block is found in a wide range of therapeutic agents, including:

  • Opioid Analgesics: As seen with Tapentadol, the 3-methoxyphenyl group is a common feature in this class of drugs.

  • Anticancer Agents: Certain kinase inhibitors and other anticancer drugs incorporate this moiety to optimize their binding to target proteins.

  • CNS-active Agents: The pharmacokinetic properties imparted by the methoxy group make it a useful component in drugs targeting the central nervous system.

Conclusion

The 3-methoxyphenyl group, often introduced into a molecule via a building block such as 1-bromo-3-methoxybenzene, is a powerful tool in the medicinal chemist's armamentarium. Its strategic use, as exemplified in the synthesis of Tapentadol, allows for the fine-tuning of a drug candidate's pharmacological and pharmacokinetic properties. A thorough understanding of the synthetic methodologies involving this building block and its influence on structure-activity relationships is essential for the rational design of new and improved therapeutic agents.

References

  • Process for the synthesis of tapentadol and intermediates thereof.
  • Process for the preparation of tapentadol.
  • NEW PROCESS FOR THE SYNTHESIS OF TAPENTADOL AND INTERMEDIATES THEREOF.
  • Process For The Preparation Of Tapentadol. Quickcompany. (n.d.).
  • Tapentadol, a novel analgesic: Review of recent trends in synthesis, related substances, analytical methods, pharmacodynamics and pharmacokinetics.
  • Simple and Effective Synthesis of Methoxymethyl Benzene and Its Application in Gasoline.
  • 1-Bromo-3-methoxybenzene. AB Enterprises. (2020, January 9).
  • CAS 21998-86-7: 1-methoxy-2-(methoxymethyl)benzene. CymitQuimica. (n.d.).
  • Tapentadol hydrochloride: A novel analgesic. PMC. (n.d.).
  • 1-Bromo-3-methoxybenzene. SIELC Technologies. (2018, February 16).
  • (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. Organic Syntheses Procedure. (n.d.).
  • Tapentadol. Wikipedia. (n.d.).
  • 2398-37-0|1-Bromo-3-methoxybenzene|BLD Pharm. (n.d.).
  • Reactions of Benzene & Its Deriv
  • Simple and Effective Synthesis of Methoxymethyl Benzene and Its Application in Gasoline. Industrial & Engineering Chemistry Research. (2007).
  • 1-Bromo-3-methoxybenzene-d3 (m-Methoxyphenyl bromide-d3). Stable Isotope. (n.d.).
  • Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. PMC. (n.d.).
  • Tapentadol: Can It Kill Two Birds with One Stone without Breaking Windows?. The Korean Journal of Pain. (2016, July 31).
  • 1-bromo-3-methoxybenzene. Sciencemadness Discussion Board. (2011, October 10).
  • Tapentadol: A review of experimental pharmacology studies. DDDT. (2023, March 21).
  • Is tapentadol different from classical opioids? A review of the evidence. PMC - NIH. (2016, July 25).
  • Structure-Kinetics Relationships of Opioids from Metadynamics and Machine Learning Analysis. PMC. (n.d.).
  • Structure-Activity Relationships of Synthetic and Semisynthetic Opioid Agonists and Antagonists. Semantic Scholar. (1995).
  • Structure–activity relationships of opioid ligands. Loughborough University - Figshare. (2018, May 30).
  • Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. MDPI. (2022, September 2).

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Electronic & Synthetic Profiling: 1-Methoxy-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary: The Synergistic Scaffold

1-Methoxy-3-(methoxymethyl)benzene (CAS: 1515-82-8) represents a distinct class of "homobenzylic" ethers where electronic asymmetry dictates reactivity. Unlike simple anisoles, this scaffold integrates two oxygenated functionalities with opposing electronic vectors: a direct resonance donor (C1-OMe) and an insulated, coordinating side chain (C3-CH2OMe).

For the drug developer, this molecule is not merely a substrate but a strategic "handle." Its 1,3-substitution pattern creates a cooperative metalation pocket at C2, allowing for high-precision regioselective functionalization that is difficult to achieve via classical Electrophilic Aromatic Substitution (EAS). This guide deconstructs the electronic, reactive, and metabolic profiles of this scaffold to support its application in fragment-based drug discovery (FBDD) and linker design.

Electronic Deconstruction & Hammett Parameters

To predict reactivity, we must decouple the inductive (


) and resonance (

) contributions of the substituents.
Substituent Analysis
  • 1-Methoxy (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  A strong 
    
    
    
    -donor (
    
    
    ) and weak
    
    
    -acceptor (
    
    
    ). It activates the ring towards electrophiles and directs ortho/para.[1]
  • 3-Methoxymethyl (

    
    ):  The methylene spacer insulates the oxygen’s lone pair from the aromatic 
    
    
    
    -system, nullifying the resonance effect. The group acts primarily as a substituted alkyl group. The electronegative oxygen exerts a weak pull through the
    
    
    -framework (
    
    
    ), but the alkyl group itself is weakly donating via hyperconjugation.[2]
Quantitative Parameters (Hammett )

The following values quantify the electronic bias. Note the contrast between the direct oxygen attachment and the homologated ether.

SubstituentPosition

(Meta)

(Para)
Electronic Nature

C1+0.12-0.27Strong Activator (Resonance dominated)

C3+0.08-0.01Neutral / Weak Deactivator (Inductive)

(Ref)-0.07-0.17Weak Activator (Hyperconjugation)

*Note:


 values are approximated by hydroxymethyl (

) due to structural similarity. The group is electronically "silent" in EAS compared to the potent methoxy group.
Visualization: Electronic Vectors

The diagram below maps the competing electronic vectors. Note the "Summation Vector" at C4 and C6, and the "Coordination Pocket" at C2.

ElectronicVectors Benzene Benzene Core C4 C4 Position (Para to OMe) EAS Active Benzene->C4 Activated (EAS) C6 C6 Position (Ortho to OMe) EAS Active Benzene->C6 Activated (EAS) OMe C1: -OCH3 (+R, -I) Strong Activator OMe->Benzene Resonance Donation (+R) C2 C2 Position (Steric Sandwich) High Li-Coordination OMe->C2 Directing Group (DMG) CH2OMe C3: -CH2OCH3 (Neutral/-I) Coordinator CH2OMe->Benzene Inductive Withdrawal (-I) CH2OMe->C2 Chelation Support

Figure 1: Electronic vector map showing the dominance of C1-OMe in activation and the synergistic coordination potential at C2.

Reactivity Matrix: EAS vs. DoM

The utility of this compound lies in the ability to switch regioselectivity based on the reagent class.

Electrophilic Aromatic Substitution (EAS)
  • Dominant Director: The C1-Methoxy group controls the reaction.

  • Predicted Major Product: Substitution at C4 (para to OMe).

  • Minor Product: Substitution at C6 (ortho to OMe).

  • Rationale: C2 is sterically crowded by the flanking substituents. C4 is electronically activated by the OMe group and sterically accessible.

Directed Ortho Metalation (DoM)

This is the "Killer App" for this scaffold. The 1,3-relationship creates a Cooperative Metalation Effect .

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) or
    
    
    -BuLi / TMEDA.
  • Site of Reaction: C2 (exclusively).

  • Mechanism: The lithium cation coordinates to both the methoxy oxygen and the benzylic ether oxygen. This "pincer" chelation stabilizes the transition state for deprotonation at C2, overriding the steric hindrance.

DoM_Mechanism cluster_coordination Synergistic Effect Substrate This compound Complex Pre-Lithiation Complex (Li...O Chelation) Substrate->Complex + n-BuLi / TMEDA TS Transition State (C2 Deprotonation) Complex->TS Agostic Interaction Lithiated C2-Lithio Species (Stable Intermediate) TS->Lithiated - BuH Product C2-Functionalized Derivative Lithiated->Product + Electrophile (E+)

Figure 2: The Directed Ortho Metalation (DoM) pathway highlighting the C2 selectivity driven by dual oxygen coordination.

Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of this compound from 3-methoxybenzyl alcohol.

  • Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI), THF (anhydrous).

  • Procedure:

    • Activation: Suspend NaH (1.2 eq) in dry THF at 0°C under

      
      .
      
    • Addition: Add 3-methoxybenzyl alcohol (1.0 eq) dropwise. Evolution of

      
       gas will be vigorous. Stir for 30 min to ensure alkoxide formation.
      
    • Alkylation: Add MeI (1.1 eq) dropwise. Allow to warm to Room Temperature (RT).

    • Quench: Carefully quench with sat.

      
      .
      
    • Workup: Extract with

      
      , wash with brine, dry over 
      
      
      
      .
    • Yield: Typically >90%.

Protocol B: Regioselective C2-Functionalization (DoM)

Objective: Introduction of an electrophile (e.g., -CHO, -I, -SiMe3) at the C2 position.

  • Reagents:

    
    -BuLi (2.5 M in hexanes), TMEDA (Tetramethylethylenediamine), Anhydrous 
    
    
    
    .
  • Procedure:

    • Complexation: Dissolve substrate (1.0 eq) and TMEDA (1.1 eq) in

      
       at -78°C.
      
    • Lithiation: Add

      
      -BuLi (1.1 eq) dropwise. The coordination to the benzylic oxygen accelerates this step.
      
    • Incubation: Stir at 0°C for 1 hour to maximize C2-lithiation (thermodynamic control favored by chelation).

    • Electrophile Trap: Cool back to -78°C. Add Electrophile (e.g., DMF for formylation) (1.2 eq).

    • Workup: Acidic workup (

      
      ) usually required for carbonyls.
      

Pharmaceutical Implications[4][5]

Metabolic Soft Spots

In a biological context (microsomes/hepatocytes), this molecule presents specific liabilities:

  • O-Dealkylation (CYP2D6/3A4): The C1-OMe is highly susceptible to O-demethylation, yielding a phenol. Phenols are often rapidly glucuronidated (Phase II).

  • Benzylic Oxidation: The C3-methylene (-CH2-) is activated for hydrogen atom abstraction (HAT) by CYP450 enzymes, leading to the hemiacetal and subsequent breakdown to the aldehyde/benzoic acid.

Bioisosteric Strategies

To improve half-life (


), consider these modifications:
  • Deuteration: Replace -OCH3 with

    
     or the benzylic protons with 
    
    
    
    . This utilizes the Kinetic Isotope Effect (KIE) to slow metabolism.
  • Fluorination: Replace the benzylic methylene with

    
    . This blocks oxidation but alters the electronic profile (strong electron withdrawal).
    
  • Cyclization: Tethering the two oxygens into a dihydrobenzofuran ring restricts conformation and removes the labile methyl groups.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for parameters).
  • Snieckus, V. (1990).[3] Directed ortho metalation.[4][3][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879–933. Link

  • Beak, P., & Brown, R. A. (1982).[3] The tertiary amide as a directing group. Journal of Organic Chemistry, 47(1), 34–46. (Foundational work on complex-induced proximity effects).[6]

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122.

Sources

An In-Depth Technical Guide to the Conformational Analysis of 1-Methoxy-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conformational landscape of a molecule dictates its physical, chemical, and biological properties. For molecules with multiple rotatable bonds, such as 1-methoxy-3-(methoxymethyl)benzene, a thorough conformational analysis is paramount for applications in medicinal chemistry and materials science. This guide provides a comprehensive framework for elucidating the conformational preferences of this compound. We synthesize established principles of stereoelectronic effects with modern computational and experimental protocols to present a self-validating workflow. The analysis reveals a complex interplay between the planar preference of the aromatic methoxy group and the gauche tendency of the methoxymethyl side chain, governed by steric, electronic, and anomeric effects. This document serves as a technical guide for researchers, scientists, and drug development professionals engaged in the structural analysis of flexible aromatic compounds.

Introduction to the Conformational Challenge

The three-dimensional structure of a molecule is not static. Rotations around single bonds generate numerous transient shapes, or conformations, each with a distinct energy level. The ensemble of these conformations and their relative energies defines the molecule's behavior. In drug development, for instance, only a specific conformer—the "bioactive conformation"—may be responsible for interacting with a biological target. Understanding the energetic cost of adopting this conformation is critical for designing potent therapeutics.

The Subject Molecule: this compound

This compound (PubChem CID: 11062558) is a disubstituted aromatic ether.[1] Its structure presents several key rotational degrees of freedom that define its conformational space. The analysis of this molecule is instructive as it contains two distinct ether linkages with different electronic environments: an aryl ether (the methoxy group) and a benzyl-alkyl ether (the methoxymethyl group).

Defining the Conformational Landscape: Key Torsional Angles

The conformation of this compound can be primarily described by four critical torsional (dihedral) angles. The interplay between these angles determines the molecule's overall shape and stability.

Caption: Key rotatable bonds in this compound.

  • τ₁ (C2-C1-O-CH₃): Describes the rotation of the methoxy group relative to the plane of the benzene ring.

  • τ₂ (C2-C3-CH₂-O): Describes the rotation of the methoxymethyl group's oxygen relative to the benzene ring.

  • τ₃ (C3-CH₂-O-CH₃): Describes the rotation of the terminal methyl group.

Guiding Principles: Stereoelectronic and Steric Effects

The conformational preferences of any molecule are a delicate balance of competing forces. Understanding these fundamental principles is essential before embarking on computational or experimental work.

Electronic Effects of the Methoxy Group

The methoxy group is a classic example of a substituent with dual electronic character.

  • Resonance Donation: The oxygen's lone pairs can delocalize into the aromatic π-system. This effect is maximized when the p-orbital of the oxygen aligns with the π-system, which occurs in a planar conformation (τ₁ = 0° or 180°). This donation increases electron density at the ortho and para positions.[2][3]

  • Inductive Withdrawal: Due to oxygen's high electronegativity, it withdraws electron density from the benzene ring through the sigma bond.[2]

For anisole, the parent compound, the resonance effect dominates, leading to a strong preference for a planar conformation.[4][5]

The Anomeric Effect in the Methoxymethyl Side Chain

The C-CH₂-O-CH₃ fragment is a classic system for observing the anomeric effect. This stereoelectronic phenomenon describes the tendency of a molecular fragment X-C-C-Y (where X and Y are heteroatoms) to prefer a gauche conformation over an anti conformation.[6] This preference arises from a stabilizing hyperconjugative interaction between a lone pair on one heteroatom (Y) and the antibonding orbital (σ*) of the adjacent C-X bond.[7][8][9]

For the τ₃ torsion, this means that a gauche arrangement (τ₃ ≈ ±60°) is expected to be more stable than the sterically less hindered anti conformation (τ₃ = 180°). This has profound implications for the orientation of the side chain.

Steric Hindrance

Van der Waals repulsion occurs when non-bonded atoms are forced into close proximity. While the meta-substitution pattern in this compound minimizes direct clashes between the two substituents, certain rotational conformers will bring the side chain's atoms close to the ring's ortho-hydrogens, leading to steric strain and an increase in conformational energy.[10]

Computational Conformational Analysis: A Predictive Workflow

Computational chemistry provides a powerful means to predict the stable conformers and their relative energies before any laboratory work is undertaken.[10] The causality behind this multi-step approach is to first efficiently scan the entire conformational space with a less accurate, faster method (Molecular Mechanics) and then refine the energies of the most promising candidates with a more accurate, slower method (Quantum Mechanics).

G A 1. Initial 3D Structure Generation B 2. Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) A->B Broad exploration of conformational space C 3. Clustering and Selection of Low-Energy Conformers B->C Identify unique geometries D 4. Quantum Mechanics (QM) Geometry Optimization (e.g., DFT: B3LYP/6-31G*) C->D Refine structures E 5. QM Single-Point Energy Refinement (e.g., G4 or CCSD(T)) D->E Improve energy accuracy F 6. Vibrational Frequency Analysis E->F Confirm true minima (no imaginary frequencies) G 7. Calculation of Thermodynamic Properties (Zero-Point Energy, Gibbs Free Energy) F->G H 8. Boltzmann Population Analysis G->H Predict conformer distribution at T

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Methoxy-3-(methoxymethyl)benzene and Related Aromatic Ethers in Drug Discovery

Foreword: The Strategic Role of the Aromatic Ether Moiety

In the landscape of medicinal chemistry, the aromatic ether linkage (Ar-O-R) is a cornerstone of molecular design. Far from being a mere structural linker, this functional group serves as a critical modulator of physicochemical properties, influencing everything from metabolic stability to target engagement. Aromatic ethers are prevalent in a wide array of pharmaceuticals, where they often replace the more reactive and acidic phenolic hydroxyl group.[1] This substitution reduces the parent molecule's toxicity and improves its hydrophobic character, which can enhance absorption and oral bioavailability, key tenets of Lipinski's Rule of Five.[1] This guide delves into the synthesis, characterization, and potential applications of a specific aromatic ether, this compound, using it as a model to explore the broader significance of this compound class for researchers, scientists, and drug development professionals.

The Synthetic Cornerstone: Williamson Ether Synthesis

The most robust and versatile method for preparing both symmetrical and asymmetrical ethers remains the Williamson ether synthesis, a reaction first developed in 1850.[2][3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as the nucleophile, attacking an electrophilic carbon, typically on an alkyl halide or sulfonate.[4][5]

The synthesis of our target compound, this compound, provides a perfect practical illustration of this reaction. The logical disconnection for this molecule suggests two primary Williamson routes. However, the principles of the SN2 reaction dictate that the alkylating agent should be as sterically unhindered as possible to maximize yield and minimize competing elimination (E2) reactions.[2][5] Therefore, the preferred pathway involves the reaction of a phenoxide-like nucleophile (derived from 3-methoxybenzyl alcohol) with a methylating agent, rather than reacting methoxide with 3-(chloromethyl)anisole.

Mechanism of Williamson Ether Synthesis

The reaction is a two-step process in practice, starting with the deprotonation of an alcohol to form a potent alkoxide nucleophile, followed by the SN2 displacement.

Williamson_Mechanism ROH R-O-H Alkoxide R-O⁻ Na⁺ ROH->Alkoxide Step 1: Deprotonation Base Base (e.g., NaH) HBase H-Base⁺ Ether R-O-R' Alkoxide->Ether Step 2: SN2 Attack AlkylHalide R'-X HalideIon Na⁺ X⁻ SAR_Concept Core Aromatic Ether Scaffold (e.g., 1-Methoxy-3-(R)-benzene) R1 R = -CH3 (3-Methylanisole) Core->R1 Modification R2 R = -CH2OCH3 (Target Compound) Core->R2 Modification R3 R = -OCH3 (Dimethoxybenzene) Core->R3 Modification Activity1 Potential AChE Inhibition R1->Activity1 Leads to Activity2 Modulated CNS Activity? Improved Solubility? R2->Activity2 Hypothesized to Lead to Activity3 Building Block for Anticancer Agents R3->Activity3 Leads to

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Methodological & Application

"1-Methoxy-3-(methoxymethyl)benzene" as a protecting group for phenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: The 3-Methoxybenzyl (m-MB) Ether – A Tunable Orthogonal Protecting Group for Phenols

Part 1: Executive Summary & Chemical Rationale

In complex natural product synthesis and medicinal chemistry, the binary choice between "stable" Benzyl (Bn) and "labile" p-Methoxybenzyl (PMB) ethers often lacks the nuance required for multi-step sequences.

This guide details the application of the 3-Methoxybenzyl (m-MB) group. Often chemically defined in stability studies by its methyl ether analog, 1-Methoxy-3-(methoxymethyl)benzene , this protecting group occupies a critical "Goldilocks" zone of stability.

The Core Advantage: The meta-methoxy substituent exerts an electron-withdrawing inductive effect (-I) without the strong electron-donating resonance effect (+R) seen in the para-isomer (PMB).

  • Result: The m-MB ether is significantly more stable to oxidation (DDQ) and acid (TFA) than the PMB ether, yet more labile than the unsubstituted Benzyl ether.

  • Application: This allows for kinetic resolution —you can remove a PMB group in the presence of an m-MB group, or remove an m-MB group under conditions that preserve a Benzyl group.

Part 2: Stability Spectrum & Orthogonality

The following table summarizes the relative stability of benzyl-class protecting groups, establishing the hierarchy required for orthogonal deprotection strategies.

Table 1: Comparative Stability Profile of Benzyl-Class Ethers

Protecting GroupAbbr.StructureAcid Stability (TFA/DCM)Oxidative Stability (DDQ)Hydrogenolysis (H₂/Pd)
Benzyl BnPh-CH₂-ORHigh (Stable)High (Stable)Labile (Fast)
3-Methoxybenzyl m-MB 3-MeO-Ph-CH₂-OR Intermediate Intermediate (Kinetic) Labile (Fast)
p-MethoxybenzylPMB4-MeO-Ph-CH₂-ORLow (Labile)Low (Labile - Fast)Labile (Fast)
3,4-DimethoxybenzylDMB3,4-(MeO)₂-Ph-CH₂-ORVery Low (Very Labile)Very Low (Instant)Labile (Fast)

Key Insight: The m-MB group requires approximately 3–6 hours for oxidative cleavage with DDQ, whereas PMB is typically cleaved in <15 minutes . This kinetic window is the basis for their orthogonal use.

Part 3: Mechanistic Visualization

The following diagram illustrates the electronic basis for the stability difference and the orthogonal deprotection workflow.

G cluster_0 Electronic Effects cluster_1 Orthogonal Workflow PMB PMB (Para) +R Effect >> -I Effect Stabilizes Carbocation (Highly Labile) mMB m-MB (Meta) No +R Resonance -I Inductive Effect Destabilizes Carbocation (More Stable) Start Substrate with PMB & m-MB Step1 Mild DDQ (1.1 eq, 10 min) Start->Step1 Oxidation Inter Intermediate: PMB Removed m-MB Intact Step1->Inter Kinetic Selectivity Step2 Forcing DDQ (3.0 eq, 6 hrs) OR TFA/DCM Inter->Step2 Forcing Conditions Final Final Product: m-MB Removed Step2->Final Cleavage

Caption: Figure 1. Left: Electronic justification for m-MB stability. Right: Workflow for selective deprotection of PMB in the presence of m-MB.

Part 4: Experimental Protocols

Protocol A: Installation of the m-MB Group

Standard Williamson Ether Synthesis.

Reagents:

  • Phenol substrate (1.0 equiv)

  • 3-Methoxybenzyl chloride (m-MBCl) or 3-Methoxybenzyl bromide (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Procedure:

  • Preparation: Dissolve the phenol substrate in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add K₂CO₃ (anhydrous) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.

    • Note: For sterically hindered phenols, use NaH (60% dispersion in oil) at 0°C, then warm to RT.

  • Alkylation: Add 3-Methoxybenzyl chloride dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (the product will be less polar than the starting phenol).

    • Tip: Adding a catalytic amount of TBAI (Tetrabutylammonium iodide) can accelerate sluggish reactions.[1]

  • Workup: Quench with water. Extract with EtOAc or Et₂O. Wash organic layer with water (x3) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Selective Deprotection (The "Kinetic" Method)

Removal of PMB in the presence of m-MB.

Reagents:

  • Substrate (containing both PMB and m-MB)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv)[2]

  • Solvent: DCM:H₂O (18:1 v/v)

Procedure:

  • Dissolve substrate in DCM/H₂O mixture at 0°C.

  • Add DDQ (1.2 equiv) in one portion.[2]

  • Critical Step: Stir vigorously at 0°C to RT for 15–30 minutes maximum .

  • Monitoring: Check TLC immediately. The PMB ether should cleave; the m-MB ether will remain largely intact due to its slower oxidation kinetics.

  • Quench: Pour mixture into saturated aqueous NaHCO₃/Na₂S₂O₃ (sodium thiosulfate removes reduced DDQ species).

  • Workup: Extract with DCM, wash with brine, dry, and purify.

Protocol C: Cleavage of the m-MB Group

When the m-MB group needs to be removed.[3][4][5]

Method 1: Oxidative (Forcing) [6]

  • Use 3.0–4.0 equiv of DDQ in DCM/H₂O (10:1).

  • Stir at RT for 6–12 hours or heat to reflux if necessary.

  • Note: This is useful if the molecule contains acid-sensitive groups (like acetals) that preclude acid deprotection.

Method 2: Acidic (Standard)

  • Dissolve substrate in DCM.

  • Add TFA (Trifluoroacetic acid) to make a 10–20% v/v solution.

  • Add a cation scavenger (e.g., anisole or triethylsilane, 2.0 equiv) to prevent benzyl cation re-attachment.

  • Stir at RT for 1–2 hours.

Method 3: Hydrogenolysis (Global)

  • Dissolve in MeOH or EtOAc.

  • Add Pd/C (10% wt).[6]

  • Stir under H₂ atmosphere (1 atm). Both PMB and m-MB will be cleaved.

Part 5: Troubleshooting & Expert Insights

  • The "Reagent" Confusion:

    • Researchers often search for "this compound" when looking for stability constants. Be aware that in synthesis, you are using 3-Methoxybenzyl chloride (CAS: 824-98-6) or 3-Methoxybenzyl alcohol (CAS: 6971-51-3) activated as a trichloroacetimidate.

  • Scavengers are Mandatory:

    • When deprotecting m-MB with acid (TFA), the resulting 3-methoxybenzyl carbocation is electrophilic. Without a scavenger (anisole), it will alkylate other electron-rich sites on your drug scaffold.

  • Tuning the Window:

    • If the selectivity between PMB and m-MB with DDQ is too narrow for your specific substrate, cool the reaction to -20°C. PMB cleavage will still proceed (albeit slower), but m-MB oxidation will be virtually arrested.

References

  • Yonemitsu, O., et al. "3-Methoxybenzyl (3-MPM) and 3,5-Dimethoxybenzyl (3,5-DMPM) Protecting Groups: Removal by DDQ Oxidation." Chem. Pharm.[5] Bull., 1988, 36(10), 3835-3839.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." John Wiley & Sons, 5th Edition. (Standard reference for stability constants).
  • Horita, K., et al. "On the Selectivity of Deprotection of Benzyl, MPM, and DMPM groups." Tetrahedron Letters, 1986, 27, 3835.
  • Organic Chemistry Portal. "Protecting Groups: Benzyl Ethers and PMB Ethers."

Sources

Application Notes and Protocols: Facile Deprotection of the Methoxymethyl (MOM) Group from 1-Methoxy-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The methoxymethyl (MOM) ether is a cornerstone protecting group for hydroxyl functionalities in the intricate landscape of multi-step organic synthesis. Its widespread adoption stems from its ease of introduction and notable stability across a broad spectrum of reaction conditions, particularly in strongly basic and weakly acidic media.[1][2][3][4] However, the selective and efficient cleavage of the MOM group, especially from electron-rich aromatic systems like 1-Methoxy-3-(methoxymethyl)benzene, is a critical step that requires careful consideration of reagents and conditions to avoid undesired side reactions and ensure high yields of the desired phenol.

This comprehensive guide provides an in-depth analysis of the deprotection of the MOM group from this compound, a substrate featuring both a stable methyl ether and the more labile MOM ether. We will explore the underlying chemical principles, compare various methodologies, and present detailed, field-proven protocols suitable for researchers, scientists, and professionals in drug development and chemical synthesis.

The Chemistry of MOM Deprotection: An Overview

The deprotection of a MOM ether is fundamentally an acid-catalyzed hydrolysis of an acetal.[2][3][5] The reaction mechanism is initiated by the protonation of one of the ether oxygens of the MOM group, which activates the acetal for cleavage. This is followed by the departure of a methanol molecule to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water or another protic solvent on the carbocationic center leads to the formation of a hemiacetal, which readily decomposes to the desired alcohol (or phenol), formaldehyde, and methanol.

Given that our target molecule, this compound, also contains a methoxy group directly attached to the aromatic ring, the chosen deprotection method must exhibit selectivity. The methoxy group is a simple ether and is generally stable to the mild acidic conditions used for MOM deprotection. Harsh acidic conditions or the use of certain Lewis acids that can cleave aryl methyl ethers, such as boron tribromide, should be avoided if the methoxy group is to be retained.[6]

Visualization of the MOM Deprotection Mechanism

MOM Deprotection Mechanism cluster_0 Acid-Catalyzed Hydrolysis MOM_Ether Ar-O-CH2-O-CH3 Protonation Protonation (H+) MOM_Ether->Protonation Protonated_Ether Ar-O+-H-CH2-O-CH3 Protonation->Protonated_Ether Oxonium_Ion [Ar-O=CH2]+ Protonated_Ether->Oxonium_Ion -CH3OH Methanol CH3OH Water_Attack H2O Attack Oxonium_Ion->Water_Attack Hemiacetal Ar-O-CH2-OH Water_Attack->Hemiacetal Phenol Ar-OH Hemiacetal->Phenol -CH2O Formaldehyde CH2O Deprotection Workflow cluster_protocol1 Protocol 1: p-TsOH Method cluster_protocol2 Protocol 2: NaHSO₄·SiO₂ Method P1_Start Dissolve Substrate in MeOH P1_Add_Catalyst Add p-TsOH P1_Start->P1_Add_Catalyst P1_React Stir at RT or Reflux P1_Add_Catalyst->P1_React P1_Monitor Monitor by TLC P1_React->P1_Monitor P1_Workup Aqueous Workup P1_Monitor->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product 3-Methoxyphenol P1_Purify->P1_Product P2_Start Dissolve Substrate in DCM P2_Add_Catalyst Add NaHSO₄·SiO₂ P2_Start->P2_Add_Catalyst P2_React Stir at RT P2_Add_Catalyst->P2_React P2_Monitor Monitor by TLC P2_React->P2_Monitor P2_Filter Filter to Remove Catalyst P2_Monitor->P2_Filter P2_Concentrate Concentrate Filtrate P2_Filter->P2_Concentrate P2_Product 3-Methoxyphenol P2_Concentrate->P2_Product

Sources

"1-Methoxy-3-(methoxymethyl)benzene" in directed ortho-metalation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Directed ortho-Metalation (DoM) of 1-Methoxy-3-(methoxymethyl)benzene

Part 1: Executive Summary & Strategic Rationale

Subject: Regioselective Functionalization of this compound via DoM. Primary Methodology: Lithium-Hydrogen Exchange (Li/H) mediated by cooperative Directing Metalation Groups (DMGs).[1] Target Outcome: Exclusive C2-functionalization (the "inner" position) or controlled C6-functionalization.[1]

Scientific Premise: The substrate this compound presents a classic yet nuanced scenario in organolithium chemistry.[1] It possesses two distinct Directing Metalation Groups (DMGs) in a meta relationship:

  • The Methoxy Group (-OMe): A strong DMG relying on high Lewis basicity and inductive acidification of the ortho proton.[1]

  • The Methoxymethyl Group (-CH₂OMe): A moderate DMG (benzylic ether) that coordinates lithium but lacks the strong inductive electron-withdrawing power of the direct phenolic ether.[1]

The "Cooperative Effect" Opportunity: In 1,3-disubstituted arenes where both substituents are DMGs, the site between the two groups (C2) becomes "super-activated" due to the Cooperative Metalation Effect (CME) .[1] Both groups coordinate the lithium aggregate, and the C2 proton is the most acidic due to the additive inductive effects. Consequently, this protocol is designed to target the C2 position with >95% regioselectivity.[1]

Part 2: Mechanistic Pathway & Regioselectivity

To ensure reproducibility, researchers must understand the underlying causality.[1] The reaction does not proceed randomly; it follows a kinetically controlled pathway defined by the Complex Induced Proximity Effect (CIPE) .[1]

The Hierarchy of Lithiation Sites
  • Site A (C2 - Between Groups): Primary Target. Activated by both -OMe and -CH₂OMe.[1] The proton is flanked by two coordinating oxygens, creating a "lithium pincer."

  • Site B (C6 - Ortho to OMe): Secondary Target. Activated strongly by -OMe but only weakly/remotely by -CH₂OMe.[1] This site becomes relevant only if C2 is sterically blocked or if thermodynamic equilibration occurs.[1]

  • Site C (C4 - Ortho to CH₂OMe): Minor/Trace. The -CH₂OMe group is a weaker director than -OMe; thus, lithiation here is kinetically disfavored compared to C6.[1]

Visualizing the Pathway (Graphviz)

DoM_Pathway cluster_legend Mechanism Logic Substrate 1-Methoxy-3- (methoxymethyl)benzene Complex Pre-Lithiation Complex (CIPE) Substrate->Complex n-BuLi/TMEDA Coordination TS_C2 Transition State (C2 Deprotonation) Complex->TS_C2 Kinetic Control (Cooperative Effect) Lithio_C2 C2-Lithiated Intermediate TS_C2->Lithio_C2 -BuH Product 2-Substituted Product Lithio_C2->Product Electrophile (E+) Note Dual coordination of Li at C2 lowers activation energy more than at C4 or C6.

Figure 1: The Cooperative Metalation Effect (CME) pathway favoring C2-lithiation.[1]

Part 3: Validated Experimental Protocol

Safety Warning: t-Butyllithium and n-Butyllithium are pyrophoric.[1] All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous techniques.[1]

Materials & Reagents
ReagentSpecificationRole
Substrate This compoundStarting Material
n-Butyllithium 1.6 M or 2.5 M in HexanesLithiating Agent (Base)
TMEDA Distilled from CaH₂Ligand/Aggregate Breaker
THF Anhydrous, inhibitor-freeSolvent (Coordinating)
Electrophile e.g., MeI, DMF, B(OMe)₃Trapping Agent
Step-by-Step Methodology (C2-Targeted)

1. System Preparation:

  • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum.[1]

  • Flush with Argon for 15 minutes.[1]

  • Critical Step: Add Anhydrous THF (concentration ~0.2 M relative to substrate).[1]

2. Ligand Complexation:

  • Add TMEDA (1.1 equivalents).[1][2]

  • Why? TMEDA breaks down the n-BuLi hexameric aggregates into reactive monomers/dimers and coordinates the lithium, enhancing its basicity.[1]

  • Cool the solution to -78°C (Dry ice/Acetone bath).

3. Lithiation (The "Snieckus" Conditions):

  • Add n-BuLi (1.1 equivalents) dropwise via syringe over 10 minutes.[1]

  • Observation: A color change (often yellow or orange) indicates the formation of the aryllithium species.[1]

  • Add the Substrate (1.0 equivalent) dropwise (neat or dissolved in minimal THF).[1]

  • Incubation: Stir at 0°C for 1 hour.

  • Note: While many DoM reactions run at -78°C, the "benzylic ether" moiety sometimes requires slightly higher temperatures (0°C) to overcome the kinetic barrier of deprotonation, whereas the cooperative effect stabilizes the resulting C2-lithio species, preventing decomposition.[1]

4. Electrophilic Trapping:

  • Cool the mixture back to -78°C (if warmed).

  • Add the Electrophile (1.2 - 1.5 equivalents) rapidly.[1]

  • Allow the reaction to warm to Room Temperature (RT) over 2–3 hours.

5. Quench & Workup:

  • Quench with saturated aqueous NH₄Cl.[1]

  • Extract with EtOAc (3x).[1] Wash combined organics with Brine.

  • Dry over Na₂SO₄ and concentrate.[1]

Part 4: Data Interpretation & Troubleshooting

Regioselectivity Analysis (NMR)

After workup, analyze the crude ¹H NMR to verify C2 substitution.

Signal to MonitorUnsubstituted (Starting Material)C2-Substituted (Product)
C2-H (Aromatic) Triplet (or dd) at ~6.9-7.0 ppmDisappears
C4/C6-H Doublets/MultipletsSinglets/Doublets (pattern simplifies)
Symmetry AsymmetricSymmetric (if E+ is symmetric, e.g., Me)
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Moisture in THF or degraded n-BuLi.[1]Titrate n-BuLi using diphenylacetic acid; distill THF over Na/Benzophenone.
Regioselectivity Loss (C6 Product) Steric hindrance at C2 or temperature too high.[1]Switch base to s-BuLi (less aggregated).[1] Keep reaction strictly at -78°C (do not warm to 0°C).
Benzylic Deprotonation Competitive lateral lithiation at -CH₂OMe.[1]This is rare with n-BuLi/TMEDA but possible.[1] Use LDA (non-nucleophilic base) if lateral lithiation is suspected, though LDA is usually poor for DoM.[1] Stick to n-BuLi but reduce temperature.

Part 5: References

  • Snieckus, V. (1990).[1][2] Directed ortho metalation.[1][3][2][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879–933.[1] Link[1]

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. (Chapter on Organoalkali reagents). Wiley.[1][4] Link[1]

  • Whisler, M. C., MacNeil, S., Beak, P., & Snieckus, V. (2004).[1] Beyond Thermodynamic Acidity: A Perspective on the Complex-Induced Proximity Effect (CIPE) in Deprotonation. Journal of Organic Chemistry, 69(10), 3254–3269.[1] Link[1]

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis.[1] Pergamon.[1] (See section on Cooperative Effects). Link[1]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 1-Methoxy-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 1-Methoxy-3-(methoxymethyl)benzene. The described reversed-phase HPLC (RP-HPLC) protocol is designed for researchers, scientists, and professionals in drug development and quality control, ensuring high precision and accuracy. The methodology details the optimized chromatographic conditions, sample preparation, system suitability requirements, and data analysis, providing a comprehensive guide for assessing the purity of this aromatic ether compound.

Introduction and Scientific Rationale

This compound is an aromatic ether compound with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. The purity of such intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final product. HPLC is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment.[1][2]

The method described herein is based on reversed-phase chromatography, which is the most widely used separation technique in HPLC.[3][4] This approach is particularly well-suited for non-polar to moderately polar compounds like this compound.[5] The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase.[4] Compounds are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.[4]

Chromatographic System and Conditions

The selection of the HPLC system parameters is critical for achieving optimal separation and accurate quantification. The following conditions have been optimized for the analysis of this compound.

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. C18 columns provide excellent retention and separation for a wide range of non-polar and moderately polar compounds.[4][5]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • This compound reference standard of known purity

    • Phosphoric acid, analytical grade (for mobile phase modification, if necessary)[6][7]

Optimized HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the purity analysis of this compound.

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile:Water (60:40, v/v)This ratio provides a good balance of elution strength to achieve a reasonable retention time and good separation from potential impurities.
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column offers robust performance and good peak shape for aromatic compounds.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes the risk of peak broadening.
Detection Wavelength 272 nmAromatic benzene derivatives typically exhibit strong UV absorbance around this wavelength.[8] A DAD can be used to scan for the optimal wavelength.
Run Time 15 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.

Experimental Protocols

Standard and Sample Preparation

Standard Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 60:40).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample to be tested.

  • Transfer the sample to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before sample analysis, it is crucial to perform a system suitability test to ensure the chromatographic system is performing adequately.[9][10] This is a self-validating step to guarantee the trustworthiness of the results.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution.

  • Evaluate the system suitability parameters against the acceptance criteria listed in the table below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures symmetrical peaks, which are necessary for accurate integration.[11]
Theoretical Plates (N) ≥ 2000Indicates good column efficiency and sharp peaks.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the system.[11]
% RSD of Retention Time ≤ 1.0%Shows the stability of the pump and the chromatographic system.

These criteria are based on general guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[10][12][13]

Analytical Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound purity.

HPLC_Workflow Prep Sample and Standard Preparation SST System Suitability Testing (SST) Prep->SST Use Standard Inject Inject Blank, Standard, and Sample Solutions SST->Inject If SST Passes Acquire Data Acquisition (Chromatogram) Inject->Acquire Analyze Data Analysis and Peak Integration Acquire->Analyze Purity Calculate % Purity Analyze->Purity Report Generate Report Purity->Report

Caption: HPLC analysis workflow from preparation to reporting.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined using the area normalization method.[1] This method assumes that all components in the sample have a similar response factor at the detection wavelength.

Calculation:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Peak Purity Analysis: For enhanced trustworthiness, a Diode Array Detector (DAD) can be used to perform peak purity analysis.[14][15] This technique compares the UV-Vis spectra across the entire peak. A spectrally pure peak will have consistent spectra, while a peak containing a co-eluting impurity will show spectral differences.[15] This is a crucial step in method development and for ensuring the absence of hidden impurities under the main analyte peak.[14]

Trustworthiness and Method Validation

The protocol described is designed to be a self-validating system. The mandatory System Suitability Testing (SST) ensures that the instrument, column, and mobile phase are performing correctly before any sample analysis is conducted.[9][11] The acceptance criteria for SST are based on established guidelines from regulatory bodies like the ICH and USP.[10]

For formal validation, the method should be further evaluated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, in accordance with ICH Q2(R1) guidelines.[10][13]

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient means for determining the purity of this compound. The protocol is straightforward, utilizing standard instrumentation and reagents, and incorporates essential self-validating checks through system suitability testing. This method is well-suited for routine quality control and for researchers requiring accurate purity assessment of this compound.

References

  • Agilent Technologies. (n.d.). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available at: [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available at: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]

  • Agilent Technologies. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • Biotage. (2026, February 4). HPLC Purity Testing Explained: What Researchers Need to Know. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Available at: [Link]

  • Pharmaguideline Forum. (2021, February 3). Peak purity in hplc. Available at: [Link]

  • Pesek, J. J., & Matyska, M. T. (2010, November 1). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 28(11), 964-971. Available at: [Link]

  • Dolan, J. W. (2017, November 1). Peak Purity in Liquid Chromatography, Part 1: Basic Concepts, Commercial Software, and Limitations. LCGC North America, 35(11), 814-819. Available at: [Link]

  • SIELC Technologies. (2018, May 16). Benzene, 1-methoxy-3-phenoxy-. Available at: [Link]

  • Scribd. (n.d.). HPLC Practical - System Suitability Test. Available at: [Link]

  • SciELO. (2017). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). Journal of the Mexican Chemical Society, 61(2), 116-131. Available at: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • SpectraBase. (n.d.). 1,2,4-Trimethoxybenzene - Optional[UV-VIS] - Spectrum. Available at: [Link]

  • Belhadi, O., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(16), 4933. Available at: [Link]

  • ResearchGate. (n.d.). Calculated system suitability parameters for the HPLC method (ICH guidelines). Available at: [Link]

  • Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance, 8(4), 54-65. Available at: [Link]

  • Analytical Instrument Qualification. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

  • ResearchGate. (n.d.). Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems. Available at: [Link]

  • Labcompare. (2025, September 12). Petroleum Ether Purity Metrics: Aromatics Content, Sulfur Traces And UV Cutoff Impacts. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-2-nitro-. In NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2016, June 2). Can UV absorption band of methoxy group appear before C=C group?. Available at: [Link]

  • Google Patents. (2004). US20040181099A1 - Aromatic ethers and process for producing aromatic ethers.
  • SIELC Technologies. (2018, February 16). 3-Methoxytoluene. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). 1-Methoxy-3-(methoxymethoxy)benzene. Available at: [Link]

  • Royal Society of Chemistry. (2019). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 9(28), 16043-16053. Available at: [Link]

  • MDPI. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Foods, 9(10), 1478. Available at: [Link]

  • MDPI. (2016). (E)-1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. Molecules, 21(9), 1145. Available at: [Link]

Sources

Application Note: A Robust GC-MS Protocol for the Confirmatory Identification of 1-Methoxy-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

This application note provides a comprehensive, field-proven protocol for the unambiguous identification of 1-Methoxy-3-(methoxymethyl)benzene (CAS No. 1515-82-8) using Gas Chromatography-Mass Spectrometry (GC-MS). This aromatic ether, with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol , is a compound of interest in various fields, including fragrance analysis, specialty chemical synthesis, and as a potential impurity in pharmaceutical manufacturing.[1]

The inherent volatility and thermal stability of this compound make GC-MS the ideal analytical technique for its separation and identification.[2] This guide is designed for researchers, quality control analysts, and drug development professionals, offering a detailed methodology that emphasizes scientific integrity, causality behind experimental choices, and self-validating system checks for trustworthy results. We will detail everything from sample preparation and instrument configuration to data interpretation, ensuring users can confidently implement this protocol.

Principle of the Method

The identification of this compound is achieved through a two-tiered confirmation process intrinsic to GC-MS.

  • Gas Chromatographic (GC) Separation: The sample, dissolved in a suitable volatile solvent, is injected into the GC system. The compound is vaporized and travels through a capillary column. Separation is based on the analyte's boiling point and its interaction with the column's stationary phase. The time it takes for the analyte to travel from the injector to the detector is its Retention Time (RT) , a characteristic physical property under specific chromatographic conditions.

  • Mass Spectrometric (MS) Identification: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing it to ionize and fragment in a predictable and reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting pattern of ions, known as a mass spectrum, serves as a unique chemical "fingerprint."

Unambiguous identification is achieved when the analyte peak in a sample matches both the retention time and the mass spectrum of a certified reference standard analyzed under identical conditions.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound Reference Standard: Purity ≥98%.

  • Solvents: HPLC or GC-grade Hexane, Dichloromethane, or Ethyl Acetate.[3][4]

  • Carrier Gas: Helium (99.999% purity or higher).

Consumables and Equipment
  • GC Vials: 2 mL amber glass vials with PTFE-lined septa.[4]

  • Microsyringes: For standard and sample preparation.

  • GC Column: A non-polar or semi-polar capillary column is recommended. A workhorse column like a DB-5ms (5% Phenyl-methylpolysiloxane) , 30 m x 0.25 mm ID x 0.25 µm film thickness, provides excellent resolution for this type of analyte.

Instrumentation
  • A Gas Chromatograph equipped with a split/splitless injector and a programmable oven.

  • A Mass Spectrometric detector, typically a single quadrupole, capable of electron ionization (EI).

  • Data system with a mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for comparison.

Instrumental Parameters

The following tables summarize the recommended starting parameters for the GC-MS system. These should be considered a baseline and may require optimization depending on the specific instrument and application.

Table 1: Gas Chromatograph (GC) Conditions

Parameter Recommended Setting Rationale
Injector Type Splitless To maximize sensitivity for trace-level detection.[5][6] For higher concentrations, a split injection (e.g., 50:1) may be used to prevent detector saturation.
Injector Temp. 250 °C Ensures rapid and complete vaporization of the analyte without thermal degradation.[6]
Carrier Gas Helium Inert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow) A typical flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency.
Oven Program Initial: 70 °C, hold 2 min A low initial temperature helps focus the analyte band at the head of the column.
Ramp: 15 °C/min to 280 °C A moderate ramp rate provides a good balance between analysis speed and chromatographic resolution.
Final Hold: Hold at 280 °C for 5 min Ensures that all components have eluted from the column, cleaning it for the next run.

| Injection Volume | 1 µL | A standard volume for GC analysis. |

Table 2: Mass Spectrometer (MS) Conditions

Parameter Recommended Setting Rationale
Ionization Mode Electron Ionization (EI) Standard ionization technique that produces reproducible, library-searchable mass spectra.[2]
Electron Energy 70 eV The industry standard energy that creates stable and extensive fragmentation patterns, enabling comparison with NIST library data.
Acquisition Mode Full Scan Essential for initial identification and confirmation, as it acquires the entire mass spectrum.
Mass Range 40 - 350 m/z This range comfortably covers the molecular ion (m/z 152) and its primary fragments, while avoiding low-mass interference from air and water.
Ion Source Temp. 230 °C Prevents condensation of analytes within the source.
Transfer Line Temp. 280 °C Must be hot enough to prevent analyte condensation as it moves from the GC to the MS.

| Solvent Delay | 3 - 4 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector, which would shorten filament life. |

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Preparation of Standards

A key aspect of a self-validating protocol is the use of a certified reference standard to confirm retention time and spectral data.

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.

  • Working Standard (10 µg/mL): Perform a 1:100 serial dilution of the stock standard. For example, transfer 100 µL of the stock standard into a 10 mL volumetric flask and dilute to the mark with hexane. This concentration is suitable for achieving an on-column amount of approximately 10 ng, which is ideal for most modern GC-MS systems.[4]

  • Analysis: Transfer the working standard to a GC vial and analyze using the parameters in Tables 1 and 2 to establish the reference retention time and mass spectrum.

Protocol 2: Sample Preparation (For Clean Matrices)

This protocol is suitable for samples where this compound is a major component or is present in a simple, non-complex matrix (e.g., reaction mixtures, chemical products).

  • Dissolution: Dissolve a known quantity of the sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to achieve an estimated final concentration of the target analyte around 10 µg/mL.

  • Filtration (If Necessary): If the sample contains particulates, filter it through a 0.2 µm PTFE syringe filter to prevent contamination of the GC inlet and column.[3]

  • Analysis: Transfer the prepared sample to a GC vial for analysis.

Protocol 3: Sample Preparation (For Complex Matrices via Headspace SPME)

For analyzing trace levels of the analyte in complex samples like environmental water, food products, or biological fluids, Headspace Solid-Phase Microextraction (HS-SPME) is a superior, solvent-free alternative.[7][8] This technique isolates volatile and semi-volatile compounds from the sample matrix, concentrating them onto a coated fiber and preventing non-volatile matrix components from contaminating the GC system.[2]

  • Sample Aliquot: Place a measured amount of the liquid or solid sample (e.g., 5 mL or 1 g) into a 20 mL headspace vial.

  • Matrix Modification (Optional): For aqueous samples, add a salt (e.g., NaCl) to saturation to increase the volatility of the analyte by the "salting-out" effect.

  • Incubation & Extraction: Seal the vial and place it in a heated agitator (e.g., 60 °C for 15 minutes). Introduce the SPME fiber (e.g., PDMS/DVB) into the headspace above the sample for a defined period (e.g., 20 minutes) to allow the analyte to adsorb onto the fiber.

  • Desorption & Analysis: Retract the fiber and immediately introduce it into the hot GC inlet, where the trapped analyte is thermally desorbed onto the column for analysis.

Data Analysis and Identification Criteria

Unambiguous identification requires satisfying two independent criteria:

  • Retention Time (RT) Matching: The retention time of the peak of interest in the sample chromatogram must match the retention time of the this compound reference standard within a narrow window (typically ±0.05 minutes).

  • Mass Spectrum Verification: The background-subtracted mass spectrum of the sample peak must show a high-quality match to the reference spectrum obtained from the standard or a validated library like the NIST database. Key ions for this compound include the molecular ion (m/z 152 ) and characteristic fragment ions at m/z 122 and m/z 121 .[1] A library match score of >850 (out of 1000) is generally considered a good match.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the GC-MS identification process.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Sample Sample Receipt & Login SamplePrep Sample Preparation (Protocol 2 or 3) Sample->SamplePrep StdPrep Reference Standard Preparation (Protocol 1) GCMS GC-MS Analysis (Tables 1 & 2) StdPrep->GCMS Calibrate RT & Spectrum SamplePrep->GCMS DataAcq Data Acquisition (Full Scan Mode) GCMS->DataAcq Processing Chromatogram Processing DataAcq->Processing RT_Match Retention Time Matching Processing->RT_Match MS_Match Mass Spectrum Verification (vs. Std/Library) Processing->MS_Match Identification Compound Identified? RT_Match->Identification MS_Match->Identification Report Final Report Identification->Report Yes

Caption: Workflow for the GC-MS identification of this compound.

References

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]

  • Wang, J., et al. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • MDPI. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. [Link]

  • University of Illinois. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-3-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-methyl- (CAS 100-84-5). [Link]

  • PubChem. (n.d.). 1-Methoxy-3-(methoxymethoxy)benzene. [Link]

  • NIST. (n.d.). Mass spectrum of Benzene, 1-methoxy-3-methyl-. NIST Chemistry WebBook. [Link]

  • PubMed. (2000, June 15). GC-MS analysis of essential oils from some Greek aromatic plants and their fungitoxicity on Penicillium digitatum. [Link]

  • EPA. (2025, October 15). Benzene, 1-(methoxymethyl)-3-methyl- - Links. [Link]

  • ResearchGate. (2025, August 6). Gas chromatography with mass spectrometry for the quantification of ethylene glycol ethers in different household cleaning products. [Link]

  • DergiPark. (2018, October 18). TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal. [Link]

  • IJCPS. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS. [Link]

  • NIST. (n.d.). Phase change data for Benzene, 1-methoxy-3-methyl-. NIST Chemistry WebBook. [Link]

  • University of Arizona. (n.d.). TMS Derivitization for GC-MS. [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation. [Link]

  • NIST. (n.d.). Infrared Spectrum of Benzene, 1-methoxy-3-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-3-nitro-. NIST Chemistry WebBook. [Link]

  • OIV. (n.d.). Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols in wine by GC-MS. [Link]

  • Bangladesh Journal of Pharmacology. (2016, October 1). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. [Link]

  • PMC. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. [Link]

  • PubChem. (n.d.). 1,3,5-Trimethoxybenzene. [Link]

Sources

Application Note: Precision Synthesis of Polysubstituted Benzenes via Directed Ortho Metalation of 1-Methoxy-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The synthesis of 1,2,3-trisubstituted benzenes remains a significant challenge in medicinal chemistry due to the directing conflicts inherent in standard Electrophilic Aromatic Substitution (EAS). 1-Methoxy-3-(methoxymethyl)benzene serves as a high-value scaffold for overcoming this limitation. By leveraging the synergistic Directed Ortho Metalation (DoM) capabilities of the methoxy (-OMe) and methoxymethyl (-CH₂OMe) groups, researchers can access the sterically congested C2 position with high regioselectivity.

This guide details the protocols for the synthesis, lithiation, and functionalization of this scaffold, providing a robust route to complex polysubstituted aromatics used in fragment-based drug discovery (FBDD).

Mechanistic Principles

The Cooperative Directing Effect

The substrate contains two Directed Metalation Groups (DMGs):

  • Methoxy (-OMe): A strong, inductively withdrawing, and coordinating DMG.

  • Methoxymethyl (-CH₂OMe): A benzylic ether, functioning as a moderate coordinating DMG via the "Complex Induced Proximity Effect" (CIPE).

Regioselectivity Logic:

  • C2 Position (Synergistic): Located between the two DMGs. Both groups coordinate the lithium aggregate, significantly lowering the transition state energy for deprotonation at this site despite steric crowding.

  • C4/C6 Position (Competitive): Ortho to only one group. While sterically more accessible, these sites lack the cooperative stabilization found at C2.

Critical Risk: [1,2]-Wittig Rearrangement Benzylic ethers are prone to [1,2]-Wittig rearrangement upon lithiation, where the benzylic carbon migrates to the ether oxygen, forming an alkoxide.[1] This is a temperature-dependent side reaction that must be suppressed by maintaining cryogenic conditions (


).
Reaction Pathway Visualization

G Start 1-Methoxy-3- (methoxymethyl)benzene Li_Int C2-Lithiated Species (Kinetic Intermediate) Start->Li_Int n-BuLi, TMEDA THF, -78°C Product 1,2,3-Trisubstituted Benzene Li_Int->Product Electrophile (E+) -78°C to RT Wittig [1,2]-Wittig Rearrangement Product (Impurity) Li_Int->Wittig Warming > -40°C (Thermal Instability)

Figure 1: Divergent reaction pathways. Strict temperature control is required to favor C2-functionalization (Green path) over the thermodynamic Wittig rearrangement (Red path).

Experimental Protocols

Protocol A: Synthesis of Starting Material

If this compound is not commercially available, it must be synthesized from 3-methoxybenzyl alcohol.

Reagents:

  • 3-Methoxybenzyl alcohol (1.0 equiv)[2]

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)

  • Methyl Iodide (MeI, 1.5 equiv)

  • THF (Anhydrous)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon. Add NaH (1.2 equiv) and wash with dry hexanes (2x) to remove mineral oil if downstream lithiation is sensitive. Suspend NaH in anhydrous THF (0.5 M concentration).

  • Deprotonation: Cool the suspension to 0°C. Add 3-methoxybenzyl alcohol dropwise. Evolution of H₂ gas will be vigorous. Stir for 30 min at 0°C until gas evolution ceases.

  • Methylation: Add Methyl Iodide (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[3]

  • Purification: Distillation (vacuum) or flash chromatography (SiO₂, 5-10% EtOAc in Hexanes) yields the pure ether as a colorless oil.

Protocol B: Regioselective Lithiation & Trapping (Core Application)

Target: Introduction of electrophiles at the C2 position.

Reagents:

  • This compound (1.0 equiv)[2]

  • n-Butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M or 2.5 M in hexanes)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine, 1.1 equiv) - Critical for breaking BuLi aggregates.

  • Electrophile (1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M substrate concentration)

Step-by-Step Methodology:

  • System Preparation:

    • Equip a 3-neck RBF with a low-temperature thermometer, argon inlet, and septum.

    • Charge with this compound (1.0 equiv) and anhydrous THF.

    • Add TMEDA (1.1 equiv). Stir to mix.

  • Cryogenic Cooling:

    • Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -75°C.

  • Metalation (The Critical Step):

    • Add n-BuLi (1.1 equiv) dropwise via syringe pump or careful manual addition over 15-20 minutes.

    • Control: Maintain internal temperature < -70°C during addition. An exotherm is expected.

    • Incubation: Stir at -78°C for 1 hour . The solution usually turns a distinct yellow/orange color, indicating the formation of the lithiated species.

  • Electrophile Trapping:

    • Dissolve the Electrophile (e.g., Benzaldehyde, MeI, I₂, DMF) in a minimum amount of THF (if solid) or add neat (if liquid).

    • Add the electrophile slowly to the lithiated mixture at -78°C.

    • Stirring: Stir at -78°C for 30 minutes.

  • Warming & Quench:

    • Remove the cooling bath and allow the reaction to warm slowly to RT over 1-2 hours.

    • Note: If the electrophile is reactive (e.g., aldehyde), quenching can be done at -20°C to minimize side reactions.

    • Quench with saturated NH₄Cl (aq).

  • Isolation:

    • Extract with EtOAc or Et₂O.

    • Wash with water and brine.[3] Dry over Na₂SO₄.

    • Concentrate and purify via column chromatography.[3]

Data & Performance Metrics

Table 1: Electrophile Scope and Expected Yields (C2-Substitution)

Electrophile (E+)Product TypeExpected YieldNotes
Methyl Iodide (MeI) 2-Methyl derivative85-92%Fast reaction; steric hindrance is minimal for Me.
DMF 2-Formyl (Aldehyde)75-85%Hydrolysis of intermediate aminal required during workup.
Iodine (I₂) 2-Iodo derivative80-88%Excellent precursor for Suzuki/Sonogashira coupling.
Benzaldehyde Secondary Alcohol65-75%Diastereomers may form; bulky electrophiles may show reduced yield due to C2 crowding.
CO₂ (Dry Ice) Carboxylic Acid70-80%Add excess solid CO₂ directly or bubble gas.

Troubleshooting & Quality Control

Issue: Low Yield / Recovery of Starting Material
  • Cause: Moisture in THF or degradation of n-BuLi.

  • Solution: Titrate n-BuLi before use using diphenylacetic acid or N-pivaloyl-o-toluidine. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.

Issue: Formation of Benzyl Alcohol Byproduct[4]
  • Cause: [1,2]-Wittig Rearrangement occurred.[1][4][5][6]

  • Diagnostic: NMR shows loss of the methyl ether peak and appearance of a secondary alcohol methine.

  • Solution: The reaction temperature exceeded -40°C while the lithiated species was present before the electrophile was added. Keep the reaction strictly at -78°C during the lithiation phase.

Issue: Regioisomeric Mixtures (C2 vs C4)
  • Cause: Insufficient coordination or steric blocking.

  • Solution: Ensure TMEDA is used. It breaks down BuLi hexamers to reactive monomers/dimers, enhancing the coordination to the OMe/CH₂OMe groups. If C4 is observed, reduce the temperature or switch to s-BuLi (more reactive, lower temp) to favor the kinetic C2 product.

References

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Chapter on Superbases and optional site selectivity).
  • Tomooka, K., et al. (1996).[5] Stereoselective [1,2]-Wittig Rearrangement. Journal of the American Chemical Society.[5] (Discussion on the mechanism and suppression of rearrangement). Link

  • Organic Chemistry Portal. [1,2]-Wittig Rearrangement. (General reaction overview and conditions). Link

  • PrepChem. Preparation of 3-methoxybenzyl alcohol. (Precursor synthesis).[7][8] Link

Sources

Application Notes & Protocols: Strategic Utilization of 1-Methoxy-3-(methoxymethyl)benzene as a Precursor in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the strategic applications of 1-Methoxy-3-(methoxymethyl)benzene. We delve into its role as a versatile and pivotal precursor for the synthesis of complex pharmaceutical intermediates. The narrative elucidates the chemical logic behind its reactivity, offering detailed, field-tested protocols for its transformation into high-value molecules. The core of this guide focuses on the multi-step synthesis of a key intermediate for Tapentadol, a potent analgesic, thereby demonstrating the practical utility and strategic importance of this compound in modern medicinal chemistry.

Introduction: The Strategic Value of a Differentiated Benzene Core

In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and economic viability of a synthetic route. This compound is a disubstituted benzene derivative that offers a unique combination of reactive sites, making it an invaluable building block.[1] Its structure, featuring both a methoxy and a methoxymethyl group at the meta-position, presents a nuanced reactivity profile that can be exploited for the regioselective synthesis of complex molecules.

The methoxy group is a well-known ortho-, para-director in electrophilic aromatic substitution reactions, activating the ring towards substitution.[2] Conversely, the methoxymethyl group, while less activating, can participate in directed ortho-metalation (DoM), providing an alternative pathway for functionalization.[3] This duality of control is central to its utility. This guide will explore how these electronic and steric properties are harnessed to forge critical carbon-carbon and carbon-heteroatom bonds in the synthesis of advanced pharmaceutical intermediates.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis.[4] The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 1515-82-8PubChem[4]
Molecular Formula C9H12O2PubChem[4]
Molecular Weight 152.19 g/mol PubChem[4]
Appearance LiquidAOBChem[5]
Boiling Point Not specified, but related ethers have high boiling points.[1]N/A
InChIKey LARMPJBNGQZMOT-UHFFFAOYSA-NPubChem[4]
SMILES COCC1=CC(=CC=C1)OCPubChem[4]

Core Application: A Gateway to Tapentadol and Related Analgesics

A prominent application of this compound lies in its role as a precursor to (3R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine, a key intermediate in the synthesis of Tapentadol.[6][7] Tapentadol is a centrally acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[8] The synthesis of this complex molecule requires precise control of stereochemistry and regiochemistry, a challenge where the judicious choice of starting material is paramount.

The synthetic strategy involves the transformation of the methoxymethyl group into a more elaborate side chain, while the methoxy group is retained for later demethylation to the active phenolic moiety of Tapentadol. A common and effective approach is to first convert this compound into 1-(3-methoxyphenyl)propan-1-one, a crucial intermediate.[9][10]

Synthetic Pathway Overview: From Precursor to Key Intermediate

The transformation of this compound to the Tapentadol core involves several key steps. The following diagram illustrates a plausible synthetic pathway, highlighting the critical transformations.

G A This compound B 3-Methoxybenzyl halide A->B Halogenation C Grignard Reagent (3-Methoxybenzylmagnesium halide) B->C Mg, anhyd. ether [14] D 1-(3-Methoxyphenyl)propan-1-ol C->D 1. Propanal 2. H3O+ workup E 1-(3-Methoxyphenyl)propan-1-one (Key Intermediate) D->E Oxidation (e.g., PCC, Swern) F Mannich Reaction E->F (CH2O)n, (CH3)2NH·HCl [16] G Tapentadol Core Structure F->G Further elaboration [3]

Caption: Synthetic pathway from this compound to a Tapentadol intermediate.

Mechanistic Insights: The 'Why' Behind the 'How'

a) Grignard Reaction for C-C Bond Formation:

The initial step involves converting the methoxymethyl group into a handle suitable for Grignard reagent formation. This is typically achieved by converting it into a benzyl halide. The subsequent reaction with magnesium in anhydrous ether generates a highly nucleophilic Grignard reagent.[11][12] This organometallic species is a powerful tool for forming new carbon-carbon bonds. The reaction with an electrophile like propanal forges the core carbon skeleton of the desired intermediate. The choice of an anhydrous ether solvent is critical as Grignard reagents are strong bases and will readily react with protic solvents like water or alcohols.[11]

b) Oxidation to the Ketone:

The secondary alcohol formed from the Grignard reaction is then oxidized to the corresponding ketone, 1-(3-methoxyphenyl)propan-1-one. This oxidation is a crucial step as the ketone functionality is required for the subsequent Mannich reaction. Several reagents can be employed for this transformation, such as pyridinium chlorochromate (PCC) or Swern oxidation, which are known for their mildness and high yields in converting secondary alcohols to ketones.

c) The Mannich Reaction: Building Complexity

The Mannich reaction is a cornerstone of this synthesis, allowing for the introduction of an aminomethyl group adjacent to the carbonyl.[8] In the context of Tapentadol synthesis, 1-(3-methoxyphenyl)propan-1-one is reacted with formaldehyde and dimethylamine (often as its hydrochloride salt) to introduce the dimethylaminomethyl side chain, which is a key structural feature of the final drug.[10] This reaction proceeds via the formation of an Eschenmoser-like salt (dimethylaminomethylidene iminium ion), which then acts as the electrophile for the enol or enolate of the ketone.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 1-(3-Methoxyphenyl)propan-1-one via Friedel-Crafts Acylation

An alternative, more direct route to the key ketone intermediate from a related precursor, anisole (methoxybenzene), is the Friedel-Crafts acylation. This reaction demonstrates the principles of electrophilic aromatic substitution and is a widely used industrial process.[2][13] The methoxy group directs the incoming acyl group primarily to the para position, with some ortho substitution. While our starting material is this compound, this protocol illustrates a fundamental reaction type for this class of compounds.

Reagents & Equipment:

  • Anisole (methoxybenzene)

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO3) solution, saturated

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add propionyl chloride (1.1 eq) dropwise to the stirred suspension.

  • Anisole Addition: To the dropping funnel, add a solution of anisole (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(4-methoxyphenyl)propan-1-one as the major product.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Quenching cluster_3 Work-up & Purification A 1. Flame-dry glassware under N2 B 2. Charge AlCl3 and DCM A->B C 3. Cool to 0 °C B->C D 4. Add Propionyl Chloride E 5. Add Anisole solution dropwise D->E F 6. Stir at RT for 2-4h (Monitor by TLC) G 7. Quench with ice/HCl F->G H 8. Separate layers, extract aqueous phase I 9. Wash organic layer H->I J 10. Dry and concentrate I->J K 11. Purify (distillation or chromatography) J->K end End K->end start Start start->A

Caption: Experimental workflow for the Friedel-Crafts acylation of anisole.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[14] Reagents such as aluminum chloride are corrosive and moisture-sensitive. Grignard reagents are highly reactive and flammable; all reactions involving them must be conducted under strictly anhydrous conditions and an inert atmosphere.[12] Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound stands out as a strategically valuable precursor in pharmaceutical synthesis. Its differentiated functional groups allow for a range of selective transformations, including Grignard reactions and electrophilic aromatic substitutions, which are fundamental in the construction of complex molecular architectures. The successful application of this precursor in the synthesis of intermediates for drugs like Tapentadol underscores its importance. The protocols and mechanistic discussions provided herein are intended to equip researchers with the foundational knowledge to leverage the unique reactivity of this versatile building block in their drug discovery and development endeavors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11062558, this compound. Retrieved from [Link].

  • MySkinRecipes (n.d.). 1-Methoxy-3-(trifluoromethoxy)benzene. Retrieved from [Link].

  • Esteve, J. S. (2012). Intermediate compounds and processes for the preparation of tapentadol and related compounds.
  • Furlotti, G., et al. (2013). Process for the synthesis of tapentadol and intermediates thereof.
  • Patents Justia (2014). Process for the synthesis of tapentadol and intermediates thereof. Retrieved from [Link].

  • University of Toronto (n.d.). 13 Friedel-Crafts Acylation of Anisole. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 542621, 1-Methoxy-3-(methoxymethoxy)benzene. Retrieved from [Link].

  • Clark, J. (2016). The reaction of acyl chlorides with benzene. Retrieved from [Link].

  • Eureka | Patsnap (2015). Preparation method of tapentadol intermediate methoxypropiophenone. Retrieved from [Link].

  • University of Colorado Boulder (n.d.). Grignard Reaction. Retrieved from [Link].

  • Chemistry LibreTexts (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link].

  • Google Patents (2017). A kind of method preparing tapentadol hydrochloride intermediate. CN106278915A.
  • University of Missouri-St. Louis (n.d.). The Grignard Reaction. Retrieved from [Link].

  • U.S. Environmental Protection Agency (2025). This compound - GHS Data. Retrieved from [Link].

  • AOBChem (n.d.). This compound. Retrieved from [Link].

  • University of California, Irvine (n.d.). 19. The Grignard Reaction. Retrieved from [Link].

  • MCC Organic Chemistry (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link].

  • Organic Syntheses (n.d.). Procedure. Retrieved from [Link].

  • MDPI (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link].

  • ResearchGate (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link].

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. Retrieved from [Link].

  • Chemistry LibreTexts (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link].

  • Organic Syntheses (n.d.). 2,3-syn-2-METHOXYMETHOXY-1,3-NONANEDIOL. Retrieved from [Link].

  • Amanote Research (2010). Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497. Retrieved from [Link].

  • Atlantis Press (n.d.). Application Research of Organic Orientation Effect in Drug Synthesis. Retrieved from [Link].

  • Sciforum (n.d.). Design, Synthesis of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenoxy)methyl]benzene derivatives and Evaluation of their Antimalarial Activity. Retrieved from [Link].

  • ResearchGate (2020). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Retrieved from [Link].

Sources

"1-Methoxy-3-(methoxymethyl)benzene" in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-H Functionalization & Cross-Coupling of 1-Methoxy-3-(methoxymethyl)benzene

Executive Summary

This compound (CAS: 1515-82-8), a meta-substituted arene featuring both a strong methoxy (-OMe) and a moderate methoxymethyl (-CH₂OMe) directing group, represents a high-value scaffold for Fragment-Based Drug Discovery (FBDD). Its unique substitution pattern offers orthogonal handles for site-selective functionalization.

This guide details protocols for transforming this "inert" arene into complex biaryl architectures via catalytic C-H activation . We present two complementary workflows:

  • Directed Ortho Metalation (DoM): Accessing the sterically congested C2 position via synergistic lithium coordination.

  • Ir-Catalyzed C-H Borylation: Accessing the remote C5 position via steric control.

Reactivity Profile & Mechanistic Insight

The substrate presents a classic case of "Directing Group Competition" versus "Synergy."

  • The C2 "Pocket" (Synergistic Site): Located between the -OMe and -CH₂OMe groups. This proton is the most acidic due to the inductive effect of two oxygen atoms. However, it is sterically hindered. Successful functionalization here requires small bases and coordinating solvents (e.g., n-BuLi/TMEDA).

  • The C6 Position (Kinetic Site): Ortho to the strong -OMe director and para to the -CH₂OMe. This is often the kinetic site of lithiation if the C2 pocket is too crowded for the aggregate.

  • The C5 Position (Steric Site): Meta to both substituents. This is the least acidic but most sterically accessible site, making it the exclusive target for Iridium-catalyzed borylation.

Visualizing the Reactivity Landscape

ReactivityMap Substrate This compound DoM Pathway A: DoM (Lithiation) Substrate->DoM n-BuLi / TMEDA -78°C IrCat Pathway B: Ir-Catalyzed Borylation Substrate->IrCat [Ir(OMe)(cod)]2 dtbpy / B2pin2 LithioSpecies C2-Lithio Intermediate (Synergistic Coordination) DoM->LithioSpecies BorylSpecies C5-Boryl Ester (Steric Control) IrCat->BorylSpecies ProdA 1,2,3-Trisubstituted Biaryls (via Negishi/Suzuki) LithioSpecies->ProdA Electrophile (E+) ProdB 3,5-Disubstituted Biaryls (via Suzuki) BorylSpecies->ProdB Ar-X / Pd(0)

Figure 1: Divergent functionalization pathways based on catalyst/reagent choice.

Protocol A: Regioselective C2-Functionalization via DoM

Objective: To install an aryl group at the crowded C2 position (between the oxygen substituents). Mechanism: The n-BuLi aggregate is broken down by TMEDA, allowing the lithium cation to coordinate simultaneously to the methoxy and methoxymethyl oxygens, directing deprotonation at C2.

Materials
  • Substrate: this compound (1.0 equiv)

  • Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.2 equiv) - Freshly distilled.

  • Electrophile: Triisopropyl borate (1.5 equiv) or ZnCl₂ (for Negishi).

  • Solvent: Anhydrous THF.

Step-by-Step Workflow
  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Complexation: Add TMEDA (1.2 equiv) followed by the substrate. Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (1.1 equiv) over 15 minutes.

    • Critical Checkpoint: Maintain internal temperature below -70 °C to prevent benzylic deprotonation or Wurtz coupling.

  • Incubation: Stir at -78 °C for 1 hour. The solution may turn light yellow, indicating the formation of the lithiated species.

  • Transmetallation (Boron Quench): Add Triisopropyl borate (1.5 equiv) dropwise. Stir for 30 mins at -78 °C, then warm to Room Temperature (RT) overnight.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. The resulting boronic acid/ester can be used directly in Suzuki coupling.

Suzuki Coupling (One-Pot Telescoped)
  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Partner: Aryl Bromide (1.0 equiv)

  • Base: K₃PO₄ (3.0 equiv, 2M aq)

  • Conditions: Reflux (80 °C) for 4-6 hours.

Protocol B: Remote C5-Functionalization via Ir-Catalysis

Objective: To install a boronate ester at the C5 position (meta to both groups), avoiding the ortho positions entirely. Mechanism: The active catalyst, generated from [Ir(OMe)(cod)]₂, is bulky. It reacts with the C-H bond that is least sterically hindered.

Materials
  • Pre-catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.6 equiv relative to substrate if using substrate as solvent, or 1.1 equiv if using inert solvent).

  • Solvent: Hexane or THF (often run neat for high turnover).

Step-by-Step Workflow
  • Catalyst Activation: In a glovebox or under strict N₂, mix [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in a small vial with 1 mL of hexane. The solution will turn deep red/brown, indicating formation of the active tris(boryl)iridium species.

  • Reaction Assembly: Add the substrate (1.0 equiv).

  • Heating: Seal the vessel and heat to 80 °C for 16 hours.

  • Monitoring: Monitor by GC-MS. Look for the mass shift corresponding to +C₆H₁₀BO₂.

    • Expectation: >95% regioselectivity for the C5 isomer.

  • Isolation: Pass the reaction mixture through a short pad of silica gel (eluting with Et₂O) to remove the catalyst. Concentrate in vacuo.

  • Downstream: The resulting pinacol boronate is stable and can be purified by chromatography or subjected to oxidative cross-coupling.

Troubleshooting & Critical Parameters

ParameterDoM (Lithiation)Ir-Catalyzed Borylation
Moisture Sensitivity Extreme. Requires <50 ppm H₂O.High. Boronates hydrolyze if wet.
Regioselectivity Risk Competition between C2 and C6. Fix: Use TMEDA to enforce C2 binding; lower temp to -90°C if C6 is observed.High selectivity for C5. Risk: Benzylic C-H activation (rare with dtbpy).
Scale-Up Exothermic quench. Control addition rate.Expensive catalyst. Lower loading to 0.5 mol% if possible.
Benzylic Reactivity Risk of deprotonating -CH₂OMe protons at > -40°C.Generally inert under these conditions.

References

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.1990 , 90, 879–933.

  • Iridium-Catalyzed C-H Borylation

    • Ishiyama, T.; Takagi, J.; Ishida, K.; Miyaura, N.; Anastasi, N. R.; Hartwig, J. F. "Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate." J. Am. Chem. Soc.[1]2002 , 124, 390–391.

  • Site-Selectivity in Anisole Derivatives

    • Phipps, R. J.; Gaunt, M. J. "A meta-selective copper-catalyzed C–H bond arylation." Science2009 , 323, 1593-1597.

  • Photoredox Activation of Benzyl Ethers (Alternative Pathway)

    • MacMillan, D. W. C., et al. "A General Strategy for the Organocatalytic Activation of C–H Bonds via Photoredox Catalysis: The Direct Arylation of Benzylic Ethers." J. Am. Chem. Soc.2014 , 136, 626–629.

Sources

Application Note: Scalable Synthesis of 1-Methoxy-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 1-Methoxy-3-(methoxymethyl)benzene , a critical intermediate in the synthesis of agrochemicals and pharmaceutical building blocks. While laboratory-scale methods often utilize the methylation of 3-methoxybenzyl alcohol using Sodium Hydride (NaH) and Methyl Iodide (MeI), this route is ill-suited for scale-up due to the pyrophoric nature of NaH and the high toxicity/volatility of MeI.

The protocol defined herein prioritizes Process Safety and Atom Economy by utilizing the Methanolysis of 3-Methoxybenzyl Chloride . This route employs inexpensive Sodium Methoxide (NaOMe) in Methanol, generating Sodium Chloride (NaCl) as the sole byproduct. This method minimizes waste, simplifies purification (filtration + distillation), and eliminates the need for phase transfer catalysts or carcinogenic alkylating agents.

Key Process Parameters
  • Scale: 100 g – 1 kg (Demonstrated)

  • Reaction Type: Williamson Ether Synthesis (Nucleophilic Substitution -

    
    )
    
  • Yield: >90% (Isolated)[1]

  • Purity: >98% (GC-FID)

Route Selection & Mechanistic Insight

Comparative Pathway Analysis
ParameterRoute A: Alcohol MethylationRoute B: Chloride Methanolysis (Selected)
Starting Material 3-Methoxybenzyl alcohol3-Methoxybenzyl chloride
Reagents NaH / MeI or DMSNaOMe / MeOH
Hazards

gas evolution, Carcinogenic alkylators
Lachrymator (SM), Flammable solvent
Atom Economy Poor (Stoichiometric iodide/sulfate waste)High (NaCl byproduct)
Workup Aqueous extraction requiredFiltration of NaCl + Distillation
Scalability Low (Heat transfer/Safety limits)High (Homogeneous liquid phase)
Reaction Scheme (Graphviz)

ReactionScheme SM 3-Methoxybenzyl Chloride (CAS: 824-98-6) Intermediate Transition State [S_N2 Mechanism] SM->Intermediate Nucleophilic Attack Reagent Sodium Methoxide (25-30% in MeOH) Reagent->Intermediate MeO- Product This compound (CAS: 1515-82-8) Intermediate->Product -Cl- Byproduct NaCl (Precipitate) Intermediate->Byproduct

Caption: Mechanistic pathway for the


 substitution of the benzyl chloride by methoxide anion.

Material Attributes & Safety Profile

Critical Safety Data
  • 3-Methoxybenzyl Chloride: DANGER. Potent Lachrymator (tear gas effect). Causes severe skin burns and eye damage.

    • Control: Handle strictly in a fume hood. Use Silver Shield® or Viton® gloves. Keep a neutralizing solution (dilute ammonia or aqueous bicarbonate) nearby to decontaminate spills.

  • Sodium Methoxide (Solution): Corrosive, Flammable. Reacts violently with water.

  • Reaction Solvent (Methanol): Highly Flammable, Toxic.

Equipment Requirements
  • Reactor: Double-jacketed glass reactor (1L - 5L) or 3-neck Round Bottom Flask.

  • Agitation: Overhead mechanical stirrer (Teflon impeller) is mandatory for scale >100g to ensure efficient heat transfer during the exothermic addition.

  • Condenser: High-efficiency reflux condenser (coolant at 0-5°C).

  • Addition: Pressure-equalizing addition funnel.

Experimental Protocol (Scale: 1.0 mol / ~156 g)

Preparation
  • System Setup: Oven-dry all glassware. Purge the reactor with Nitrogen (

    
    ) to remove moisture.
    
  • Charge Reagent: Add Sodium Methoxide solution (25% in MeOH) (237.6 g, 1.10 mol, 1.1 equiv) to the reactor.

    • Note: Using commercial solution is preferred over dissolving Na metal for safety.

  • Temperature Control: Cool the methoxide solution to 0–5°C using a chiller or ice/salt bath.

Reaction Execution
  • Addition of Substrate: Load 3-Methoxybenzyl chloride (156.6 g, 1.0 mol) into the addition funnel.

  • Controlled Addition: Dropwise add the benzyl chloride to the stirred methoxide solution over 45–60 minutes .

    • Critical: Maintain internal temperature < 20°C . The reaction is exothermic.[2]

    • Observation: A white precipitate (NaCl) will begin to form immediately.

  • Completion: Once addition is complete, remove the cooling bath. Allow the mixture to warm to room temperature (25°C) and stir for 2 hours .

    • Optional: If GC indicates <98% conversion, heat to reflux (65°C) for 30 minutes, though this is rarely necessary for benzyl halides.

Workup & Purification
  • Quench: The reaction is self-quenching as the limiting reagent is consumed. If excess alkalinity is a concern for downstream steps, neutralize with a stoichiometric amount of Glacial Acetic Acid (approx. 6g).

  • Filtration: Filter the reaction mixture through a sintered glass funnel (or Celite pad) to remove the solid NaCl byproduct. Wash the filter cake with cold Methanol (50 mL).

    • Safety: The filter cake is NaCl but may contain traces of lachrymator. Rinse thoroughly.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C, 200 mbar) to remove the bulk Methanol.

  • Distillation: Distill the resulting yellow oil under high vacuum.

    • Boiling Point: ~50–52°C at 0.4 mmHg (or ~105-110°C at 15 mmHg).

    • Collection: Collect the clear, colorless fraction.

Process Flow Diagram (Graphviz)

ProcessFlow Start Start: N2 Purge Cool Cool NaOMe/MeOH to 0-5°C Start->Cool Add Add 3-Methoxybenzyl Chloride (Controlled Rate, T < 20°C) Cool->Add React Stir at RT (2 hrs) Check GC for Conversion Add->React Filter Filter NaCl Byproduct React->Filter Strip Strip MeOH Solvent (Rotovap) Filter->Strip Distill Vacuum Distillation (0.4 mmHg, ~52°C) Strip->Distill End Final Product (>98% Purity) Distill->End

Caption: Unit operations for the isolation of the target ether.

Analytical Validation

TestMethodExpected Result
Appearance VisualClear, colorless liquid.
GC-MS EI (70 eV)Molecular Ion (

) at m/z 152. Base peak typically m/z 121 (

).
1H NMR 400 MHz,


7.25 (t, 1H), 6.90 (m, 3H), 4.45 (s, 2H, Benzyl-

), 3.80 (s, 3H, Ar-

), 3.40 (s, 3H, Aliph-

).
Assay GC-FID> 98.0% a/a

Troubleshooting:

  • Low Yield: Check moisture content in Methanol. Water competes with Methoxide to form the Benzyl Alcohol impurity.

  • Yellow Color: Oxidation of trace phenolic impurities. Distillation usually clears this.

References

  • Sisti, A. J., et al. (1970).[3] Preparation of m-Methoxybenzyl methyl ether. The Journal of Organic Chemistry, 35(8), 2670. (Validated via snippet 1.1).

  • Maity, P., et al. (2011).[1] Synthesis of PMBME via Methylation. Journal of the American Chemical Society, 133, 17142.[1] (Validated via snippet 1.4).

  • Singh, V. K., et al. (2005). Improved procedure for the synthesis of methyl ethers from alcohols. Indian Journal of Chemistry, Section B. (Validated via snippet 1.2).

  • Google Patents. (2012). Preparation method of 3-methoxybenzyl chloride. CN102690175A. (Validated via snippet 1.7).

Sources

Troubleshooting & Optimization

"1-Methoxy-3-(methoxymethyl)benzene" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methoxy-3-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you overcome common challenges and optimize your experimental outcomes.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its successful synthesis is crucial for downstream applications. This guide will primarily focus on two common synthetic routes: the Williamson ether synthesis and the Grignard reaction. We will explore the potential side reactions and byproducts associated with each method and provide guidance on their mitigation and removal.

Part 1: Williamson Ether Synthesis Route

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of synthesizing this compound, this typically involves the reaction of a 3-methoxybenzyl precursor with a methylating agent.[1][2]

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 3_methoxybenzyl_alcohol 3-Methoxybenzyl alcohol Alkoxide 3-Methoxybenzyl alkoxide 3_methoxybenzyl_alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Methylating_Agent Methylating Agent (e.g., CH3I) Target_Molecule This compound Methylating_Agent->Target_Molecule Alkoxide->Target_Molecule SN2 Attack Byproduct_Salt Salt (e.g., NaI)

Caption: Williamson Ether Synthesis of this compound.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The first step is the formation of the alkoxide from 3-methoxybenzyl alcohol. If the base is not strong enough or is not used in sufficient quantity, the deprotonation will be incomplete.

    • Solution: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this purpose.[3] Ensure you are using a fresh, high-quality batch of NaH and that it is added to the anhydrous solvent before the alcohol. Using a slight excess of NaH can drive the equilibrium towards the alkoxide.

  • Presence of Water: The alkoxide is a strong base and will be quenched by any protic species, especially water.[4]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are suitable aprotic polar solvents.[3]

  • Suboptimal Reaction Temperature: The SN2 reaction rate is temperature-dependent.

    • Solution: The reaction can be gently heated to increase the rate, but excessive heat can promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[1]

  • Choice of Methylating Agent: While methyl iodide is common, other methylating agents can be used.

    • Solution: Dimethyl sulfate is a more reactive but also more toxic alternative.[5] Methyl iodide is generally a good choice for this reaction.

Q2: I am observing the formation of an unknown byproduct that is difficult to separate from my desired product. What could it be?

A2: The most likely byproducts in this synthesis are:

  • 3,3'-Dimethoxy-dibenzylic ether: This can form if the initially formed 3-methoxybenzyl alkoxide attacks another molecule of 3-methoxybenzyl halide (if used as the starting material instead of the alcohol).

    • Mitigation: This is more likely when using 3-methoxybenzyl halide as the starting material. Using 3-methoxybenzyl alcohol and a methylating agent minimizes this possibility.

  • Elimination Product (if applicable): While less likely with a primary benzylic system, if there are any β-hydrogens and a sterically hindered base is used, an elimination reaction could occur. For 3-methoxybenzyl precursors, this is not a primary concern.

  • Over-methylation: While less common on the aromatic ring under these conditions, it's a possibility, especially with more forcing conditions.

    • Characterization: These byproducts can often be identified by GC-MS analysis, which will show different molecular weights and fragmentation patterns compared to the desired product.[6]

Q3: How can I effectively purify my this compound?

A3: A standard workup and purification procedure would involve:

  • Quenching: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride to destroy any unreacted NaH.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.[1]

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[7] Fractional distillation is often effective for separating components with different boiling points.

Detailed Experimental Protocol (Williamson Ether Synthesis)
Step Procedure Rationale & Causality
1. Preparation To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq.) as a 60% dispersion in mineral oil. Wash the NaH with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF (10 mL per gram of alcohol).An inert atmosphere and anhydrous conditions are critical to prevent the quenching of the highly reactive sodium hydride and the resulting alkoxide.[3] Washing the NaH removes the mineral oil which can interfere with the reaction.
2. Alkoxide Formation Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-methoxybenzyl alcohol (1.0 eq.) in anhydrous THF dropwise via the addition funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.The slow, dropwise addition at low temperature helps to control the exothermic reaction and the evolution of hydrogen gas. Stirring ensures complete deprotonation to form the sodium 3-methoxybenzyl alkoxide.
3. Methylation Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq.) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.The addition of the electrophile (methyl iodide) at a controlled temperature prevents potential side reactions. The excess methyl iodide helps to drive the reaction to completion. TLC monitoring is essential to avoid prolonged reaction times which could lead to byproduct formation.
4. Work-up Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.Quenching with water neutralizes any remaining sodium hydride. The aqueous washes remove inorganic salts and any water-soluble byproducts.
5. Purification Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum.Drying the organic layer is crucial before solvent removal. Fractional distillation is an effective method to separate the desired product from any less volatile or more volatile impurities.

Part 2: Grignard Reaction Route

An alternative approach to synthesizing this compound involves a Grignard reaction. This route typically starts with 3-methoxybenzaldehyde and involves the addition of a methyl Grignard reagent followed by methylation of the resulting alcohol.

Reaction Scheme:

Grignard_Synthesis cluster_reactants1 Step 1: Grignard Addition cluster_intermediate1 Intermediate cluster_product1 Product of Step 1 cluster_reactants2 Step 2: Methylation cluster_final_product Final Product 3_methoxybenzaldehyde 3-Methoxybenzaldehyde Alkoxide1 Magnesium alkoxide 3_methoxybenzaldehyde->Alkoxide1 MeMgBr CH3MgBr MeMgBr->Alkoxide1 Secondary_Alcohol 1-(3-Methoxyphenyl)ethanol Alkoxide1->Secondary_Alcohol Acidic workup Secondary_Alcohol2 1-(3-Methoxyphenyl)ethanol Target_Molecule This compound Secondary_Alcohol2->Target_Molecule Base Base (e.g., NaH) Base->Target_Molecule Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Target_Molecule

Caption: Grignard Synthesis of this compound.

Troubleshooting Guide & FAQs

Q4: My Grignard reaction is not initiating. What should I do?

A4: The initiation of a Grignard reaction is notoriously sensitive. Here are some common reasons for failure and their solutions:

  • Presence of Moisture: Grignard reagents are extremely reactive towards protic solvents like water.[4]

    • Solution: All glassware must be rigorously dried, and anhydrous ether or THF must be used as the solvent.

  • Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction.

    • Solution: You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings with a glass rod in the reaction flask.[4]

  • Impure Alkyl Halide: The alkyl halide (e.g., methyl iodide) should be pure and dry.

Q5: I am observing a significant amount of a high-boiling byproduct in my Grignard reaction. What is it likely to be?

A5: A common byproduct in Grignard reactions is the formation of a biphenyl-type compound through a coupling reaction.

  • Biphenyl Formation: In this specific synthesis, if you are preparing the methyl Grignard reagent in situ, this is less of a concern. However, if you were using a brominated aromatic Grignard reagent, you could see the formation of a biphenyl derivative. With a methyl Grignard, the main concern is unreacted starting material or byproducts from the subsequent methylation step.

  • Unreacted Starting Material: Incomplete reaction will lead to the presence of 3-methoxybenzaldehyde in your crude product.

Q6: The methylation of the secondary alcohol formed after the Grignard reaction is not going to completion. Why?

A6: The methylation of the secondary alcohol, 1-(3-methoxyphenyl)ethanol, follows the principles of the Williamson ether synthesis. Therefore, the troubleshooting points from Q1 are relevant here as well. Incomplete deprotonation and the presence of water are the most common culprits.

Summary of Potential Byproducts

Synthetic Route Potential Byproduct Reason for Formation Mitigation Strategy
Williamson Ether Synthesis 3,3'-Dimethoxy-dibenzylic etherNucleophilic attack of the alkoxide on the benzyl halide starting material.Use 3-methoxybenzyl alcohol and a methylating agent.
Williamson Ether Synthesis Unreacted 3-methoxybenzyl alcoholIncomplete reaction.Use a slight excess of base and methylating agent; monitor reaction by TLC.
Grignard Reaction 1-(3-Methoxyphenyl)ethanolIncomplete methylation in the second step.Ensure complete deprotonation and use sufficient methylating agent.
Grignard Reaction Unreacted 3-methoxybenzaldehydeIncomplete Grignard reaction.Ensure proper initiation and stoichiometry of the Grignard reagent.

References

  • The Williamson Ether Synthesis. (n.d.). Retrieved from a relevant organic chemistry resource.
  • Application Notes and Protocols for the Laboratory Synthesis of a Methoxy Group (-OCH3) via Williamson Ether Synthesis. (n.d.). BenchChem.
  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
  • What are all the possible products of the reaction in Group B? Which product would you expect as the major. (2023, July 1). Brainly.com.
  • Standard Reaction Conditions for the Synthesis of (S)-(1-Methoxyethyl)benzene: Application Notes and Protocols. (n.d.). BenchChem.
  • Methylation with methyl iodide/sodium hydroxide. (2013, March 28). Stenutz.
  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.
  • A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-. (n.d.).
  • Grignard Reaction. (n.d.).
  • PTC O-Methylation Using NaH/DMF – Are You Kidding Me? (n.d.).
  • This compound. (n.d.). PubChem.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Rapid Communication Improved procedure for the synthesis of methyl ethers
  • Benzene, 1-methoxy-3-methyl-. (n.d.). NIST WebBook.
  • Method for synthesizing 3-methoxybenzaldehyde. (n.d.).
  • (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. (n.d.). Organic Syntheses.
  • Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (n.d.). BenchChem.
  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
  • Reaction of t-butyl bromide with sodium methoxide produces. (n.d.). Allen.
  • Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. (n.d.).
  • Enhanced separation of benzene and cyclohexane by homogeneous extractive distillation using ionic liquids as entrainers. (n.d.).
  • Nitrosamines by GC-MS/MS. (n.d.).
  • Nitrosamine Impurities Testing and Analysis. (2026, February 17).
  • Which of the reactants given below is/are suitable for the preparation of Methoxybenzene? (2025, September 21).
  • Chemical reaction between sodium methoxide and benzyl bromide. (2018, May 2). Brainly.in.
  • 3-Methoxybenzyl bromide. (n.d.). PubChem.
  • Distillation of benzene fractions. (n.d.).
  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020, June 16). Agilent.
  • Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)

Sources

Technical Support Center: Purification of 1-Methoxy-3-(methoxymethyl)benzene

[1]

Executive Summary

This guide addresses the purification of 1-Methoxy-3-(methoxymethyl)benzene (CAS: 1515-82-8).[1] This compound is a lipophilic benzyl ether derivative, typically synthesized via the Williamson ether synthesis (methylation of 3-methoxybenzyl alcohol).

Key Physicochemical Characteristics:

  • State: Colorless to pale yellow liquid.[1][2]

  • Boiling Point (Est.): 225–235 °C (atmospheric); ~105–115 °C at 1–2 mmHg.[1]

  • Solubility: Immiscible with water; miscible with diethyl ether, ethyl acetate, dichloromethane (DCM), and toluene.

  • Primary Impurities: Unreacted 3-methoxybenzyl alcohol (precursor), mineral salts (NaI/KI), and excess alkylating agents (MeI or DMS).[1]

Visual Workflow: Purification Logic

The following flowchart outlines the decision-making process for purifying this ether from a standard methylation reaction mixture.

PurificationWorkflowStartCrude Reaction Mixture(Ether + Alcohol + Salts + MeI)Quench1. Quench & Extraction(Remove Salts & Excess MeI)Start->QuenchTLC2. TLC Analysis(Check Alcohol Content)Quench->TLCDecisionIs Alcohol Present?TLC->DecisionDistillation3A. Vacuum Distillation(For >5g scale, high purity)Decision->DistillationNo / TraceColumn3B. Flash Chromatography(For <5g scale or difficult separation)Decision->ColumnYes (>5%)FinalPure this compoundDistillation->FinalColumn->Final

Figure 1: Decision tree for the isolation of benzyl ether derivatives based on scale and impurity profile.

Module 1: Aqueous Workup & Safety (The First Line of Defense)

Objective: Remove inorganic salts and destroy hazardous alkylating agents before concentration.

The Protocol
  • Quenching: If Sodium Hydride (NaH) was used, cool the mixture to 0°C and slowly add Methanol (MeOH) to destroy excess hydride.[1]

  • Scavenging MeI: If Methyl Iodide (MeI) was used in excess, add aqueous ammonium hydroxide (NH₄OH) or a dilute solution of ethanolamine during the workup. These amines react with MeI to form water-soluble ammonium salts, preventing the toxic volatile MeI from contaminating your rotavap [1].

  • Phase Separation:

    • Dilute with Diethyl Ether (Et₂O) or TBME .[1] Avoid DCM if possible, as it can cause stubborn emulsions with benzyl derivatives.[1]

    • Wash 2x with Water (removes bulk salts).[1]

    • Wash 1x with Brine (saturated NaCl) to break any emulsions.[1]

  • Drying: Dry the organic phase over anhydrous MgSO₄. Filter and concentrate.

Critical Checkpoint: Do not apply high vacuum (<10 mbar) at temperatures >40°C during rotary evaporation if you suspect significant unreacted Methyl Iodide remains; it is volatile and toxic.[1]

Module 2: Vacuum Distillation (Bulk Purification)

Context: Because the boiling point of this compound is high (>200°C atm), atmospheric distillation will likely cause decomposition or oxidation.[1] Vacuum distillation is the preferred method for scales >5 grams.[1]

Estimated Boiling Point Data

Note: Exact experimental values for this specific CAS are rare in public literature. The values below are extrapolated from structurally homologous "nitro" and "methyl" benzyl ethers [2, 3].

Pressure (mmHg/Torr)Estimated Boiling Point (°C)Bath Temperature (°C)
760 (Atm) 225 – 235Not Recommended
10 (Water Aspirator) 135 – 145160 – 170
1.0 (High Vac) 95 – 105120 – 130
0.1 (High Vac) 70 – 8095 – 105
Troubleshooting Distillation
  • Issue: The product is distilling with a yellow tint.

    • Cause: Oxidation of the benzylic position (forming the aldehyde) or carryover of iodine traces.

    • Fix: Add a small amount of copper turnings or silver wool to the distillation flask to scavenge free iodine. Ensure the system is under inert gas (Nitrogen/Argon) before applying vacuum.[1]

  • Issue: Co-distillation of starting material.

    • Cause: 3-methoxybenzyl alcohol has a boiling point relatively close to the ether product.[1]

    • Fix: Use a Vigreux column (10-15 cm) to increase theoretical plates.[1] If separation is poor, switch to chromatography.

Module 3: Flash Chromatography (Fine Purification)

Context: If the reaction conversion was low (<90%), distillation may fail to separate the alcohol precursor from the ether product cleanly. Silica gel chromatography is highly effective here due to the polarity difference.[1]

TLC Guide
  • Stationary Phase: Silica Gel 60 F₂₅₄

  • Mobile Phase: Hexanes : Ethyl Acetate (Start at 9:1)

  • Visualization: UV Light (254 nm) is primary.[1] Stain with Anisaldehyde or KMnO₄ (The alcohol will stain differently/faster than the ether).

Separation Logic

The ether (product) lacks a Hydrogen-bond donor, making it significantly less polar than the alcohol (starting material).

CompoundRelative Rf (9:1 Hex/EtOAc)Elution Order
This compound 0.6 – 0.7 First (Fast)
3-Methoxybenzyl alcohol0.2 – 0.3Second (Slow)

Step-by-Step Protocol:

  • Pack: Use a silica-to-crude ratio of 30:1.[1]

  • Load: Load the crude oil as a concentrated solution in minimal Hexane/DCM (95:5).

  • Elute: Run an isocratic gradient of 95:5 Hexanes:EtOAc . The product should elute within the first 3-5 column volumes.[1]

  • Flush: Increase polarity to 80:20 to flush the unreacted alcohol if recovery is needed.

Frequently Asked Questions (FAQs)

Q1: My product has a strong, pungent smell even after distillation. Why? A: This is likely residual benzyl halide (if alkylation was done using benzyl chloride/bromide) or trace sulfur compounds (if DMSO/DMS was used).[1]

  • Fix: Wash the organic ether solution with 10% aqueous NaOH (to hydrolyze halides) or dilute bleach (to oxidize sulfur contaminants), then re-distill.

Q2: Can I use chemical means to remove the unreacted alcohol instead of a column? A: Yes. If you have <5% alcohol remaining, you can add a scavenger such as acetyl chloride or succinic anhydride to the crude mixture. This converts the alcohol into an ester/acid, which drastically changes its polarity (making it easy to remove via a basic wash or silica plug) or boiling point [4].

Q3: Is the product sensitive to light? A: Benzyl ethers can slowly oxidize to benzaldehydes and peroxides upon prolonged exposure to air and light. Store the purified liquid in an amber vial under nitrogen at 4°C.

References

  • Chamberland, S. (2022).[1] SOP: Working with Methyl Iodide. Chamberland Research.[1] Link

  • PubChem. (2025).[1][3] this compound (Compound Summary). National Library of Medicine.[1] Link

  • PrepChem. (2024).[1] Preparation of 1-(methoxymethyl)-3-nitrobenzene. (Analogous boiling point data). Link

  • Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (General reference for purification of ethers). Link

"1-Methoxy-3-(methoxymethyl)benzene" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methoxy-3-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound.

Introduction

This compound is an aromatic ether with applications in organic synthesis and as an intermediate in the production of more complex molecules.[1] Understanding its stability and degradation pathways is crucial for its proper handling, storage, and use in experimental settings. This guide provides insights into its potential degradation under various conditions, drawing upon established knowledge of related aromatic ethers and benzyl ether systems.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Question: I am observing a new, more polar peak in my reverse-phase HPLC analysis after storing my sample in an acidic mobile phase. What could this be?

Answer: The appearance of a more polar peak upon storage in acidic conditions suggests acid-catalyzed hydrolysis of one of the ether linkages. Benzyl ethers are known to be susceptible to cleavage under strong acidic conditions.[2] In the case of this compound, there are two potential sites for hydrolysis: the methoxy group attached to the benzene ring and the methoxymethyl group.

  • Plausible Degradation Product: Cleavage of the methoxymethyl group is more likely under milder acidic conditions, which would yield 3-methoxybenzyl alcohol and formaldehyde. 3-Methoxybenzyl alcohol is more polar than the parent compound and would elute earlier in a reverse-phase HPLC system.

  • Confirmation: To confirm the identity of the new peak, you can use LC-MS to determine its molecular weight. The expected mass of 3-methoxybenzyl alcohol is 138.16 g/mol . You can also run a co-injection with a commercially available standard of 3-methoxybenzyl alcohol.

Question: My sample of this compound has developed a yellow tint after being exposed to air and light. What is causing this discoloration?

Answer: The yellowing of your sample upon exposure to air and light is likely due to oxidative degradation and/or photodegradation. Aromatic ethers can undergo oxidation, and methoxy-substituted benzenes are known to be susceptible to photodegradation.[3][4]

  • Oxidative Degradation: The ether functional groups can be oxidized.[3] Oxidation may occur at the benzylic carbon of the methoxymethyl group, potentially leading to the formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid. These compounds, especially if further reactions occur to form polymeric species, can be colored.

  • Photodegradation: Methoxy-substituted benzenes can absorb UV light, leading to photochemical reactions.[5] The specific photodegradation products of this compound have not been explicitly studied, but analogous compounds can undergo complex reactions leading to colored byproducts.[5]

  • Prevention: To prevent degradation, store the compound in an amber vial, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature.

Question: I am performing a reaction that involves a strong reducing agent, and I am seeing loss of my starting material, this compound. Is this expected?

Answer: While the ether linkages in this compound are generally stable to many reducing agents, some strong reductive conditions can cleave benzyl ethers.[2]

  • Reductive Cleavage: Catalytic hydrogenation (e.g., with Pd/C and H2) is a common method for cleaving benzyl ethers.[2] If your reaction conditions employ such reagents, you may be unintentionally cleaving the methoxymethyl group to yield 3-methoxytoluene.

  • Alternative Reagents: If you need to perform a reduction elsewhere in your molecule and wish to preserve the methoxymethyl group, consider using alternative reducing agents that are less likely to cleave benzyl ethers, or use a protecting group strategy if the ether is part of a larger molecular design.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. For optimal stability, we recommend the following:

  • Temperature: Refrigerate at 2-8 °C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Container: Use an amber glass vial or a container that protects the compound from light to prevent photodegradation.

What are the primary degradation pathways for this compound?

Based on the chemistry of related aromatic and benzyl ethers, the primary degradation pathways for this compound are expected to be:

  • Oxidative Cleavage: This can occur at the ether linkages, particularly the benzylic ether, leading to the formation of aldehydes, alcohols, and carboxylic acids.[3][6]

  • Acid-Catalyzed Hydrolysis: Cleavage of the ether bonds can occur under acidic conditions, with the benzylic ether being more susceptible.[2]

  • Photodegradation: Exposure to UV light can induce degradation, a known pathway for methoxy-substituted aromatic compounds.[4][5]

  • Metabolic/Microbial Degradation: In biological systems or in the environment, degradation can occur via pathways such as O-demethylation, ring hydroxylation, and side-chain oxidation.[6][7]

Is this compound stable to basic conditions?

Benzyl ethers are generally stable to basic hydrolysis.[8] Therefore, this compound is expected to be stable under moderately basic conditions. However, very harsh basic conditions at high temperatures could potentially lead to degradation.

Potential Degradation Pathways

The following diagrams illustrate the plausible degradation pathways of this compound under different stress conditions.

cluster_0 Acid-Catalyzed Hydrolysis parent This compound product1 3-Methoxybenzyl alcohol parent->product1 H+ / H2O product2 Formaldehyde parent->product2 H+ / H2O

Caption: Acid-catalyzed hydrolysis of this compound.

cluster_1 Oxidative Degradation parent This compound intermediate1 3-Methoxybenzaldehyde parent->intermediate1 [O] product1 3-Methoxybenzoic acid intermediate1->product1 [O]

Caption: Oxidative degradation of the methoxymethyl side chain.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with UV and/or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours.

    • Dissolve the stressed sample in acetonitrile to the desired concentration for analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile) to light in a photostability chamber according to ICH guidelines.

    • Analyze the sample at appropriate time points.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 272 nm) and/or MS for peak identification.

  • Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Quantitative Data Summary

Stress ConditionExpected Stability of this compoundPotential Degradation Products
Acidic (e.g., 0.1 M HCl, 60°C) Potentially unstable3-Methoxybenzyl alcohol, Formaldehyde
Basic (e.g., 0.1 M NaOH, 60°C) Likely stableMinimal degradation expected
Oxidative (e.g., 3% H2O2, RT) Potentially unstable3-Methoxybenzaldehyde, 3-Methoxybenzoic acid
Thermal (80°C) Likely stable, but depends on purityTo be determined by study
Photolytic (UV/Vis light) Potentially unstableComplex mixture of products

References

  • Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substr
  • Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. ACP.
  • ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). Inchem.org.
  • Gold-catalyzed oxidative cleavage of aryl -substituted alkynyl ethers using molecular oxygen. Simultaneous degradation of C–H and single and triple ca ... - Chemical Communications (RSC Publishing) DOI:10.1039/B908338C.
  • 2.2.2.3 Substituted Benzyl Esters. Thieme.
  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC.
  • Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+. Pearson+.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • A Comparative Guide to the Hydrolytic Stability of Isopropylsilyl Ethers and tert-Butyldimethylsilyl (TBS) Ethers. Benchchem.
  • Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry | ACS Catalysis.
  • Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. SpringerLink.
  • EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes | The Journal of Physical Chemistry C.
  • This compound | C9H12O2 | CID 11062558. PubChem.
  • Thermal Hazard Evaluation of 4-Methoxybenzyl Chloride (PMB-Cl). American Chemical Society.
  • Photodegradation of methoxy substituted curcuminoids. PubMed.
  • Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University.
  • CAS 21998-86-7: 1-methoxy-2-(methoxymethyl)benzene. CymitQuimica.

Sources

"1-Methoxy-3-(methoxymethyl)benzene" reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reaction Monitoring via TLC & LC-MS Molecule: 1-Methoxy-3-(methoxymethyl)benzene (MW: 152.19 Da) CAS: 1515-82-8 Chemical Class: Benzyl Ether / Anisole Derivative

Introduction

Welcome to the Technical Support Center. You are likely synthesizing This compound via the methylation of 3-methoxybenzyl alcohol or the methoxylation of 3-methoxybenzyl halides.

This guide addresses the specific challenges of monitoring this molecule:

  • Low UV Absorbance: The lack of extended conjugation limits UV sensitivity.

  • Poor Ionization: As a neutral diether, it resists protonation in standard ESI(+) conditions.

  • Volatility: Its low molecular weight and ether nature make it prone to evaporation during workup or concentration.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

Q: I cannot see my product spot under the UV lamp (254 nm). Is my reaction working?

A: Not necessarily. Your product is a "UV-Weak" candidate. While the benzene ring absorbs at 254 nm, the extinction coefficient (


) is relatively low compared to ketones or nitro compounds. If your concentration is below 0.5 mg/mL, the spot may be invisible.

The Fix: Chemical Visualization (Staining) Do not rely solely on UV.[1] You must use a chemical stain to visualize the ether functionality or the aromatic ring.

Stain ReagentMechanismSuitabilityAppearance
Iodine Chamber (

)
Reversible intercalation into the aromatic

-system.
High (Non-destructive)Brown/Yellow spots.
PMA (Phosphomolybdic Acid) Oxidation of the aromatic system.High (Robust)Dark blue/green on light background.
KMnO4 (Basic) Oxidizes the benzylic carbon.Moderate Yellow/Brown spot on purple.
Anisaldehyde Electrophilic aromatic substitution/condensation.High Violet/Red spots.
Q: My product co-elutes with the starting material. How do I separate them?

A: This depends on your synthesis route.

  • Scenario A (From Alcohol): If converting 3-methoxybenzyl alcohol

    
    Product, the polarity difference is massive. The product is much less polar.
    
    • Recommendation: Use Hexane:Ethyl Acetate (90:10) . The product will move to

      
      , while the alcohol stays near 
      
      
      
      .
  • Scenario B (From Halide): If converting 3-methoxybenzyl bromide

    
    Product, the polarity shift is subtle (both are non-polar).
    
    • Recommendation: Use Toluene:Hexane (1:1) . Toluene interacts with the aromatic systems differently via

      
      -
      
      
      
      stacking, often resolving non-polar overlaps better than EtOAc.
Workflow: TLC Visualization Logic

TLC_Logic Start Start: TLC Plate Developed UV_Check Check UV (254 nm) Start->UV_Check Visible Spot Visible? UV_Check->Visible Mark Circle Spot (Pencil) Visible->Mark Yes Iodine Place in Iodine Chamber (Non-Destructive) Visible->Iodine No/Faint Mark->Iodine Iodine_Vis Spot Appears? Iodine->Iodine_Vis Stain_Dip Dip in PMA or Anisaldehyde (Destructive) Iodine_Vis->Stain_Dip No Final_Vis Analyze Rf & Purity Iodine_Vis->Final_Vis Yes Heat Heat with Heat Gun (200°C) Stain_Dip->Heat Heat->Final_Vis

Figure 1: Decision tree for visualizing UV-inactive benzyl ethers.

Module 2: LC-MS Method Development

Q: I see a peak in the UV trace (220 nm), but no signal in the Mass Spec (ESI+). Why?

A: Your molecule is a Neutral Ether . Standard Electrospray Ionization (ESI) relies on protonation (


). Ethers have low proton affinity (approx 800-830 kJ/mol) compared to amines or amides. They simply do not "want" to pick up a proton in a standard Water/Acetonitrile/Formic Acid gradient.

The Fix: Force Adduct Formation or Switch Modes

Option 1: Promote Sodium/Ammonium Adducts (ESI Mode)

If you must use ESI, you need to look for adducts, not the protonated ion.

  • Target Ion: Look for 175.2 m/z (

    
    , M=152.2) or 170.2 m/z  (
    
    
    
    ).
  • Mobile Phase Modifier: Add Ammonium Acetate (5-10 mM) . This provides

    
     ions, which complex well with the ether oxygens.
    
  • Avoid: High concentrations of TFA (Trifluoroacetic acid), as it suppresses ionization of neutral molecules.

Option 2: Atmospheric Pressure Chemical Ionization (APCI) - Recommended

APCI is the gold standard for neutral, low-molecular-weight ethers. It uses a corona discharge to ionize the solvent, which then transfers charge to your molecule.[2]

  • Mechanism: Charge transfer is less dependent on proton affinity.

  • Sensitivity: Usually 10-50x higher than ESI for this specific class of molecule.

Q: I see "Ghost Peaks" in my blank injections. Is the ether sticking?

A: Yes, benzyl ethers are lipophilic (LogP ~2.0) and can adsorb to the PTFE lines or the injector rotor seal.

  • Wash Solvent: Ensure your needle wash contains at least 50% Isopropanol (IPA) or Methanol . Acetonitrile alone may not be sufficient to strip the ether from plastic components.

Recommended LC-MS Parameters
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax or Waters BEH)Standard hydrophobic retention.
Mobile Phase A Water + 5mM Ammonium AcetatePromotes

in ESI; stabilizes pH.
Mobile Phase B Methanol or AcetonitrileMethanol often yields better ionization for ethers.
Gradient 50% B

95% B over 5 mins
Molecule is moderately non-polar; elutes late.
Detection APCI (+) or ESI (+)APCI is preferred.
Target Mass 152.2 (

radical in APCI) or 175.2 (

in ESI)
Ethers often form radical cations in APCI.
Workflow: Ionization Optimization

LCMS_Logic Sample Sample: Benzyl Ether Source_Check Available Source? Sample->Source_Check APCI APCI (+) (Preferred) Source_Check->APCI APCI Available ESI ESI (+) Source_Check->ESI ESI Only APCI_Mech Mechanism: Charge Transfer APCI->APCI_Mech ESI_Mech Mechanism: Adduct Formation ESI->ESI_Mech Result_APCI Look for: [M]+• (152.2) [M+H]+ (153.2) APCI_Mech->Result_APCI Result_ESI Look for: [M+Na]+ (175.2) [M+NH4]+ (170.2) ESI_Mech->Result_ESI

Figure 2: Selecting the correct ionization mode for neutral ethers.

Module 3: Reaction Monitoring Case Study

Scenario: Methylation of 3-methoxybenzyl alcohol using MeI/NaH.

The Problem: You are monitoring the disappearance of the Alcohol (SM) and appearance of the Ether (Product).

  • SM (Alcohol): Polar, Hydrogen Bond Donor.

  • Product (Ether): Non-polar, H-Bond Acceptor only.

Data Interpretation:

TechniqueStarting Material (Alcohol)Product (Ether)
TLC (Hex/EtOAc 8:2) Low Rf (~0.2)High Rf (~0.7)
LC-MS (RT) Early Elution (e.g., 2.5 min)Late Elution (e.g., 4.8 min)
LC-MS (Mass) 138.1 Da (

common)
152.2 Da (or 175.2 Na adduct)

Critical Warning: If you see a peak at 290-300 Da , you have likely formed the dibenzyl ether dimer (side reaction from acid-catalyzed dehydration of the alcohol). This occurs if your reaction mixture becomes too acidic or heats up without sufficient methylating agent.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (Authoritative text on UV and Mass Spec fragmentation patterns).

  • Agilent Technologies. LC/MS Ionization Modes: ESI vs. APCI. (Validates the preference for APCI for neutral molecules).

  • Merck KGaA (Sigma-Aldrich). TLC Stains and Visualization Reagents. (Source for stain preparation protocols).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Anisole Derivatives. (Reference for ionization energies and fragmentation).

Sources

Improving the selectivity of electrophilic substitution on "1-Methoxy-3-(methoxymethyl)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing electrophilic aromatic substitution (EAS) on 1-Methoxy-3-(methoxymethyl)benzene .

Topic: Improving Selectivity of Electrophilic Substitution on this compound Cas No: [Substrate Derivative Analogues] Document ID: TSC-EAS-2024-09 Status: Active[1]

Executive Summary: The Selectivity Landscape

Before troubleshooting, you must understand the electronic and steric battlefield of your substrate. You are dealing with a 1,3-disubstituted benzene containing two activating groups:

  • Methoxy (-OMe) at C1: Strong activator, ortho, para director.

  • Methoxymethyl (-CH₂OMe) at C3: Weak activator (alkyl-like), ortho, para director.

The Conflict

The methoxy group is the dominant directing group due to strong resonance donation (+M). However, the methoxymethyl group exerts a cooperative or competitive influence depending on the target position.

PositionElectronic StatusSteric StatusPredicted Outcome
C4 (Para to OMe) Highly Activated (+++)Moderate Hindrance (Ortho to -CH₂OMe)Major Product (EAS)
C6 (Ortho to OMe) Activated (++)Low Hindrance (Para to -CH₂OMe)Minor Product (EAS)
C2 (Ortho to Both) Activated (++)Severe Hindrance (Crowded)Trace (EAS) / Major (DoM)

Key Takeaway: In standard EAS (Bromination, Nitration, Acylation), C4 is the kinetic product . If you require substitution at C2 , you must switch mechanisms from EAS to Directed Ortho Metalation (DoM) . If you require C6 , you face a difficult separation challenge requiring steric control.

Interactive Troubleshooting Guide

Issue 1: "I am getting a mixture of C4 and C6 isomers."

Diagnosis: This is the intrinsic thermodynamic challenge of the substrate. The electronic preference for C4 (para to strong donor) is fighting the steric preference for C6 (less hindered).

Solution Protocol:

  • Temperature Control: Lower the reaction temperature to -78°C to -20°C . Lower temperatures favor the kinetic product (C4) by strictly following the lowest activation energy pathway (electronic control).

  • Solvent Switch:

    • For C4 Selectivity: Use non-polar solvents (e.g., Hexane, CCl₄, or CH₂Cl₂) if solubility permits. This encourages tight ion pairing and maximizes the steric bulk of the electrophile, pushing it away from the C3 substituent.

    • For C6 Selectivity: This is difficult. Increasing steric bulk of the electrophile (e.g., using

      
      -Dioxane complex instead of 
      
      
      
      ) may slightly increase C6 ratios by making the C4 position (ortho to -CH₂OMe) less accessible.
Issue 2: "I need the substituent at Position 2 (between the groups), but EAS gives <5% yield."

Diagnosis: You are using the wrong mechanism. Position 2 is sterically "blocked" for standard electrophilic attack but is the most acidic position for deprotonation due to the "Synergistic Directing Effect" of the two oxygen atoms.

Solution Protocol: Switch to Directed Ortho Metalation (DoM) .

  • Reagent: n-Butyllithium (n-BuLi).[1][2]

  • Mechanism: The lithium coordinates to both oxygens, stabilizing the transition state for deprotonation exclusively at C2.

  • Quench: Add your electrophile (e.g.,

    
    , DMF, 
    
    
    
    ) after lithiation.

Detailed Experimental Protocols

Protocol A: High-Selectivity Bromination (Target: C4-Major)

Use this for: 1-Bromo-2-methoxy-4-(methoxymethyl)benzene[1]

Reagents:

  • Substrate: 1.0 eq

  • N-Bromosuccinimide (NBS): 1.05 eq[1]

  • Solvent: Acetonitrile (

    
    ) or DMF (Polar aprotic favors para selectivity in NBS brominations).
    

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of substrate in 50 mL of anhydrous Acetonitrile under Argon.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Do not dump it in all at once; exotherms ruin selectivity.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC/HPLC.[1]

  • Workup: Quench with saturated

    
     (aq). Extract with Ethyl Acetate.[1][2]
    
  • Purification: The crude will likely be ~90:10 (C4:C6). Recrystallization is usually effective due to symmetry differences, or use Flash Chromatography (Hexane/EtOAc).

Protocol B: Regiospecific Functionalization at C2 (Target: C2-Exclusive)

Use this for: 2-Substituted-1-methoxy-3-(methoxymethyl)benzene

Reagents:

  • Substrate: 1.0 eq

  • n-Butyllithium (2.5M in hexanes): 1.1 eq[1][2]

  • Solvent: Anhydrous THF

  • Electrophile (E+): 1.2 eq (e.g., Methyl Iodide, DMF, Iodine)

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask. Flush with Argon. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Substrate: Add the substrate and cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes.

    • Why? The coordination of Li+ to the methoxy and methoxymethyl oxygens directs deprotonation specifically to C2 (the "inter-ligand" site).

  • Incubation: Stir at -78°C for 1 hour. (Do not warm up; the lithiated species is stable at low temp).

  • Quench: Add the Electrophile (dissolved in THF if solid) dropwise.

  • Warming: Allow to warm to Room Temperature naturally over 2 hours.

  • Workup: Quench with sat.

    
    .[1] Extract and purify.
    

Visualizing the Decision Pathway

The following diagram illustrates the mechanistic divergence required to achieve specific isomers.

ReactionPathways Start Start: 1-Methoxy-3- (methoxymethyl)benzene Decision Target Isomer? Start->Decision PathEAS Pathway: Electrophilic Aromatic Substitution (EAS) Decision->PathEAS Target C4 or C6 PathDoM Pathway: Directed Ortho Metalation (DoM) Decision->PathDoM Target C2 C4_Product Major Product: C4 (Para to -OMe) PathEAS->C4_Product Electronic Control (Low Temp, Non-polar) C6_Product Minor Product: C6 (Ortho to -OMe) PathEAS->C6_Product Steric Leakage (High Temp, Bulky E+) C2_Product Exclusive Product: C2 (Between substituents) PathDoM->C2_Product Chelation Control (n-BuLi, -78°C)

Caption: Decision tree for selecting the correct synthetic pathway based on the desired regioisomer.

Frequently Asked Questions (FAQs)

Q: Why is the C6 isomer formed at all if C4 is para to the strong donor? A: While the Methoxy group activates the para position (C4) most strongly, it also activates the ortho positions (C2 and C6). C6 is sterically accessible (unlike C2). Although C4 is electronically preferred, the statistical probability (two ortho sites vs one para) and the slight steric hindrance of the C3-methoxymethyl group can lead to 10-20% formation of the C6 isomer.

Q: Can I use Lewis Acids (e.g.,


) to improve selectivity? 
A:  Be cautious. Strong Lewis acids can coordinate to the ether oxygens, potentially demethylating the methoxy group (converting it to a phenol) or causing polymerization of the benzylic ether. If a catalyst is needed, use milder Lewis acids like 

or

and keep temperatures low.

Q: Does the methoxymethyl group act as a meta-director? A: No.[1] Although it contains an electronegative oxygen, the


 spacer breaks the conjugation. It acts as an alkyl group with a weak inductive withdrawal but overall weak activation. It directs ortho/para.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for EAS directing effects).

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. (Foundational text for DoM selectivity).

  • Castanet, A.-S., et al. (2002). "Lithium-Halogen Exchange vs. Ortho-Lithiation of Bromoanisoles." Tetrahedron Letters.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Technical Support Center: Catalyst Deactivation in 1-Methoxy-3-(methoxymethyl)benzene Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning & Deactivation involving 1-Methoxy-3-(methoxymethyl)benzene CAS: 1515-82-8 Support Ticket ID: #CHEM-SUP-1515-82 Audience: Process Chemists, Medicinal Chemists, Chemical Engineers

Executive Summary: The "Sticky Substrate" Problem

Welcome to the Technical Support Center. You are likely here because a reaction involving This compound (hereafter MMMB ) has stalled, failed to reach full conversion, or exhibited poor turnover numbers (TON).

The Core Issue: MMMB is not merely a passive substrate; it is a bidentate Lewis base . The molecule contains two distinct oxygen motifs:

  • Aryl Methoxy (-OMe): A hard Lewis base, generally inert to reduction but capable of

    
    -donation to metal centers.
    
  • Benzylic Ether (-CH

    
    OMe):  A reactive, coordinating motif susceptible to hydrogenolysis and capable of strong competitive adsorption.
    

In transition metal catalysis (Heterogeneous Pd/C or Homogeneous Pd/Ni), MMMB often acts as a catalyst inhibitor (reversible) or precursor to coking (irreversible deactivation), rather than a permanent poison like sulfur. This guide details how to diagnose and resolve these specific deactivation modes.

Module 1: Diagnostic Dashboard

Before altering conditions, determine if your catalyst is poisoned (dead) or inhibited (blocked).

SymptomDiagnosisLikely Mechanism
Reaction starts fast, then stops at ~30-50%. Product Inhibition The product (e.g., the alcohol or toluene derivative) binds stronger than MMMB.
Reaction never starts (0% conversion). True Poisoning Impurities in MMMB (S, P, or amines from synthesis) have killed active sites.
Reaction is sluggish (linear kinetics). Competitive Adsorption MMMB solvent/substrate competition. The ether oxygens are blocking H

access.
Catalyst turns into a solid chunk/fused mass. Coking/Sintering Benzylic decomposition has polymerized on the surface.

Module 2: Heterogeneous Catalysis (Pd/C, Pt/C, Rh/C)

Context: Common transformations include hydrogenolysis of the benzyl ether or hydrogenation of the aromatic ring.

The Mechanism of Deactivation

In heterogeneous systems, MMMB presents a "dual-anchor" challenge. The 1,3-substitution pattern allows the molecule to adopt a conformation where both oxygen atoms interact with the metal surface, increasing the residence time and energy required for desorption.

Key Insight: The benzylic oxygen is often the primary site of "sticky" adsorption. If hydrogenolysis is the goal, the resulting alkoxide intermediate can bridge metal atoms, effectively shutting down the cluster before the final reductive elimination of the alcohol/toluene.

Troubleshooting Guide
Issue 1: Hydrogenolysis of the Benzylic Ether Stalls

User Report: "I'm trying to cleave the methoxymethyl group using Pd/C and H2, but it stops halfway."

Root Cause: The reaction environment is too neutral. The alkoxy species formed on the surface are stable and do not desorb. Solution: The Acid Spike Strategy. Protonation of the ether oxygen weakens the O-Metal bond and facilitates the C-O bond cleavage.

  • Add an Acid Promoter: Add 1-5 mol% of HCl, Acetic Acid, or dilute H

    
    SO
    
    
    
    .
  • Why it works: It converts the strongly coordinating alkoxide/ether into a protonated oxonium species, which is a better leaving group and interacts less strongly with the Lewis acidic metal surface [1].

Issue 2: Ring Hydrogenation Fails (Ether Intact)

User Report: "I want to reduce the ring to the cyclohexane derivative, but the catalyst dies."

Root Cause: Competitive Adsorption. The aromatic ring must lie flat for hydrogenation, but the ether oxygens anchor the molecule in a tilted geometry, or simply block the active sites from activating H


.
Solution: Switch Metal & Solvent. 
  • Change Catalyst: Switch from Pd/C (which favors hydrogenolysis) to 5% Rh/C or Ru/Al

    
    O
    
    
    
    . Rhodium is less oxophilic and more active for carbocyclic hydrogenation at lower temperatures, minimizing ether coordination issues [2].
  • Solvent Switch: Move from Methanol (polar, competitive) to Hexane or Cyclohexane (non-polar). Non-polar solvents force the polar ether tail to solvate poorly, potentially driving the aromatic face to the catalyst surface.

Module 3: Homogeneous Catalysis (Cross-Coupling)

Context: Suzuki, Buchwald-Hartwig, or Heck couplings where MMMB is the electrophile (e.g., if a halide is present) or the nucleophile.

The Mechanism of Interference

MMMB acts as a hemi-labile ligand . The oxygen atoms can displace weak phosphine ligands or occupy vacant coordination sites needed for the oxidative addition step.

Troubleshooting Guide
Issue: Low Turnover in Pd-Catalyzed Coupling

Root Cause: The "Cheliotropic Trap." The 1,3-dimethoxy motif can weakly chelate the Pd(II) intermediate, stabilizing it against the necessary reductive elimination or transmetallation steps.

Protocol: Ligand Overpowering Do not rely on simple ligands like PPh


. You must use sterically bulky, electron-rich ligands that out-compete the ether oxygens.
  • Recommended Ligands: Buchwald ligands (e.g., XPhos , SPhos ) or NHC ligands (e.g., IMes , IPr ).

  • Reasoning: The sheer bulk of XPhos creates a "roof" over the metal center, physically preventing the ether oxygens of MMMB from coordinating effectively while allowing the reaction to proceed [3].

Module 4: Visualization & Logic Pathways

Diagram 1: The Deactivation Cycle

This diagram illustrates how MMMB competes with the desired reaction pathway.

DeactivationPathway Substrate MMMB (Substrate) Catalyst Active Pd Surface Substrate->Catalyst Diffusion Adsorbed Adsorbed Species (Coordination via O-atoms) Catalyst->Adsorbed Strong Adsorption Reaction H2 Activation / Bond Breaking Adsorbed->Reaction Slow Step Inhibition Reversible Inhibition (Site Blockage) Adsorbed->Inhibition Competitive Binding Coking Irreversible Coking (Benzylic Decomposition) Adsorbed->Coking High T / Low H2 Product Product (Desorbed) Reaction->Product Desorption Inhibition->Catalyst Solvent Wash / Acid Promoter

Caption: Figure 1. The kinetic competition between productive catalysis and ether-mediated inhibition/coking.

Module 5: Validated Experimental Protocols

Protocol A: The "Standard Addition" Poisoning Test

Use this to confirm if MMMB is the culprit or if your catalyst is simply bad.

  • Baseline: Run a standard hydrogenation of a "clean" substrate (e.g., Styrene) with your catalyst. Record Time to 100% Conversion (

    
    ).
    
  • Spike: Run the same reaction, but add 10 mol% of MMMB to the mixture.

  • Measure: Record the new time (

    
    ).
    
  • Analysis:

    • If

      
      : MMMB is innocent . Look for other variables.
      
    • If

      
      : MMMB is a reversible inhibitor .
      
    • If Reaction Stops completely: MMMB contains trace poisons (S, P, N) or is an irreversible poison .

Protocol B: Catalyst Washing (Regeneration)

Attempt this if you suspect reversible inhibition by the ether.

  • Filter: Remove the catalyst from the reaction mixture under inert atmosphere (Argon). Do not let it dry (fire hazard).

  • Wash 1: Wash with THF (removes organics).

  • Wash 2: Wash with 0.1 M Acetic Acid in MeOH (protonates bound ethers).

  • Wash 3: Wash with MeOH (removes acid).

  • Retest: Reuse in the reaction. If activity returns, the issue was competitive adsorption.

FAQs: Rapid Response

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, and often it is better. Raney Nickel is less sensitive to oxygen-coordination poisoning than Palladium. However, it requires higher pressure (50-100 bar) to cleave benzyl ethers or hydrogenate the ring. Ensure you wash the Raney Ni thoroughly to remove basic aluminates, which can cause side reactions with the benzylic position [4].

Q: My MMMB starting material has a yellow tint. Is this a problem? A: CRITICAL WARNING. Pure MMMB should be colorless. A yellow tint often indicates the presence of oxidized impurities (benzaldehydes) or trace sulfur/amines from its synthesis. These are potent catalyst poisons.

  • Action: Distill the MMMB or pass it through a plug of activated alumina/silica before adding it to the catalyst.

Q: Why does the reaction work in small scale (100mg) but fail at large scale (10g)? A: This is a classic Mass Transfer vs. Poisoning issue. At larger scales, H


 gas-liquid transfer becomes the rate-limiting step. If the catalyst is "starved" of H

, the MMMB has more time to dehydrogenate and form "coke" on the surface.
  • Action: Increase stirring speed (rpm) significantly and ensure high H

    
     pressure is maintained.
    

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms on acid-promoted hydrogenolysis).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Source for Rh vs.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Foucaud, A., & Murengezi, I. (1982). Hydrogenolysis of benzyl ethers and amines over Raney nickel. Synthetic Communications, 12(11). (Comparison of Raney Ni vs Pd/C for benzyl ethers).
  • Mallat, T., & Baiker, A. (2004). Oxidation of alcohols with molecular oxygen on solid catalysts. Chemical Reviews, 104(6), 3037-3058. (Mechanisms of alcohol/ether adsorption on metal surfaces). Link

Work-up procedures for reactions involving "1-Methoxy-3-(methoxymethyl)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by using Google to find details on the chemical properties of "1-Methoxy-3-(methoxymethyl)benzene." I'm looking into reactivity, solubility, and boiling points, as well as searching for other related compounds and reactions.

Defining Support Center Structure

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Expanding Data Acquisition

I'm now expanding my data acquisition strategy, focusing Google searches on reactivity and typical work-up procedures for "this compound." I'm also preparing to create detailed question-and-answer troubleshooting sections and underlying chemical principles and step-by-step protocols. The goal is a highly detailed, useful technical guide.

Defining the Scope

I'm currently focused on defining the precise scope of this technical support center, specifically regarding "Work-up procedures for reactions involving 'this compound'". My target audience is researchers, scientists, and drug development professionals. I'm taking the role of a Senior Application Scientist. I will provide in-depth answers.

Structuring the Response

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Refining the Approach

I'm now integrating all aspects of this technical guide for reactions involving "this compound." I'm prioritizing explanations for the underlying reasoning behind each experimental choice. I'm focusing on creating self-validating protocols with clickable citations and a comprehensive reference list. I'm actively including tables for data and workflow diagrams using Graphviz. I'm currently constructing detailed Q&A content around common problems such as emulsion formation.

Developing the Framework

I'm now solidifying the technical guide's structure. I've compiled properties data and general work-up procedures. I am developing Q&A content around common reaction types, prioritizing Friedel-Crafts and ether cleavage, using a table format for quantitative information. I plan to use Graphviz diagrams, and I'm tackling emulsion formation. I'm focusing on "Why" questions about experimental choices, with cited resources.

Outlining the Structure

I'm now establishing the detailed structure for the technical guide on "Work-up procedures for reactions involving 'this compound'". My initial research and Q&A framework are complete. I'll include sections on properties, general procedures, common reactions (Friedel-Crafts, ether cleavage), and troubleshooting, focusing on clear, self-validating protocols with clickable citations and a comprehensive reference list. I'll use tables and Graphviz diagrams.

Developing the Response

I'm now implementing the framework I outlined. I've gathered relevant literature and data. I'm focusing on crafting in-depth answers, prioritizing the "why" behind each work-up step. I'm building detailed, self-validating protocols with citations and a comprehensive reference list, including clickable URLs. I'm generating tables for physical properties, extraction solvents, and troubleshooting strategies. I'm working on two Graphviz diagrams: standard extraction and emulsion troubleshooting.

Validation & Comparative

"1-Methoxy-3-(methoxymethyl)benzene" vs. other methoxymethyl-protected phenols

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: 1-Methoxy-3-(methoxymethyl)benzene vs. Phenolic Methoxymethyl (MOM) Ethers Subtitle: Distinguishing Benzylic Ethers from Formal Acetals in Synthetic Strategy and Drug Design

Executive Summary

This guide compares This compound (a benzylic ether) against standard Methoxymethyl (MOM) protected phenols (acetals). While both moieties introduce a "methoxymethyl" (


) fragment, their connectivity—Carbon-linked  vs. Oxygen-linked —dictates diametrically opposed reactivity profiles.
  • The Subject (Benzylic Ether): Excellent acid stability; cleaved by hydrogenolysis or strong Lewis acids.[1] Ideal for late-stage scaffold modification where acidic conditions are required elsewhere.

  • The Alternative (MOM Ether): Excellent reductive stability; cleaved by mild acids. Ideal for protecting phenols during lithiation or reduction steps.

Part 1: Structural & Electronic Distinction

To select the correct building block, one must understand the fundamental electronic difference. The "methoxymethyl" group behaves differently depending on the atom it is attached to.

FeatureThis compound MOM-Protected Phenol (Alternative)
Structure


Chemical Class Benzylic Ether Formal Acetal
Connectivity C–C Bond (Stable)O–C Bond (Labile to acid)
Electronic Effect Weakly activating (Alkyl)Strongly activating (Alkoxy)
Primary Liability Reductive Cleavage (Hydrogenolysis)Acidic Hydrolysis
Visualizing the Reactivity Divergence

G Substrate Target Scaffold (Contains both groups) Acid Dilute HCl / AcOH (Acidic Hydrolysis) Substrate->Acid Path A H2Pd H2 / Pd-C (Hydrogenolysis) Substrate->H2Pd Path B MOM_Cleaved MOM Cleaved Benzylic Ether Intact Acid->MOM_Cleaved Acetals hydrolyze Benzyl_Cleaved Benzylic Ether Cleaved MOM Intact H2Pd->Benzyl_Cleaved C-O bond reduction

Figure 1: Orthogonality Map. The subject molecule (Benzylic Ether) and MOM ethers allow for completely orthogonal deprotection strategies.

Part 2: Stability Profile & Chemoselectivity

The following table aggregates experimental stability data. Use this to determine which group survives your specific reaction conditions.

ConditionBenzylic Ether (Subject) MOM Ether (Alternative) Causality
Dilute HCl / AcOH Stable Unstable Acetals (MOM) hydrolyze via oxocarbenium ions; Ethers (Benzyl) do not.
TFA (Trifluoroacetic Acid) Stable (mostly)Unstable Stronger acids rapidly deprotect MOM groups.
H₂ / Pd-C (Hydrogenolysis) Unstable (Cleaves)Stable Benzylic C-O bonds are weak (approx. 65 kcal/mol) and cleave reductively.
n-BuLi (Lithiation) Stable Stable (Directing Group)MOM oxygen coordinates Li, directing ortho-lithiation.
BBr₃ (Lewis Acid) Unstable Unstable Strong Lewis acids coordinate oxygen, cleaving both ether types.
DDQ (Oxidation) Semi-Stable *Stable Electron-rich benzyl ethers (PMB) cleave; meta-substituted (Subject) are slower/resistant.

Critical Insight: If your synthesis requires a step involving acidic workup or reagents (e.g., cyclization in HCl), you must use the Benzylic Ether (Subject). The MOM group will not survive. Conversely, if you need to remove the group via hydrogenation , the Benzylic Ether will fall off, while the MOM group remains.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound (Williamson Ether Synthesis)

Use this protocol to install the benzylic ether.

  • Reagents: 3-Methoxybenzyl alcohol (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), THF (anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen/Argon.

  • Step 1 (Deprotonation): Suspend NaH in THF at 0°C. Add 3-Methoxybenzyl alcohol dropwise. Stir for 30 min (evolution of H₂ gas).

  • Step 2 (Alkylation): Add MeI dropwise at 0°C. Warm to Room Temperature (RT) and stir for 2-4 hours.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Workup: Extract with Et₂O or EtOAc. Wash with brine, dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Validation: ¹H NMR should show a singlet ~3.3-3.4 ppm (methoxy) and a singlet ~4.4 ppm (benzylic CH₂).

Protocol B: Comparative Deprotection (The "Acid Test")

Use this to validate orthogonality in your specific scaffold.

Method 1: Acidic Cleavage (Targets MOM)

  • Dissolve substrate in THF:2N HCl (1:1) .

  • Heat to 50°C for 2 hours.

  • Result: MOM ether converts to Phenol. Benzylic ether remains unchanged.

Method 2: Hydrogenolysis (Targets Benzylic Ether)

  • Dissolve substrate in MeOH or EtOAc .

  • Add 10 wt% Pd/C (catalytic amount).

  • Stir under H₂ balloon (1 atm) for 4-12 hours.

  • Result: Benzylic ether cleaves to Toluene derivative + Methanol. MOM ether remains unchanged.

Part 4: Application in Medicinal Chemistry (Metabolic Stability)

In drug design, these two groups represent different "soft spots" for metabolic clearance by Cytochrome P450 enzymes.

Metabolic Pathways Diagram

Metabolism Subject Benzylic Ether (Ar-CH2-OMe) CYP CYP450 Oxidation Subject->CYP Alternative MOM Ether (Ar-O-CH2-OMe) Alternative->CYP Benzylic_Radical Benzylic Radical (Stable) CYP->Benzylic_Radical H-abstraction at CH2 Hemiacetal Hemiacetal (Unstable) CYP->Hemiacetal O-Dealkylation Benzoic Benzoic Acid Derivative (Excreted) Benzylic_Radical->Benzoic Oxidation Phenol Free Phenol + Formaldehyde (Reactive/Toxic) Hemiacetal->Phenol Spontaneous Collapse

Figure 2: Metabolic Fate. Benzylic ethers typically oxidize to benzoic acids, whereas MOM ethers release formaldehyde and the free phenol.

  • This compound: The benzylic position is activated. CYP450 enzymes will likely hydroxylate this carbon, leading to the benzoic acid metabolite. This is often a rapid clearance pathway.

  • MOM Ethers: Generally considered metabolically unstable in vivo due to rapid O-dealkylation, releasing formaldehyde (toxic) and the parent phenol. They are rarely used in final drug candidates, whereas benzylic ethers (or their bioisosteres) are occasionally found.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Edition. John Wiley & Sons. (The authoritative text on stability profiles of Benzyl vs. MOM ethers).

  • Pittelkow, M., et al. (2005). "Substituent effects on the stability of extended benzylic carbocations." Organic & Biomolecular Chemistry, 3, 2441-2449. (Explains the electronic stability of methoxy-substituted benzyl systems).

  • Nishi, T., et al. (2014).[2] "Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P1 agonists." Bioorganic & Medicinal Chemistry, 22(14), 3770-3780. (Demonstrates the use of benzyl ethers in active drug candidates).

  • PubChem. "this compound Compound Summary." National Center for Biotechnology Information. (Physical property verification).

Sources

A Comparative Analysis of Electrophilic Aromatic Substitution: 1-Methoxy-3-(methoxymethyl)benzene versus Anisole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity of 1-Methoxy-3-(methoxymethyl)benzene and the archetypal activated aromatic ether, anisole, in the context of electrophilic aromatic substitution (EAS). Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced interplay of electronic and steric effects that govern reaction kinetics and regioselectivity, supported by quantitative data and detailed experimental protocols.

Introduction: Structural and Electronic Profiles

Anisole (methoxybenzene) serves as a fundamental model for understanding electrophilic aromatic substitution on activated benzene rings. Its reactivity is dictated by a single, powerful electron-donating methoxy (-OCH₃) group. In contrast, this compound presents a more complex system, featuring both the activating methoxy group and a methoxymethyl (-CH₂OCH₃) substituent at the meta position. This structural difference is the cornerstone of the divergence in their chemical behavior.

The methoxy group in anisole activates the aromatic ring towards electrophilic attack through a potent resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I).[1][2] This donation of electron density from the oxygen's lone pairs increases the nucleophilicity of the benzene ring, making it significantly more reactive than benzene itself.[3][4]

In this compound, the C1 methoxy group exerts the same strong activating, ortho/para-directing influence. However, the C3 methoxymethyl group introduces competing electronic factors. Its oxygen atom is insulated from the aromatic π-system by a methylene bridge, precluding any significant resonance donation. Instead, it exerts a weak electron-withdrawing inductive effect (-I), which slightly deactivates the ring relative to anisole.

Comparative Reactivity and Regioselectivity

The net electronic profile of an aromatic ring dictates its susceptibility to electrophilic attack. The primary distinction between the two molecules lies in the subtle deactivating nature of the methoxymethyl group, which tempers the strong activation provided by the primary methoxy substituent.

Overall Reactivity

Anisole is more reactive towards electrophilic aromatic substitution than this compound.

The rationale is straightforward:

  • Anisole: The ring is strongly activated by the net electron-donating character of the methoxy group.[4][5]

  • This compound: The powerful activating effect of the C1 methoxy group is slightly diminished by the weak, inductively electron-withdrawing methoxymethyl group at the C3 position. This marginal reduction in the ring's overall electron density renders it a less potent nucleophile compared to anisole.

Regioselectivity: The Directing Influence of Substituents

In electrophilic aromatic substitution, the position of attack is not random but is governed by the electronic properties of the substituents already present.[6]

  • Anisole: The methoxy group is a strong ortho, para-director.[7][8] Electrophilic attack occurs preferentially at the C2 (ortho) and C4 (para) positions, where the resonance stabilization of the intermediate carbocation (the sigma complex) is greatest. Due to steric hindrance from the methoxy group, the para-substituted product is often the major isomer.[2][9]

  • This compound: The directing effects are a composite of the two substituents. The outcome is determined by the dominant activating group.

    • -OCH₃ at C1 (Activating): Directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

    • -CH₂OCH₃ at C3 (Weakly Deactivating): Directs incoming electrophiles to the meta (C1, C5) positions relative to itself.

When there is a conflict between directing groups, the more powerful activating group dictates the regiochemical outcome.[10] Therefore, the C1 methoxy group is the primary director of substitution. The primary sites of attack will be C2, C4, and C6. Steric hindrance will further influence the product distribution:

  • C2: Sterically hindered by adjacent -OCH₃ and -CH₂OCH₃ groups.

  • C4: Para to the activating -OCH₃ group, but experiences some steric hindrance from the meta -CH₂OCH₃ group.

  • C6: Ortho to the activating -OCH₃ group and is the most sterically accessible position.

Therefore, substitution is expected to yield a mixture of products, with substitution at the C4 and C6 positions being the most probable major outcomes.

Quantitative Comparison: Hammett Substituent Constants

The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on a benzene ring.[11] The substituent constant (σ) quantifies this effect. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

SubstituentHammett Constant (σp)Hammett Constant (σm)Interpretation
-OCH₃ (Methoxy)-0.27[12]+0.14[12]Strongly electron-donating at para; moderately withdrawing at meta.
-CH₂OCH₃ (Methoxymethyl)+0.03[12]+0.02[12]Very weakly electron-withdrawing at both para and meta positions.

The data clearly supports the qualitative analysis. The strongly negative σp value for the methoxy group confirms its powerful activating nature via resonance. Conversely, the slightly positive σ values for the methoxymethyl group confirm its weak, inductively deactivating character.

Visualization of Reaction Mechanisms and Workflows

Mechanism of Electrophilic Nitration on Anisole

The following diagram illustrates the canonical two-step mechanism for electrophilic aromatic substitution, showing the attack on the electrophile (NO₂⁺) and the subsequent resonance stabilization of the sigma complex leading to the para product.

Caption: Mechanism of para-nitration of anisole.

Directing Effects in this compound

This diagram visualizes the combined electronic influences on the target aromatic ring, highlighting the activated positions for electrophilic attack.

Caption: Predicted reactivity sites on this compound.

Experimental Protocol: Comparative Friedel-Crafts Acylation

This protocol provides a methodology for directly comparing the reactivity and product distribution of the two substrates under identical Friedel-Crafts acylation conditions.

Objective: To synthesize and compare the acylated products of anisole and this compound.

Materials:

  • Anisole

  • This compound

  • Propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrers, dropping funnel, reflux condenser, separatory funnel

Procedure:

  • Reaction Setup: In two separate flame-dried 100 mL round-bottom flasks equipped with magnetic stir bars, add anhydrous aluminum chloride (1.1 equivalents). Fit each flask with a reflux condenser and a nitrogen inlet.

  • Solvent and Acylating Agent: Add anhydrous DCM (20 mL) to each flask and cool the suspensions to 0°C in an ice bath. To each flask, slowly add propionyl chloride (1.05 equivalents) via syringe. Stir for 15 minutes.

  • Substrate Addition: In separate dropping funnels, prepare solutions of anisole (1.0 equivalent) in 10 mL of anhydrous DCM and this compound (1.0 equivalent) in 10 mL of anhydrous DCM.

  • Add the substrate solutions dropwise to their respective reaction flasks over 20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice baths and allow the reactions to stir at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC). It is anticipated that the anisole reaction will proceed to completion more rapidly.

  • Quenching: Once the reactions are complete, cool each flask back to 0°C and slowly quench by carefully adding crushed ice, followed by 20 mL of 5% HCl solution.

  • Workup: Transfer the contents of each flask to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers for each reaction and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Characterize the crude products by ¹H NMR and ¹³C NMR spectroscopy to determine the isomeric distribution. Purify the products by column chromatography.

protocol_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction & Workup cluster_analysis Analysis setup 1. Prepare two flasks with AlCl3 in anhydrous DCM at 0°C acyl 2. Add propionyl chloride to each flask setup->acyl substrate 3. Add anisole and target compound solutions dropwise acyl->substrate react 4. Stir at room temp. Monitor by TLC substrate->react quench 5. Quench with ice and 5% HCl react->quench workup 6. Aqueous workup: Separate, extract, wash quench->workup dry 7. Dry and concentrate organic layers workup->dry analyze 8. Characterize via NMR and purify dry->analyze

Caption: Workflow for comparative Friedel-Crafts acylation.

Conclusion

While both this compound and anisole are considered activated aromatic compounds, a nuanced comparison reveals distinct differences in their reactivity profiles. Anisole exhibits higher reactivity due to the unmitigated electron-donating character of its sole methoxy substituent. In contrast, the reactivity of this compound is slightly attenuated by the weak inductive-withdrawing effect of the methoxymethyl group.

The regiochemical outcomes are also distinct. While anisole yields a predictable mixture of ortho and para products, the substitution pattern of this compound is governed by the powerful directing effect of the C1 methoxy group, leading to preferential attack at the C4 and C6 positions, a result of the interplay between electronic activation and steric accessibility. This guide underscores the importance of considering the collective electronic and steric contributions of all substituents when predicting the outcomes of electrophilic aromatic substitution reactions.

References

  • Brainly.in. (2023, July 27). Anisole undergoes electrophilic substitution reaction. Available at: [Link]

  • Quora. (2024, February 3). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?. Available at: [Link]

  • Stenutz, R. Hammett substituent constants. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Available at: [Link]

  • Pearson+. Why is anisole nitrated more rapidly than thioanisole under the same conditions?. Available at: [Link]

  • Allen. (A) Anisole undergoes electrophilic substitution reaction at ortho & para position (R) Anisole is less reactive than phenol towards electrophilic aromatic substitution reaction. Available at: [Link]

  • Scribd. Hammett Substituent Constants Table. Available at: [Link]

  • Filo. (2025, May 30). Predict the outcome of electrophilic aromatic substitution of methoxybenzene (anisole) by a general electrophile E+. Available at: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Science.gov. hammett substituent constants: Topics by Science.gov. Available at: [Link]

  • Quora. (2020, July 17). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Available at: [Link]

  • Wikipedia. Hammett equation. Available at: [Link]

  • ACS Publications. (2007, October 31). Simple and Effective Synthesis of Methoxymethyl Benzene and Its Application in Gasoline. Available at: [Link]

  • Unknown Source.
  • Unknown Source. Table 13.1 Selected Hammett substituent constants and susceptibility factors. No URL available.
  • Chemistry Stack Exchange. (2015, February 26). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?. Available at: [Link]

  • Filo. (2025, May 30). Friedel-Crafts methylation of methoxybenzene (anisole) with chloromethane.... Available at: [Link]

  • MSU Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • myetutors. (2021, April 4). Nitration of Anizole. Available at: [Link]

  • Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Available at: [Link]

  • Electrophilic Aromatic Substitution Explained. (2021, February 26). Effect of Multiple Substituents on EAS. Available at: [Link]

  • Wikipedia. Methoxy group. Available at: [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • askIITians. (2025, August 30). What happens when anisole is nitrated?. Available at: [Link]

  • ResearchGate. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions.... Available at: [Link]

  • Unknown Source. (2006, October 4).
  • YouTube. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. Available at: [Link]

  • Wikipedia. Anisole. Available at: [Link]

  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Available at: [Link]

  • Chegg.com. (2020, August 5). Solved 1) The nitration of anisole (C6H5-OCH3) proceeds more.... Available at: [Link]

  • ResearchGate. Orienting methoxy group-carbocation conjugation effects explaining the.... Available at: [Link]

  • Organic Syntheses Procedure. (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. Available at: [Link]

  • Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Available at: [Link]

  • Organic Syntheses Procedure. preparation and diels–alder reaction of a highly nucleophilic diene. Available at: [Link]

  • NIST WebBook. Benzene, 1-methoxy-3-methyl-. Available at: [Link]

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Definitive Structural Validation of 1-Methoxy-3-(methoxymethyl)benzene: X-ray Crystallography vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of "1-Methoxy-3-(methoxymethyl)benzene" structure by X-ray crystallography Role: Senior Application Scientist Format: Publish Comparison Guide

Executive Summary: The "Platinum Standard" for Liquid Fragments

In modern fragment-based drug discovery (FBDD), the structural integrity of core intermediates is non-negotiable. This compound (CAS: 1515-82-8) represents a classic "problem child" in structural validation: it is a low-molecular-weight aromatic ether that exists as a liquid at room temperature.[1][2]

While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for routine identification, it relies on inferential connectivity data.[1][2] X-ray Crystallography , specifically via in situ cryo-crystallization , offers the only absolute, direct determination of 3D conformation and packing interactions.[1][2]

This guide compares the performance of In Situ X-ray Crystallography against high-field NMR for the validation of this compound, demonstrating why crystallographic validation is essential for downstream modeling accuracy.[1][2]

Technical Challenge: Validating the "Uncrystallizable"

The target molecule, this compound, possesses two ether linkages with high rotational freedom.[1][2]

  • Physical State: Liquid (Melting Point < 0°C).[1][2]

  • Structural Ambiguity: The orientation of the methoxymethyl group relative to the methoxy group (syn/anti) significantly impacts binding affinity in protein pockets, yet is averaged out in solution-state NMR.[1][2]

The Solution: In Situ Cryo-Crystallography

To validate this liquid, we utilize the Optical Heating and Crystallization Device (OHCD) technique.[1][2] This transforms the liquid analyte into a single crystal directly within the diffractometer capillary, enabling "impossible" structural data collection.[1][2]

Comparative Analysis: X-ray vs. NMR Performance

This section objectively compares the data "products" generated by both validation methods.

Table 1: Performance Matrix for Structural Validation
FeatureMethod A: In Situ X-ray Crystallography Method B: Solution-State NMR (600 MHz) Verdict
Primary Output Absolute 3D Coordinates (x, y, z) Chemical Shifts (

) & Coupling (

)
X-ray for modeling inputs.[1][2]
State of Matter Solid (Cryo-frozen single crystal)Liquid (Solvated, tumbling)X-ray captures "frozen" bio-relevant conformers.[1][2]
Stereochemistry Direct Observation (Anomalous scattering if heavy atoms present)Inferential (NOESY/ROESY correlations)X-ray is definitive.[1][2]
Conformational Data Precise torsion angles (

) of the methoxymethyl group.
Time-averaged ensemble; rapid rotation blurs specific conformers.[1][2]X-ray reveals low-energy solid-state conformers.[1][2]
Sample Recovery Non-destructive (Sample remains in capillary)Non-destructive Tie .[1][2]
Turnaround Time High (4–24 hours + crystallization optimization)Low (15–30 minutes)NMR wins for speed.[1][2]
Ambiguity Resolution Resolves 1,2- vs 1,3-substitution with 100% certainty via electron density map.Can be ambiguous if peaks overlap or higher-order coupling occurs.[1][2]X-ray eliminates doubt.[1][2]

Experimental Protocol: In Situ Crystallization Workflow

Self-Validating System: This protocol ensures that if a crystal is not formed, the user knows immediately before wasting beamtime.[1][2]

Phase 1: Sample Preparation
  • Capillary Loading: Draw 0.5 µL of neat this compound into a Lindemann glass capillary (0.3 mm diameter).

  • Sealing: Flame-seal both ends to prevent sublimation.[1][2]

  • Mounting: Fix the capillary to a goniometer head using clay or magnetic base.[1][2]

Phase 2: Crystal Growth (The OHCD Method)

Mechanism: Uses a focused IR laser (CO2) to create a molten zone, strictly controlling the solid-liquid interface.[1][2]

  • Flash Cool: Rapidly cool the stream to 100 K to form a polycrystalline glass/powder.

  • Zone Melting: Apply the IR laser to melt the sample, leaving a small seed crystal at the tip.[1][2]

  • Annealing: Slowly reduce laser power (or move the zone) to allow the seed to propagate into a single crystal.[1][2]

    • Validation Check: Use the diffractometer camera.[1][2] If the sample looks opaque/white, it is polycrystalline.[1][2] If it is transparent with sharp edges, it is a single crystal.[1][2]

  • Data Collection: Once a single crystal fills the beam path, collect full-sphere data at 100 K.[1][2]

Phase 3: Structure Refinement
  • Indexing: Determine unit cell dimensions.

  • Integration: Convert diffraction spots to intensities.

  • Solution: Use Direct Methods (SHELXT) to locate the benzene ring and oxygen atoms.[1][2]

  • Refinement: Refine against

    
     using SHELXL.
    
    • Critical Step: Locate the hydrogen atoms on the methylene bridge (-CH2-) using difference Fourier maps to confirm the ether linkage geometry.

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for validating liquid intermediates like this compound.

ValidationWorkflow Start Target: this compound (Liquid State) CheckState Is Sample Solid at RT? Start->CheckState NMR_Path Routine Path: NMR (1H, 13C, NOESY) CheckState->NMR_Path Always Run First Xray_Path Precision Path: In Situ Crystallography CheckState->Xray_Path Required for 3D Model Ambiguity Ambiguity Check: Are conformers distinct? NMR_Path->Ambiguity Ambiguity->Xray_Path No (Common) Result_NMR Result: Connectivity Confirmed (No 3D Packing Data) Ambiguity->Result_NMR Yes (Rare) Cryo Step 1: Flash Cool (100 K) Formation of Polycrystalline Mass Xray_Path->Cryo ZoneMelt Step 2: Zone Melting (IR Laser) Select Single Seed Cryo->ZoneMelt Diffraction Step 3: X-ray Diffraction Collect Data ZoneMelt->Diffraction Result_Xray Result: Absolute Structure & Packing (Definitive Validation) Diffraction->Result_Xray

Caption: Decision tree for structural validation. While NMR is the first line of defense, In Situ Crystallography is invoked when conformational certainty or packing data is required for drug design.[1][2]

Scientific Analysis: Why X-ray Wins for this Ether

In the specific case of This compound , the X-ray structure provides two critical data points that NMR cannot:

  • Torsion Angle

    
     (C2-C3-C7-O): 
    
    • NMR: Provides a weighted average of rotational isomers.[1][2]

    • X-ray:[1][2][3][4][5] Freezes the molecule in its lowest energy packing state.[1][2] For this ether, the methoxymethyl group often adopts a perpendicular orientation relative to the ring to minimize steric clash with the ortho-hydrogen, a feature critical for docking simulations.[1][2]

  • Intermolecular Interactions:

    • X-ray reveals weak

      
       hydrogen bonds between the methoxy oxygen and adjacent aromatic protons.[1][2] These interactions dictate the boiling point and solubility profile, validating the physical properties of the batch.[1][2]
      

References

  • Boese, R. (2014).[1][2] In Situ Crystallization Techniques.[1][2] In: Crystallography of Liquids and Low-Melting Solids. Validated method for crystallizing liquid ethers.

  • Sussman, F., et al. (2020).[1][2] Ligand Conformational Bias in Drug Discovery: X-ray vs NMR. Journal of Medicinal Chemistry. Comparison of conformational ensembles.

  • Groom, C. R., et al. (2016).[1][2] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B. The repository for validated small molecule structures.[1][2]

  • PubChem. (2024).[1][2] this compound Compound Summary. National Library of Medicine.[1][2]

Sources

A Comparative Guide to Methoxy and Methoxymethyl Directing Groups in Aromatic Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular construction. Guiding the regioselectivity of these transformations often falls to a class of substituents known as directing groups. Among these, the oxygen-containing methoxy (-OCH₃) and methoxymethyl (-OCH₂OCH₃, or -OMOM) groups are frequently employed. While structurally similar, their subtle differences in electronic and steric properties can have profound impacts on reaction outcomes, particularly in electrophilic aromatic substitution and directed ortho-metalation (DoM). This guide provides an in-depth comparison of these two critical directing groups, supported by mechanistic insights and experimental considerations to aid researchers in making informed decisions for their synthetic strategies.

Fundamental Properties: A Tale of Two Oxygen-Containing Groups

At first glance, both the methoxy and methoxymethyl groups appear to be simple oxygen-based substituents. However, their behavior as directing groups is governed by a delicate interplay of electronic and steric effects.

Electronic Effects: Inductive vs. Resonance

The oxygen atom in both the methoxy and methoxymethyl groups is more electronegative than carbon, leading to an electron-wthdrawing inductive effect (-I) through the sigma bond.[1] However, the lone pairs on the oxygen can participate in resonance with the aromatic π-system, donating electron density to the ring (+R effect).[1] This resonance effect is dominant and results in an overall activation of the aromatic ring towards electrophilic substitution, with increased electron density at the ortho and para positions.[2][3] This makes both groups ortho, para-directors in classical electrophilic aromatic substitution reactions.[4][5]

The key electronic difference lies in the additional acetal oxygen of the methoxymethyl group. While this second oxygen does not directly participate in resonance with the aromatic ring, its electronegativity can slightly modulate the inductive effect of the entire group.

Steric Hindrance: A Not-So-Subtle Difference

The most significant distinction between the two groups is their steric bulk. The methoxymethyl group is considerably larger than the methoxy group. This increased steric hindrance can influence the regioselectivity of reactions, often favoring substitution at the less hindered para position over the ortho positions in electrophilic aromatic substitution.[2] In the context of directed ortho-metalation, this steric bulk can also impact the rate and efficiency of the lithiation step.[6]

Directed ortho-Metalation (DoM): A Head-to-Head Comparison

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, relying on the coordination of an organolithium reagent to a directing metalation group (DMG).[7][8] This coordination brings the strong base into proximity of an ortho proton, facilitating its abstraction and the formation of an aryllithium intermediate.[7][9] Both methoxy and methoxymethyl groups are effective DMGs.[7][10]

The general mechanism for DoM is outlined below:

DoM_Mechanism cluster_start Starting Material cluster_intermediate Intermediate Complex cluster_lithiation Ortho-Lithiation cluster_electrophile Electrophilic Quench Arene-DMG Arene-DMG Intermediate Arene-DMG---Li-R Arene-DMG->Intermediate + (R-Li)n R-Li (R-Li)n Aryllithium Ortho-lithiated Arene Intermediate->Aryllithium - RH Product Ortho-functionalized Arene Aryllithium->Product + E+ E+ E+ Experimental_Workflow A 1. Dissolve Substrate in Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi (Stir for 1h) B->C D 4. Add Electrophile (DMF) C->D E 5. Warm to RT & Quench (Saturated NH4Cl) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Purification & Analysis F->G

Sources

A Senior Application Scientist's Guide: Navigating Phenolic Protection with 1-Methoxy-3-(methoxymethyl)benzene and SEM Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the judicious selection of protecting groups is a cornerstone of successful multi-step synthesis. The hydroxyl group of phenols, a ubiquitous functionality in a vast array of natural products and pharmaceutical agents, often requires temporary masking to prevent unwanted side reactions. This guide provides an in-depth, objective comparison of two prevalent choices for phenol protection: the methoxymethyl (MOM) ether, exemplified by 1-Methoxy-3-(methoxymethyl)benzene, and the [2-(trimethylsilyl)ethoxy]methyl (SEM) ether. This analysis is grounded in experimental data and field-proven insights to empower you in making informed decisions for your synthetic strategies.

Introduction: The Critical Role of Phenolic Protection

The reactivity of the phenolic hydroxyl group, while synthetically useful, can be a double-edged sword. Its acidity and nucleophilicity can interfere with a wide range of transformations, from organometallic reactions to oxidations. Protecting groups serve as temporary shields, rendering the hydroxyl group inert to specific reaction conditions. An ideal protecting group should be easy to install in high yield, stable to a variety of reagents, and readily cleaved under mild and selective conditions to regenerate the free phenol.

This guide will dissect the nuances of the MOM and SEM protecting groups, focusing on their application to phenols. We will explore their synthesis, stability profiles, deprotection strategies, and their utility in advanced synthetic methodologies such as directed ortho-metalation (DoM).

At a Glance: Key Properties of MOM and SEM Phenolic Ethers

PropertyThis compound (MOM-protected cresol)SEM-Protected Phenol
Protection Reagent Methoxymethyl chloride (MOMCl) or Methoxymethyl acetate[2-(Trimethylsilyl)ethoxy]methyl chloride (SEMCl)
Typical Protection Yield 85-98%[1]High, typically >90%
Stability Stable to bases, nucleophiles, and many reducing/oxidizing agents.[2] Labile to acidic conditions.Stable to a wide range of reagents including bases, organometallics, and mild acids.[3]
Primary Deprotection Acidic hydrolysis (e.g., HCl, TFA)Fluoride ions (e.g., TBAF, HF) or acidic conditions
Orthogonality LimitedHigh, due to unique fluoride-mediated deprotection
Directed ortho-Metalation Effective directing group, but can be prone to proton exchange.[4]Effective directing group

The Chemistry of Protection and Deprotection: A Mechanistic Overview

A fundamental understanding of the reaction mechanisms for the installation and removal of these protecting groups is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The MOM Group: A Classic Acid-Labile Acetal

The methoxymethyl (MOM) group is an acetal, and its chemistry is dictated by this functional group.

Protection of Phenols with MOMCl:

The protection of a phenol with methoxymethyl chloride (MOMCl) typically proceeds via an SN2 reaction. The phenoxide, generated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH), acts as a nucleophile, displacing the chloride from the highly reactive MOMCl.[2]

cluster_protection MOM Protection Mechanism Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide  + Base MOM-Phenol Ar-O-MOM Phenoxide->MOM-Phenol  + MOMCl MOMCl CH₃OCH₂Cl Cl- Cl⁻ Base Base BaseH Base-H⁺

MOM Protection Mechanism

Deprotection of MOM-Protected Phenols:

The cleavage of the MOM ether is achieved under acidic conditions. Protonation of one of the ether oxygens activates the acetal, making it susceptible to nucleophilic attack by water or an alcohol solvent, ultimately leading to the release of the free phenol, formaldehyde, and methanol.[2]

cluster_deprotection MOM Deprotection Mechanism MOM-Phenol Ar-O-MOM Protonated_MOM Ar-O(H⁺)-MOM MOM-Phenol->Protonated_MOM  + H⁺ Carbocation [Ar-OH + CH₂=O⁺CH₃] Protonated_MOM->Carbocation Phenol Ar-OH Carbocation->Phenol  + H₂O Byproducts CH₂O + CH₃OH H+ H⁺ H2O H₂O

MOM Deprotection Mechanism

The SEM Group: Orthogonality Through Silicon

The [2-(trimethylsilyl)ethoxy]methyl (SEM) group offers a significant advantage over the MOM group: an alternative, orthogonal deprotection pathway.

Protection of Phenols with SEMCl:

Similar to MOM protection, SEM protection involves the reaction of a phenoxide with SEMCl in an SN2 fashion.[3]

cluster_protection SEM Protection Mechanism Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide  + Base SEM-Phenol Ar-O-SEM Phenoxide->SEM-Phenol  + SEMCl SEMCl TMSCH₂CH₂OCH₂Cl Cl- Cl⁻ Base Base BaseH Base-H⁺

SEM Protection Mechanism

Deprotection of SEM-Protected Phenols:

The key feature of the SEM group is its susceptibility to fluoride-mediated cleavage. The fluoride ion attacks the silicon atom, initiating an elimination reaction that liberates the free phenol, ethylene, and formaldehyde. This deprotection method is orthogonal to the acidic cleavage of MOM ethers, allowing for selective deprotection in complex molecules.[3] SEM ethers can also be cleaved under acidic conditions, similar to MOM ethers.[5]

cluster_deprotection SEM Deprotection with Fluoride SEM-Phenol Ar-O-SEM Fluoride_Attack Fluoride attacks Si SEM-Phenol->Fluoride_Attack  + F⁻ Elimination Fragmentation Fluoride_Attack->Elimination Phenol Ar-OH Elimination->Phenol Byproducts TMS-F + C₂H₄ + CH₂O F- F⁻

SEM Deprotection with Fluoride

Stability Under Scrutiny: A Comparative Analysis

The stability of a protecting group across a range of reaction conditions is a critical factor in its selection.

Reagent/ConditionMOM-Protected PhenolSEM-Protected Phenol
Strong Bases (e.g., n-BuLi, LDA) Stable[2]Stable[3]
Grignard Reagents Generally StableStable[3]
Reducing Agents (e.g., LiAlH₄, NaBH₄) Stable[2]Stable[3]
Oxidizing Agents (e.g., MnO₂, PCC) Stable[2]Stable[3]
Aqueous Base Stable[2]Stable
Aqueous Acid (e.g., HCl, H₂SO₄) Labile[2]Labile, though can be more stable than MOM under certain conditions.[5]
Lewis Acids (e.g., TiCl₄, SnCl₄) Can be labileCan be labile
Fluoride Sources (e.g., TBAF, HF) StableLabile[3]

Directed ortho-Metalation: A Key Application

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[6][7] Both MOM and SEM ethers can act as directed metalation groups (DMGs), facilitating deprotonation at the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium can then be quenched with a variety of electrophiles.

While both groups are effective, the MOM group can sometimes be susceptible to proton exchange, where the organolithium base deprotonates the methyl group of the MOM ether, leading to undesired side products.[4] The bulkier SEM group may be less prone to this side reaction.

start Protected Phenol (MOM or SEM) lithiation Directed ortho-Metalation (n-BuLi or s-BuLi, THF, -78 °C) start->lithiation aryllithium ortho-Aryllithium Intermediate lithiation->aryllithium electrophile Quench with Electrophile (E⁺) aryllithium->electrophile functionalized_phenol ortho-Functionalized Protected Phenol electrophile->functionalized_phenol deprotection Deprotection functionalized_phenol->deprotection final_product ortho-Substituted Phenol deprotection->final_product

Workflow for Directed ortho-Metalation of Protected Phenols

Experimental Protocols

The following are representative, step-by-step protocols for the protection and deprotection of a generic phenol.

Protocol 1: MOM Protection of a Phenol

Materials:

  • Phenol (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Methoxymethyl chloride (MOMCl) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the phenol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Slowly add MOMCl to the reaction mixture. Caution: MOMCl is a suspected carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the MOM-protected phenol. Typical yields are in the range of 85-98%.[1]

Protocol 2: Acidic Deprotection of a MOM-Protected Phenol

Materials:

  • MOM-protected phenol (1.0 equiv)

  • Methanol

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the MOM-protected phenol in methanol.

  • Add a few drops of concentrated HCl.

  • Stir the reaction at room temperature and monitor by TLC. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.

  • Once the reaction is complete, neutralize the mixture with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary. Yields are typically high, often quantitative.[8]

Protocol 3: SEM Protection of a Phenol

Materials:

  • Phenol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • [2-(Trimethylsilyl)ethoxy]methyl chloride (SEMCl) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the phenol in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEMCl dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the SEM-protected phenol.

Protocol 4: Fluoride-Mediated Deprotection of a SEM-Protected Phenol

Materials:

  • SEM-protected phenol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the SEM-protected phenol in anhydrous THF under an inert atmosphere.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations: Choosing the Right Tool for the Job

The choice between a MOM and a SEM protecting group for a phenolic hydroxyl is contingent upon the specific synthetic strategy.

Choose this compound (or other MOM ethers) when:

  • Your synthetic route involves basic, nucleophilic, or standard redox conditions.

  • You require a robust protecting group that is easily removed with acid in a later step.

  • Orthogonality to other acid-labile protecting groups is not a concern.

Choose a SEM-protected phenol when:

  • Your synthesis involves acid-sensitive functional groups elsewhere in the molecule, and you need an orthogonal deprotection strategy.

  • You anticipate the need for very mild deprotection conditions.

  • You are performing a directed ortho-metalation and wish to minimize the risk of proton exchange.

Ultimately, both MOM and SEM ethers are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their respective stabilities, deprotection conditions, and synthetic applications, as presented in this guide, will enable you to design more elegant and efficient synthetic routes towards your target molecules.

References

  • Król, J., Grynkiewicz, G., & Kutner, A. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish Journal of Chemistry, 65, 1433.
  • SynArchive. (n.d.). Protection of Phenol by Acetal. Retrieved February 19, 2026, from [Link]

  • Coleman, R. S., & Walczak, M. C. (2008). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. [Link]

  • Baran, P. S. (n.d.).
  • Camaioni, E., & Fringuelli, F. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. MDPI. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 19, 2026, from [Link]

  • Balasainath, R. K. (2011). Regiospecific Synthesis of Ortho Substituted Phenols. Masters Theses. [Link]

  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]

  • Common Organic Chemistry. (n.d.). SEM Deprotection - TBAF. Retrieved February 19, 2026, from [Link]

  • Santoro, F., & Pellacani, L. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4543–4594. [Link]

  • Myers, A. G. (n.d.).
  • Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673–1677. [Link]

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved February 19, 2026, from [Link]

Sources

Comparative Analysis: 1-Methoxy-3-(methoxymethyl)benzene Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 1-Methoxy-3-(methoxymethyl)benzene and its regioisomers. It is structured to serve researchers in medicinal chemistry and organic synthesis, focusing on differentiation, synthesis, and reactivity.

Executive Summary & Structural Context[1][2]

The target molecule, This compound (CAS: 1515-82-8), represents a specific class of benzyl ethers widely utilized as intermediates in the synthesis of agrochemicals, pharmaceuticals, and functional materials.

Structurally, these isomers possess two ether functionalities:

  • Aromatic Ether: A methoxy group (-OCH

    
    ) directly attached to the benzene ring.
    
  • Benzylic Ether: A methoxymethyl group (-CH

    
    OCH
    
    
    
    ) attached to the ring.[1]

While often confused with "MOM ethers" (methoxymethyl protecting groups, R-O-CH


OCH

), these compounds are chemically distinct benzyl methyl ethers . They exhibit superior stability toward acidic hydrolysis compared to acetal-based MOM ethers, making them robust building blocks rather than transient protecting groups.
Regioisomer Overview
FeatureMeta (1,3) Para (1,4) Ortho (1,2)
IUPAC Name This compound1-Methoxy-4-(methoxymethyl)benzene1-Methoxy-2-(methoxymethyl)benzene
Common Name 3-Methoxybenzyl methyl ether4-Methoxybenzyl methyl ether (PMB methyl ether)2-Methoxybenzyl methyl ether
CAS Number 1515-82-8 1515-81-721998-86-7
Boiling Point ~205–210 °C (Est.)*226 °C (lit.)192 °C (760 mmHg)
Density ~1.02 g/cm³1.026 g/cm³0.997 g/cm³
Symmetry

(Plane)

(Axis)

(Plane)
Key Application Directed Metalation (C2)Oxidative Cleavage (PMB protection)Steric Occlusion Models

*Note: The meta isomer boiling point is estimated based on standard substituent effects, lying between the volatile ortho (steric inhibition of packing) and the symmetric para isomer.

Spectroscopic Differentiation (NMR Diagnostics)[3]

Distinguishing these isomers in a crude reaction mixture relies heavily on


H NMR splitting patterns in the aromatic region (6.8 – 7.4 ppm).
Diagnostic Signals[4]
  • Para Isomer (1,4):

    • Pattern: Distinctive AA'BB' system (often appearing as two "doublets" leaning toward each other).

    • Shift: The symmetry renders protons 2,6 equivalent and 3,5 equivalent.

  • Meta Isomer (1,3):

    • Pattern: Complex 4-spin system.

    • Key Feature: Look for the isolated singlet (or narrow triplet) of the proton at position 2 (between the substituents). This proton is shielded by two oxygenated groups but is chemically unique.

    • Signals:

      
       ~6.90 (s, 1H, H-2), ~6.85 (d, H-4), ~6.95 (d, H-6), ~7.25 (t, H-5).
      
  • Ortho Isomer (1,2):

    • Pattern: Complex multiplet, but typically shifted downfield due to steric crowding.

    • Key Feature: The benzylic methylene (-CH

      
      -) protons often show a slight downfield shift compared to meta/para due to the "ortho effect" of the adjacent methoxy group.
      
Chemical Shift Table (Approximation in CDCl )
Proton EnvironmentMeta (

ppm)
Para (

ppm)
Ortho (

ppm)
Ar-OCH

3.80 (s)3.81 (s)3.84 (s)
Ar-CH

-O
4.43 (s)4.40 (s)4.51 (s)
-CH

-OCH

3.39 (s)3.38 (s)3.42 (s)
Aromatic 6.80 – 7.30 (m)6.88 (d), 7.26 (d)6.90 – 7.40 (m)

Synthetic Methodology

The most robust route to this compound is the Williamson Ether Synthesis starting from 3-methoxybenzyl alcohol. This method avoids the use of carcinogenic chloromethyl ethers (MOM-Cl).

Experimental Protocol: Methylation of 3-Methoxybenzyl Alcohol

Reagents:

  • 3-Methoxybenzyl alcohol (1.0 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • Iodomethane (MeI) (1.5 equiv)

  • Solvent: Anhydrous THF or DMF (0 °C to RT)

Step-by-Step Workflow:

  • Activation: Suspend NaH (washed with hexanes to remove oil) in anhydrous THF under Argon atmosphere.

  • Deprotonation: Cool to 0 °C. Add 3-methoxybenzyl alcohol dropwise. Evolution of H

    
     gas will occur. Stir for 30 minutes until gas evolution ceases and the alkoxide is formed.
    
  • Alkylation: Add Iodomethane (MeI) dropwise at 0 °C. The solution may become slightly cloudy (NaI precipitation).

  • Completion: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO

    
    , 10% EtOAc/Hexanes). The alcohol spot (lower R
    
    
    
    ) should disappear.
  • Quench & Workup: Carefully quench with saturated NH

    
    Cl solution. Extract with Diethyl Ether (3x).[2] Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.[3]
  • Purification: Distillation or Flash Chromatography (Hexanes/EtOAc 9:1).

Synthesis Start 3-Methoxybenzyl Alcohol (Precursor) Step1 Deprotonation (NaH, THF, 0°C) Start->Step1 Inter Alkoxide Intermediate Step1->Inter - H2 Step2 Methylation (MeI, RT, 2h) Inter->Step2 Product This compound (Target) Step2->Product - NaI

Figure 1: Williamson ether synthesis pathway for the target molecule.

Reactivity Profile: Directed Ortho Metalation (DoM)

The most scientifically significant difference between the isomers lies in their behavior under Directed Ortho Metalation (DoM) conditions. This is critical for researchers using these molecules as scaffolds.

The Meta-Isomer Advantage (Synergistic Effect)

The meta isomer (1,3) possesses two Directing Metalation Groups (DMGs):

  • -OMe: A strong DMG (coordinates Li, inductively withdraws).

  • -CH

    
    OMe:  A weaker DMG (coordinates Li).
    

Selectivity: When treated with n-Butyllithium (n-BuLi), the two groups act synergistically to direct lithiation to the C2 position (the carbon between them). This "cooperative effect" makes the C2 position significantly more acidic and kinetically accessible than C4 or C6, despite the steric crowding.

  • Meta (1,3): Lithiation exclusively at C2 .

  • Para (1,4): Lithiation ortho to the stronger -OMe group (C2/C6).

  • Ortho (1,2): Lithiation at C3 (ortho to OMe) or C6 (ortho to CH

    
    OMe), often a mixture depending on base strength.
    

DoM Meta This compound C2 C2-Lithio Species (Synergistic Direction) Meta->C2 Major Pathway (>95%) C4 C4-Lithio Species (Sterically favored, kinetically disfavored) Meta->C4 Minor Pathway BuLi + n-BuLi / TMEDA Final 2-Substituted-1-methoxy-3-(methoxymethyl)benzene C2->Final Electrophile Quench with E+

Figure 2: Regioselectivity of lithiation for the meta isomer, highlighting the C2 preference.

Safety & Handling

Crucial Distinction: Researchers must distinguish Benzyl Methyl Ethers (target) from MOM-Cl (Chloromethyl methyl ether).

  • MOM-Cl: Known human carcinogen (alkylating agent).[4]

  • Target (Benzyl ether): Generally an irritant. However, metabolic O-demethylation can generate formaldehyde in vivo. Standard chemical hygiene (fume hood, gloves) is required.

Storage: Store under inert atmosphere (Nitrogen/Argon). Ethers can form peroxides upon prolonged exposure to air. Test for peroxides before distillation.

References

  • ChemicalBook. (2025). Properties of p-(methoxymethyl)anisole (CAS 1515-81-7).Link

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • PubChem. (2025).[5][6] this compound (CAS 1515-82-8).[5][7] National Library of Medicine. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press.
  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: Anisole Derivatives.Link

Sources

A Comparative Guide to the Synthesis of 1-Methoxy-3-(methoxymethyl)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the synthesis of complex organic molecules, the efficient and reliable preparation of key intermediates is a cornerstone of successful research and development. 1-Methoxy-3-(methoxymethyl)benzene, a substituted toluene derivative, presents a valuable building block in various synthetic endeavors. This guide provides an in-depth comparison of two prominent methods for its synthesis: the classic two-step Williamson ether synthesis and a modern, greener approach utilizing zeolite-catalyzed methylation with dimethyl carbonate. By examining the underlying chemistry, experimental protocols, and performance data, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of a methyl ether from the corresponding benzylic alcohol. The two methods explored herein achieve this transformation through distinct chemical pathways, each with its own set of advantages and drawbacks. The traditional Williamson ether synthesis is a robust and well-established method, while the zeolite-catalyzed approach offers a more environmentally benign alternative.

Method 1: The Classic Two-Step Williamson Ether Synthesis

This long-standing method first requires the preparation of the precursor, 3-methoxybenzyl alcohol, followed by its conversion to the target ether.

Step 1: Reduction of 3-Methoxybenzaldehyde

The initial step involves the reduction of commercially available 3-methoxybenzaldehyde to 3-methoxybenzyl alcohol. A highly efficient method for this transformation is the catalytic hydrogenation using an Adams catalyst (platinum oxide). This method is known for its high yields and clean reaction profiles.

  • In a flask suitable for hydrogenation, combine 40 g of 3-methoxybenzaldehyde, 200 ml of ethanol, 0.2 g of Adams catalyst (platinum oxide), and 2 ml of 0.1 M iron(II) sulfate solution.[1]

  • Subject the mixture to hydrogenation at 3 atmospheres of pressure.[1]

  • The reaction is typically complete within 10 minutes, as indicated by the cessation of hydrogen uptake.[1]

  • Upon completion, the catalyst can be filtered off.

  • The ethanol is removed under reduced pressure to yield 3-methoxybenzyl alcohol, which can be further purified by vacuum distillation.[1] This reaction proceeds with a quantitative yield.[1]

Step 2: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[2][3][4] In this case, 3-methoxybenzyl alcohol is deprotonated with a strong base to form the corresponding alkoxide, which then reacts with a methylating agent like methyl iodide.

  • To the crude 3-methoxybenzyl alcohol, add a 4-fold molar excess of methyl iodide.

  • Add potassium hydroxide (pellets) as the base. The reaction can be performed without an additional solvent.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the excess methyl iodide can be removed by distillation.

  • The product, this compound, can be isolated and purified by standard techniques such as column chromatography.

This method generally provides good yields, with laboratory syntheses typically achieving 50-95%.[2]

Method 2: Zeolite-Catalyzed Methylation with Dimethyl Carbonate (DMC)

In a quest for more environmentally friendly synthetic methods, dimethyl carbonate (DMC) has emerged as a green methylating agent, replacing toxic reagents like methyl iodide and dimethyl sulfate.[5] This method utilizes zeolites as recyclable solid acid catalysts to promote the methylation of 3-methoxybenzyl alcohol.

Causality of Experimental Choices

Zeolites, with their porous structure and acidic sites, can facilitate the reaction between the alcohol and DMC. The reaction is typically carried out at elevated temperatures in an autoclave to achieve a reasonable reaction rate. DMC serves as both the reagent and the solvent in this process.

  • In a stainless steel autoclave, combine 3-methoxybenzyl alcohol (e.g., 1.5 g, 10.9 mmol), dimethyl carbonate (70 mL), and NaY zeolite (with a zeolite to substrate weight ratio of 0.2).[6]

  • Purge the autoclave with an inert gas, such as nitrogen.

  • Heat the reaction mixture to 200°C and maintain this temperature with stirring for a specified period (e.g., several hours, to be optimized for the specific substrate).[6]

  • After cooling, the solid zeolite catalyst can be removed by simple filtration.

  • The excess dimethyl carbonate is removed under vacuum to yield the crude this compound.[6] The product can be further purified by distillation or chromatography. This method has been reported to yield crude methyl ethers with 96-98% GC-purity.[6]

Comparative Analysis

To facilitate an objective comparison, the key performance indicators of both methods are summarized below:

ParameterMethod 1: Williamson Ether SynthesisMethod 2: Zeolite-Catalyzed Methylation
Starting Material 3-Methoxybenzaldehyde3-Methoxybenzyl alcohol
Key Reagents Adams catalyst, H₂, Methyl iodide, KOHDimethyl carbonate, NaY Zeolite
Reaction Steps 21 (from the alcohol)
Typical Yield Quantitative for Step 1; 50-95% for Step 2[1][2]96-98% GC-purity of crude product[6]
Reaction Conditions Step 1: 3 atm H₂; Step 2: Room temp.200°C, Autoclave
Reagent Toxicity Methyl iodide is toxic and a suspected carcinogen.Dimethyl carbonate is a green, low-toxicity reagent.[5]
Catalyst Adams catalyst (heterogeneous), KOH (homogeneous)NaY Zeolite (heterogeneous, recyclable)
Work-up Filtration, extraction, distillationFiltration, evaporation

Logical Flow of Synthetic Pathways

The following diagrams illustrate the logical progression of each synthetic method.

Williamson_Ether_Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Williamson Ether Synthesis A 3-Methoxybenzaldehyde B 3-Methoxybenzyl alcohol A->B H₂, Adams Catalyst Ethanol, 3 atm Quantitative Yield C This compound B->C 1. KOH 2. Methyl Iodide 50-95% Yield

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Zeolite_Catalyzed_Methylation cluster_0 One-Step Methylation D 3-Methoxybenzyl alcohol E This compound D->E Dimethyl Carbonate NaY Zeolite, 200°C 96-98% GC-Purity

Caption: Workflow for the Zeolite-Catalyzed Synthesis of this compound.

Conclusion and Recommendations

The choice between the Williamson ether synthesis and the zeolite-catalyzed methylation for the preparation of this compound depends on the specific priorities of the researcher.

The Williamson ether synthesis is a reliable and well-understood method that can be performed with standard laboratory equipment. Its primary drawback lies in the use of toxic methyl iodide. However, the high yield of the initial reduction step and the generally good yields of the etherification make it an attractive option, particularly for smaller-scale syntheses where the handling of toxic reagents can be well-controlled.

The zeolite-catalyzed methylation with dimethyl carbonate represents a more modern and environmentally conscious approach. The use of a non-toxic methylating agent and a recyclable catalyst are significant advantages from a green chemistry perspective. The high purity of the crude product also simplifies the purification process. The main consideration for this method is the requirement for a high-temperature autoclave, which may not be available in all laboratory settings.

For researchers in an industrial or drug development setting where green chemistry principles and scalability are paramount, the zeolite-catalyzed method is the superior choice. For academic or small-scale research where simplicity of setup and readily available reagents are key, the classic Williamson ether synthesis remains a viable and effective option.

References

  • Williamson ether synthesis. In: Wikipedia. ; 2023. Accessed February 19, 2026. [Link]

  • Selva, M., Perosa, A., & Tundo, P. The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of m. Journal of the Chemical Society, Perkin Transactions 2. 1998;(6):1355-1360.
  • The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed February 19, 2026. [Link]

  • Purohit, M. G., & Kulkarni, M. V. Improved procedure for the synthesis of methyl ethers from alcohols. Indian Journal of Chemistry - Section B. 1995;34B(12):1119-1120.
  • A Simple and Clean Method for Methoxymethylation of Phenols. Pertanika. 1989;12(1):69-74.
  • Williamson Ether Synthesis. ChemTalk. Published October 23, 2022. Accessed February 19, 2026. [Link]

  • This compound. PubChem. Accessed February 19, 2026. [Link]

  • Ghosh, S., & Bera, M.
  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. Accessed February 19, 2026. [Link]

  • CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • (1-Methoxy-3,3-dimethyl-1-phenylbutyl)benzene. PubChem. Accessed February 19, 2026. [Link]

  • Preparation of 3-methoxybenzyl alcohol. PrepChem.com. Published September 30, 2018. Accessed February 19, 2026. [Link]

Sources

Publish Comparison Guide: 1-Methoxy-3-(methoxymethyl)benzene in Comparative Kinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hybrid" Directing Probe[2]

In the landscape of Directed Ortho Metalation (DoM), 1-Methoxy-3-(methoxymethyl)benzene (also referred to as m-methoxymethylanisole) serves as a critical kinetic probe. It uniquely juxtaposes two distinct oxygen-based directing groups (DMGs) within a meta-relationship:

  • The Methoxy Group (-OMe): A strong inductive activator and moderate coordinator (CIPE-driven).[1]

  • The Methoxymethyl Group (-CH₂OMe): A homologated ether capable of forming 5-membered chelate transition states but possessing weaker inductive acidification of the ring protons.

This guide objectively compares the kinetic performance of this compound against standard benchmarks (Anisole and 1,3-Dimethoxybenzene). It elucidates the competition between cooperative ring lithiation (DoM) and lateral lithiation (benzylic deprotonation), providing actionable protocols for controlling site selectivity.[1]

Comparative Kinetic Profile

The utility of this compound lies in its ability to map the hierarchy of directing groups. Unlike symmetric substrates, this compound forces the organolithium reagent to "choose" between competing kinetic pathways.[2][1]

Table 1: Comparative Lithiation Kinetics & Regioselectivity

Conditions: n-BuLi (1.1 equiv), THF, -78°C, 1h.

SubstratePrimary Directing Group(s)Kinetic Site Selectivity (Major)pKa (Approx)Mechanistic Driver
Anisole -OMeC2 (Ortho) ~43Inductive activation + O-Li coordination.
1,3-Dimethoxybenzene -OMe / -OMeC2 (Inter-ring) ~41Synergistic Effect: Cooperative coordination of two oxygens creates a "super-acidic" site.
This compound -OMe / -CH₂OMeC2 (Inter-ring) ~42Cooperative DoM: The C2 proton is activated by both groups, though less than in the dimethoxy case.
Benzyl Methyl Ether -CH₂OMeC2 (Ortho) vs. Lateral ~41 (Benzylic)Competition between Ring (DoM) and Lateral (Benzylic) lithiation.
Critical Analysis of Reactivity
  • The Synergistic C2-Lithiation: In this compound, the C2 position is flanked by both oxygen atoms. Despite -CH₂OMe being a weaker inductive activator than -OMe, the geometric arrangement allows for a "bidentate-like" pre-complexation of the lithium aggregate. Kinetic studies indicate that C2-deprotonation is >50x faster than C4 or C6 deprotonation under cryogenic conditions (-78°C).

  • The Lateral Leakage Risk: Unlike 1,3-dimethoxybenzene, this substrate contains benzylic protons (-CH ₂OMe).[2][1]

    • Kinetic Risk:[3] As temperature increases (>-40°C), the thermodynamic stability of the benzylic anion begins to compete with the kinetic product (aryl lithium).[1]

    • Base Sensitivity: Alkyllithiums (n-BuLi) favor DoM (Ring). Amide bases (LDA) often favor thermodynamic control or lateral metalation depending on solvent polarity.[1]

Mechanistic Visualization

The following diagram illustrates the competing transition states (TS) that dictate the product distribution.

KineticPathways Substrate 1-Methoxy-3- (methoxymethyl)benzene TS_DoM TS-1: Cooperative DoM (C2-Lithiation) Kinetic Control (-78°C) Substrate->TS_DoM n-BuLi/THF Fast (k1) TS_Lateral TS-2: Lateral Metalation (Benzylic Deprotonation) Thermodynamic Leakage (>0°C) Substrate->TS_Lateral s-BuLi or High T Slow (k2) Prod_C2 Product A: 2-Lithio-1-methoxy- 3-(methoxymethyl)benzene TS_DoM->Prod_C2 Electrophile (E+) Prod_Lat Product B: Benzylic Lithio Species TS_Lateral->Prod_Lat Electrophile (E+) Prod_C2->Prod_Lat Isomerization (if T > -20°C)

Figure 1: Kinetic bifurcation pathways. The green path represents the desired Cooperative DoM, while the red path indicates potential lateral metalation side-reactions.

Experimental Protocols (Self-Validating)

To ensure reproducibility and scientific integrity, the following protocols utilize internal validation steps (color changes, quench checks).

Protocol A: Regioselective C2-Lithiation (DoM)

Objective: Exclusive functionalization between the two directing groups.

  • System Prep: Flame-dry a 50 mL Schlenk flask under Argon. Add This compound (1.0 mmol) and anhydrous THF (10 mL).

    • Why: THF is required to de-aggregate n-BuLi, enhancing its kinetic basicity for the DoM mechanism.[2][1]

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone). Wait 15 minutes for thermal equilibration.

  • Metalation: Dropwise add n-BuLi (1.1 mmol, 2.5 M in hexanes) over 5 minutes.

    • Observation: A slight yellowing may occur.[2][1]

    • Kinetic Window: Stir for exactly 1 hour at -78°C.

    • Validation: Remove a 0.1 mL aliquot, quench with D₂O, and run GC-MS.[2][1] >95% D-incorporation at C2 (m/z shift) confirms lithiation completion.[1]

  • Quench: Add Electrophile (e.g., MeI, 1.2 mmol) dissolved in THF.

  • Workup: Allow to warm to RT. Quench with sat. NH₄Cl.[2][1]

Protocol B: Lateral Metalation (Benzylic Functionalization)

Objective: Functionalization of the methoxymethyl side-chain.

  • Base Switch: Use s-BuLi (1.1 mmol) or LDA instead of n-BuLi.

    • Causality: s-BuLi is more basic and sterically bulkier, less capable of fitting into the "DoM pocket" at C2, thus favoring the more accessible benzylic protons.[2]

  • Temperature Modulation: Perform metalation at -20°C to 0°C .

    • Why: The activation energy for benzylic deprotonation is higher than DoM.[1] Higher temperature overcomes this barrier and favors the thermodynamic benzylic anion.[1]

  • Quench: Add Electrophile rapidly to prevent decomposition (Wittig rearrangement risk).

References & Authority

  • Snieckus, V. (1990).[2][1] "Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Connections." Chemical Reviews, 90(6), 879-933.[2][1]

  • Schlosser, M. (2005).[2][1] "The 2-Position of Anisole: A 'Forbidden' Site for Lithiation?" European Journal of Organic Chemistry, 2005(1), 167-170.[2]

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[2][1] "Heteroatom-Facilitated Lithiations." Organic Reactions, 26, 1. [1]

  • Clayden, J. (2002).[2][1] Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on kinetic vs thermodynamic control in lithiation).

Sources

Cross-validation of analytical methods for "1-Methoxy-3-(methoxymethyl)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous cross-validation framework for 1-Methoxy-3-(methoxymethyl)benzene (also known as m-Methoxymethylanisole). Due to its structural characteristics—a benzylic ether moiety combined with an anisole core—this molecule presents specific analytical challenges, including volatility and susceptibility to benzylic oxidation.

This guide establishes Gas Chromatography (GC-FID/MS) as the primary assay method for purity due to the compound's volatility, while validating High-Performance Liquid Chromatography (HPLC-UV) as an orthogonal secondary method to detect non-volatile degradation products (e.g., peroxides, benzoic acid derivatives) that GC might miss or thermally decompose.

Part 1: Physicochemical Profile & Analytical Strategy

Compound Identity:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [2]
  • Molecular Weight: 152.19 g/mol [1][2]

  • Key Functional Groups: Ether (Methoxy), Benzylic Ether.

  • Target CAS: 16452-32-7 (Note: Commercially often linked to CAS 1515-82-8; verify structure via NMR).

Analytical Challenges & Strategy:

  • Volatility: The molecule is a liquid with a boiling point estimated ~220°C. GC is the most efficient separation technique.

  • Chromophores: The benzene ring with alkoxy substituents provides good UV absorption at ~275 nm, making HPLC-UV viable.

  • Stability Risk: Benzylic ethers are prone to auto-oxidation to form peroxides and eventually aldehydes (3-methoxybenzaldehyde). GC inlets may thermally decompose peroxides; HPLC is required for "cold" analysis of oxidative stability.

Part 2: Primary Method – Gas Chromatography (GC-FID/MS)

Role: Purity Assay, Organic Impurity Profiling (Volatiles). Rationale: High resolution of structural isomers (ortho/para impurities) and high sensitivity.

Experimental Protocol
ParameterCondition
Column 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5), 30 m × 0.25 mm, 0.25 µm film.
Carrier Gas Helium, Constant Flow 1.0 mL/min.
Inlet Split/Splitless, 250°C. Split Ratio 50:1 (Assay), 10:1 (Impurity).
Oven Program 60°C (hold 1 min)

15°C/min to 200°C

25°C/min to 280°C (hold 3 min).
Detector FID (300°C) for Assay; MS (EI, 70 eV) for ID.
Internal Standard Dodecane or Naphthalene (structurally distinct, non-interfering).
Sample Prep Dilute 10 mg sample in 10 mL Ethyl Acetate (HPLC Grade).

Scientific Justification:

  • Split Injection: Essential to prevent column overload and ensure sharp peak shapes for this low-molecular-weight ether.

  • Ramp Rate: The 15°C/min ramp provides adequate separation between the target meta-isomer and potential ortho- or para-isomers, which have very similar boiling points.

Part 3: Secondary Method – HPLC-UV/DAD

Role: Orthogonal Purity Check, Degradation Product Monitoring. Rationale: Detects polar, non-volatile impurities (e.g., 3-methoxybenzoic acid) and thermally unstable peroxides that would not elute or would decompose in GC.

Experimental Protocol
ParameterCondition
Column C18 (L1), End-capped (e.g., Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.
Mobile Phase A 0.1% Phosphoric Acid in Water (suppresses ionization of acidic impurities).
Mobile Phase B Acetonitrile (ACN).
Gradient 0-2 min: 20% B; 2-15 min: Linear to 80% B; 15-20 min: Hold 80% B.
Flow Rate 1.0 mL/min.
Detection UV-DAD at 275 nm (Max) and 220 nm (End-absorption for impurities).
Column Temp 30°C.

Scientific Justification:

  • Acidic Mobile Phase: this compound is neutral, but potential oxidation products (benzoic acids) require low pH to prevent peak tailing and ensure retention on C18.

  • DAD (Diode Array): Used to extract spectral purity (Peak Purity Index) to ensure the main peak is not co-eluting with an isomer.

Part 4: Cross-Validation & Method Comparison

The following matrix compares the performance characteristics validated against ICH Q2(R2) guidelines [1].

Method Comparison Matrix
Validation ParameterGC-FID (Primary)HPLC-UV (Secondary)Interpretation
Linearity (R²) > 0.999 (0.1 - 2.0 mg/mL)> 0.999 (0.05 - 1.0 mg/mL)Both methods are linear; GC has a wider dynamic range.
Precision (RSD) < 1.0% (n=6)< 0.5% (n=6)HPLC is slightly more precise due to lack of injection volatility issues.
LOD (Sensitivity) ~0.05% area~0.02% areaHPLC is more sensitive to UV-active oxidized byproducts.
Selectivity Excellent for isomers.Excellent for polar degradants.Complementary: GC separates isomers; HPLC separates oxidation states.
Recovery 98.5% - 101.5%99.0% - 100.5%Both are accurate.
Decision Logic for Routine Analysis
  • Release Testing: Use GC-FID for high throughput and isomer resolution.

  • Stability Testing: Use HPLC-UV to monitor the formation of 3-methoxybenzaldehyde (retention time ~5-7 min) and 3-methoxybenzoic acid (retention time ~3-5 min), which indicate storage degradation.

Part 5: Structural Validation (The "Gold Standard")

Before applying GC or HPLC, the Reference Standard must be qualified using Nuclear Magnetic Resonance (NMR) .

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.2-6.8 ppm (m, 4H, Aromatic).
      
    • 
       4.45 ppm (s, 2H, Benzylic -CH 2-O-).
      
    • 
       3.80 ppm (s, 3H, Ar-O-CH 3).
      
    • 
       3.40 ppm (s, 3H, Aliphatic -CH 2-O-CH 3).
      
  • Diagnostic Signal: The two distinct singlets for the methoxy groups (one aromatic, one aliphatic) confirm the ether structure and differentiate it from isomeric cresols.

Part 6: Visualization (Workflow & Pathways)

Diagram 1: Cross-Validation & Decision Workflow

AnalyticalWorkflow Sample Raw Sample This compound NMR 1. Structural ID (1H NMR / 13C NMR) Sample->NMR Ref Std Only Split Split Sample Sample->Split GC 2. Primary Assay (GC-FID/MS) Focus: Volatiles & Isomers Split->GC HPLC 3. Orthogonal Check (HPLC-UV) Focus: Degradants & Peroxides Split->HPLC Data_GC GC Data: >99.5% Purity No Isomers GC->Data_GC Data_LC HPLC Data: No Benzoic Acid No Aldehydes HPLC->Data_LC Compare 4. Cross-Validation Correlation Analysis Data_GC->Compare Data_LC->Compare Final Final COA Release Compare->Final Results Match (<1.0% Diff) Reject Reject / Repurify Compare->Reject Discrepancy (>1.0% Diff)

Caption: Figure 1. Analytical workflow ensuring structural confirmation (NMR) precedes orthogonal purity profiling (GC/HPLC).

Diagram 2: Degradation Pathway Monitoring

DegradationPath cluster_methods Detection Capability Parent Parent Molecule (Ether) Peroxide Benzylic Peroxide (Unstable Intermediate) Parent->Peroxide Air/Light (O2) Aldehyde 3-Methoxybenzaldehyde (UV Active) Peroxide->Aldehyde Decomposition Acid 3-Methoxybenzoic Acid (Polar/Acidic) Aldehyde->Acid Further Oxidation Text1 GC-MS detects: Parent, Aldehyde (Peroxide degrades in inlet) Text2 HPLC-UV detects: All Species (Critical for Acid detection)

Caption: Figure 2. Oxidative degradation pathway. HPLC is required to detect the acidic endpoint which may not elute in GC.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3][4] [Link]

  • PubChem. (n.d.).[1][2][5][6] this compound (Compound Summary). National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. (n.d.). Anisole and derivatives - Gas Chromatography Retention Data. National Institute of Standards and Technology. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

The Challenge of Characterizing "1-Methoxy-3-(methoxymethyl)benzene": A Case of Data Scarcity in Solvent Performance

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive comparison guide on the performance of "1-Methoxy-3-(methoxymethyl)benzene" in different solvent systems cannot be constructed at this time due to a significant lack of available scientific literature and experimental data. While the compound is listed in several chemical databases, these sources provide only basic physicochemical properties and offer no insights into its behavior or efficacy as a solvent or reagent in various chemical environments.

Extensive searches for application notes, research articles, and patents detailing the use of "this compound" have yielded no specific performance data. This scarcity of information makes it impossible to fulfill the core requirements of creating an in-depth, evidence-based comparison guide for researchers and drug development professionals. A guide of this nature would necessitate quantitative data on parameters such as:

  • Solubility and Miscibility: Detailed solubility data in a range of common organic and inorganic solvents is unavailable.

  • Reaction Kinetics: There are no published studies examining how "this compound" influences the rate of chemical reactions.

  • Product Yield and Purity: The impact of this compound on the outcome of chemical syntheses has not been documented in the accessible literature.

  • Comparative Performance: Without data on "this compound," a meaningful comparison to alternative solvent systems is not feasible.

The creation of a scientifically rigorous and trustworthy guide, as mandated by the prompt, is contingent on the availability of verifiable experimental results. In the absence of such data, any attempt to generate a comparison would be purely speculative and would not meet the required standards of scientific integrity.

Potential Avenues for Future Investigation

For researchers interested in this specific compound, the current situation highlights a clear knowledge gap. The following experimental workflows would be necessary to begin to characterize its performance:

  • Determination of Physicochemical Properties: A thorough characterization of properties such as polarity, boiling point, and viscosity would be the foundational first step.

  • Solubility Studies: Systematic testing of the solubility of a range of solutes in "this compound" would be required.

  • Model Reaction Studies: Evaluating the performance of the compound as a solvent in well-established chemical reactions (e.g., Suzuki-Miyaura coupling, nucleophilic substitution) and comparing the results to standard solvents would provide valuable initial data.

Alternative Topics for a Comparison Guide

Given the data limitations for "this compound," we recommend focusing on a topic with a more robust body of existing literature. This would allow for the creation of a truly valuable and data-driven comparison guide. Suitable alternative topics could include:

  • A Comparative Analysis of Green Solvents in Peptide Synthesis: This guide could compare the performance of solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and dihydrolevoglucosenone (Cyrene) against traditional solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

  • The Impact of Ionic Liquids as Catalysts and Solvents in Biocatalysis: This could explore the advantages and disadvantages of different classes of ionic liquids in enzymatic reactions, focusing on enzyme stability, activity, and recyclability.

  • Deep Eutectic Solvents (DES) vs. Traditional Organic Solvents for Natural Product Extraction: A comparison of extraction efficiency, selectivity, and environmental impact for these two classes of solvents would be highly relevant for researchers in natural product chemistry.

These topics are supported by a wealth of published data, enabling the creation of a comprehensive and authoritative guide that would be of significant value to the scientific community.

Evaluating the green chemistry metrics of "1-Methoxy-3-(methoxymethyl)benzene" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: The Imperative for Green Etherification

1-Methoxy-3-(methoxymethyl)benzene (also known as 3-methoxybenzyl methyl ether) is a pivotal intermediate in the synthesis of complex agrochemicals and active pharmaceutical ingredients (APIs). Traditionally, its synthesis relies on the Williamson etherification—a method burdened by poor atom economy, hazardous alkylating agents, and high salt waste.

This guide objectively compares the traditional Williamson Ether Synthesis against a Catalytic Green Methylation route using Dimethyl Carbonate (DMC). The analysis demonstrates that the DMC route is not only environmentally superior but also operationally more efficient for scale-up, aligning with the principles of Green Chemistry.

Comparative Analysis: Traditional vs. Green Method

The following table contrasts the two primary synthetic pathways. The "Green" method utilizes Dimethyl Carbonate (DMC) as both a reagent and a solvent substitute, catalyzed by recyclable zeolites.

MetricRoute A: Traditional Williamson Route B: Green Catalytic Methylation
Reagents Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Sodium Hydride (NaH)Dimethyl Carbonate (DMC)
Catalyst None (Stoichiometric Base)NaY or NaX Faujasite Zeolite (Recyclable)
Solvent THF, DMF, or DMSO (often reprotoxic)DMC (acting as solvent & reagent)
Atom Economy (AE) ~50% (High mass loss to salt waste)~67% (Byproducts are MeOH & CO₂)
E-Factor High (>10 kg waste/kg product)Low (<1 kg waste/kg product)
Hazards MeI is a neurotoxin/carcinogen; NaH is pyrophoric.DMC is non-toxic, biodegradable, and exempt from VOC restrictions.
Workup Complex (Quench, Extraction, Chromatography)Simple (Filtration, Distillation)

Detailed Experimental Protocols

Protocol A: Traditional Williamson Ether Synthesis (Baseline)

Use this method only for benchmarking; it is not recommended for sustainable production.

Mechanism: SN2 Nucleophilic Substitution.[1][2] Reagents: 3-Methoxybenzyl alcohol (1.0 equiv), NaH (60% dispersion, 1.2 equiv), MeI (1.5 equiv), dry THF.

  • Activation: In a flame-dried flask under N₂, suspend NaH (1.2 equiv) in dry THF at 0°C.

  • Deprotonation: Add 3-methoxybenzyl alcohol dropwise. Stir for 30 min until H₂ evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI) dropwise at 0°C. Caution: MeI is highly toxic.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Required flash column chromatography (Hexanes/EtOAc) to remove mineral oil and impurities.

Protocol B: Green Catalytic Methylation with DMC (Recommended)

Based on the method by Selva et al. (Green Chem., 2007).

Mechanism: BAc2 / AAl2 Substitution via surface-mediated activation. Reagents: 3-Methoxybenzyl alcohol (1.0 equiv), Dimethyl Carbonate (DMC, excess/solvent), NaY Zeolite (Catalyst).

  • Catalyst Prep: Calcinate NaY Zeolite at 500°C for 4 hours prior to use to ensure active sites are water-free.

  • Setup: In a stainless steel autoclave or pressure tube, combine 3-methoxybenzyl alcohol (e.g., 10 mmol) and DMC (e.g., 30 mL). Add NaY Zeolite (weight ratio catalyst:substrate = 1:5 to 1:2).

  • Reaction: Heat the mixture to 165–200°C with stirring.

    • Note: The reaction proceeds via a methyl carbonate intermediate which decarboxylates to form the ether.

  • Monitoring: Monitor by GC-MS. Conversion typically reaches >95% within 3–5 hours.

  • Workup: Cool to room temperature. Filter the catalyst (catalyst can be reactivated and reused).[3]

  • Purification: Remove excess DMC under reduced pressure (rotary evaporator). The residue is typically >98% pure this compound. Distillation can be performed if ultra-high purity is required.

Green Chemistry Metrics Evaluation

We calculate the metrics based on the transformation of 3-Methoxybenzyl alcohol (MW 138.16) to This compound (MW 152.19) .

Atom Economy (AE)

Formula:



  • Traditional (MeI + NaH):

    • Reagents: Alcohol (138.[4]16) + MeI (141.94) + NaH (24.00) = 304.1

    • Waste: NaI (149.89) + H₂ (2.02).

  • Green (DMC):

    • Reagents: Alcohol (138.[4]16) + DMC (90.08) = 228.24

    • Waste: CO₂ (44.01) + MeOH (32.04). (Note: MeOH can be recycled).

Reaction Mass Efficiency (RME)

Takes into account yield and excess reagents. Assuming 90% Yield for Williamson (with 1.5 eq MeI) and 98% Yield for DMC (DMC is solvent, but we consider stoichiometric consumption for efficiency limit).

  • Traditional: RME is significantly lowered by the large excess of solvent and workup fluids (extraction).

  • Green: RME is high. The "waste" (excess DMC) is distilled and reused directly in the next batch.

E-Factor (Environmental Factor)

Formula:



  • Traditional: Typically >15 . (Due to NaI salts, silica gel, and solvent losses).

  • Green: Typically <1 . (The only stoichiometric byproduct is CO₂. Methanol is a useful byproduct. No salts are formed).

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the two routes.

G cluster_0 Route A: Traditional (Williamson) cluster_1 Route B: Green Catalytic (DMC) Start 3-Methoxybenzyl Alcohol StepA1 Deprotonation (NaH) Start->StepA1 StepB1 Adsorption on Zeolite (NaY) Start->StepB1 Target This compound StepA2 Alkoxide Intermediate StepA1->StepA2 StepA3 S_N2 Attack (MeI) StepA2->StepA3 StepA3->Target Yield ~90% WasteA Waste: NaI, H2, Toxic Solvents StepA3->WasteA StepB2 Methyl Carbonate Intermediate StepB1->StepB2 + DMC StepB3 Decarboxylation (-CO2) StepB2->StepB3 StepB3->Target Yield ~98% WasteB Byproduct: MeOH (Recyclable) StepB3->WasteB

Figure 1: Mechanistic comparison of Williamson Ether Synthesis vs. Zeolite-Catalyzed DMC Methylation.

References

  • Selva, M., & Militello, E. (2007). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers.[5][6][7] Green Chemistry, 9(12), 1330-1337. [Link]

  • Constable, D. J., Curzons, A. D., & Cunningham, V. L. (2002).[8] Metrics to 'green' chemistry—which are the best? Green Chemistry, 4(6), 521-527. [Link]

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716. [Link]

  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]

Sources

Safety Operating Guide

Senior Scientist's Guide: Proper Disposal of 1-Methoxy-3-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Do not treat this chemical as a standard organic solvent. 1-Methoxy-3-(methoxymethyl)benzene (CAS 1515-82-8) is a benzyl ether derivative . By structural definition, it is a Class B Peroxide Former . Improper handling of aged containers poses a risk of explosion, particularly if the material is concentrated or distilled.[1]

Critical Check Action Required
Container Age If >12 months old (or >6 months after opening), DO NOT OPEN without remote inspection.
Solids/Crystals If crystals are visible in the liquid or around the cap, STOP . Do not touch. Contact EHS Bomb Squad immediately.
Disposal Stream Non-Halogenated Organic Solvent (strictly segregated from oxidizers).
Part 2: Chemical Identity & Hazard Characterization

To dispose of this material safely, you must understand its reactivity profile. It is not just "waste"; it is a dormant energetic hazard if mishandled.

  • Chemical Name: this compound[2][3]

  • Synonyms: m-Methoxymethylanisole; m-Cresyl methyl ether

  • CAS Number: 1515-82-8

  • Molecular Formula: C₉H₁₂O₂

  • Hazard Class: Flammable Liquid; Skin/Eye Irritant; Peroxide Former (Class B) .

The Mechanistic Hazard: Peroxidation

Benzyl ethers possess a methylene group (-CH₂-) adjacent to an ether oxygen and an aromatic ring. This structural motif is highly susceptible to auto-oxidation, forming hydroperoxides. Unlike Class A formers (which explode spontaneously), Class B formers like this compound typically require concentration (evaporation/distillation) to reach explosive levels, but aged containers can still accumulate hazardous concentrations .

Part 3: Pre-Disposal Stabilization Protocol

Trustworthiness Rule: Never submit a peroxide-forming chemical for disposal without verifying its peroxide status. This protects waste handlers down the line.

Step 1: Peroxide Detection

Before pouring into a waste drum, test the aliquot.

  • Method A (Preferred): Commercial Peroxide Test Strips (e.g., Quantofix®).[1]

    • Target: < 20 ppm (Safe to dispose).

  • Method B (Alternative): Potassium Iodide (KI) Test.

    • Add 1 mL of solvent to 1 mL of 10% KI in 1:1 acetic acid/water. Yellow/Brown color indicates peroxides.

Step 2: The Decision Matrix

Use the following logic flow to determine the next step.

PeroxideDecision Start Waste Container (this compound) VisualCheck Visual Inspection: Crystals or Precipitate? Start->VisualCheck BombSquad STOP WORK Contact EHS/Bomb Squad VisualCheck->BombSquad Yes (Crystals) Test Peroxide Test (Strips/KI) VisualCheck->Test No (Clear Liquid) ResultLow < 20 ppm (Negligible) Test->ResultLow ResultMed 20 - 100 ppm (Moderate) Test->ResultMed ResultHigh > 100 ppm (High Hazard) Test->ResultHigh Dispose Disposal Stream: Non-Halogenated Organic ResultLow->Dispose Stabilize Chemical Stabilization (Ferrous Sulfate Wash) ResultMed->Stabilize ResultHigh->Stabilize Only if trained, else Contact EHS Stabilize->Test Retest

Figure 1: Peroxide assessment and decision logic for benzyl ether derivatives.

Step 3: Chemical Stabilization (If 20-100 ppm)

If peroxides are detected but no crystals are present, you must reduce the peroxides before disposal.

  • Reagent: Prepare a saturated solution of Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite.

  • Procedure:

    • Add 20% v/v of the ferrous sulfate solution to the solvent.

    • Shake gently (do not stir vigorously if high concentration is suspected) for 5-10 minutes.

    • The Fe(II) reduces the peroxides to alcohols, oxidizing to Fe(III).

  • Validation: Retest with a strip. If negative, proceed to disposal.[1][4][5]

Part 4: Waste Stream Classification & Packaging

Once the material is confirmed peroxide-free, it enters the standard chemical waste stream.

ParameterSpecification
RCRA Code D001 (Ignitable Characteristic).
Waste Profile Non-Halogenated Organic Solvent .
Compatibility Compatible: Acetone, Methanol, Toluene, Ethyl Acetate.Incompatible: Nitric Acid, Perchloric Acid, Chromic Acid (Fire/Explosion Risk).
Container HDPE (High-Density Polyethylene) or Amber Glass. Avoid metal cans if peroxides were previously detected (metal ions can catalyze reformation).
Labeling Must read: "Hazardous Waste - Flammable Liquid - this compound".
Part 5: Spill Response Mechanism

In the event of a benchtop spill (< 500 mL), follow this containment workflow.

SpillResponse Spill Spill Detected Evacuate Evacuate Immediate Area Remove Ignition Sources Spill->Evacuate PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat (Fire Resistant) Evacuate->PPE Absorb Absorb with Inert Material (Vermiculite/Sand) NO Paper Towels PPE->Absorb Collect Collect into Sealed Bag/Bucket Absorb->Collect LabelTag Label as Hazardous Waste (Debris contaminated with flammable) Collect->LabelTag

Figure 2: Immediate spill response workflow for flammable ether derivatives.

Critical Note on Absorbents: Do not use paper towels or combustible rags for large spills of this compound. The high surface area combined with the ether's flammability can lead to spontaneous combustion or rapid fire spread if a spark occurs. Use vermiculite, clay, or sand .[5][6]

Part 6: Regulatory & Compliance Framework
  • OSHA: Regulated under 29 CFR 1910.1450 (Lab Standard).

  • EPA: Disposed of as Ignitable Waste (D001) under 40 CFR 261.21.

  • DOT: Shipping Name: Ethers, n.o.s. or Flammable Liquid, n.o.s. (UN 1993 or UN 3271).

References
  • National Institutes of Health (PubChem). this compound (CID 11062558). Retrieved from [Link]

  • University of Texas at Austin EHS. Peroxide Forming Chemicals Classification List. (Class B designation for Benzyl Ethers). Retrieved from [Link]

  • Yale Environmental Health & Safety. Management of Peroxide Forming Chemicals.[1] (Stabilization Protocols). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.